molecular formula C40H56O4 B192666 Violaxanthin CAS No. 126-29-4

Violaxanthin

Numéro de catalogue: B192666
Numéro CAS: 126-29-4
Poids moléculaire: 600.9 g/mol
Clé InChI: SZCBXWMUOPQSOX-WVJDLNGLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

All-trans-violaxanthin is the all-trans-stereoisomer of violaxanthin. It has a role as a food colouring.
This compound has been reported in Microchloropsis salina, Cladophora glomerata, and other organisms with data available.
a carotene epoxide that is precursor to capsanthin;  one of 3 xanthophylls involved in evolution of plastids of green plants (oxygen evolution);  3 (this compound, zeaxanthin & antheraxanthin) participate in series of photo-induced interconversions known as ''this compound cycle'';  structure;  cleavage of 9-cis-epoxycarotenoids (this compound) to xanthoxin, catalyzed by 9-cis-epoxycarotenoid dioxygenase, is the key regulatory step of ABSCISIC ACID biosynthesis

Propriétés

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SZCBXWMUOPQSOX-WVJDLNGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901016934
Record name Violaxanthin
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Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Violaxanthin
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CAS No.

126-29-4
Record name Violaxanthin
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Record name Violaxanthin
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Record name Violaxanthin
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Record name VIOLAXANTHIN
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Record name Violaxanthin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 °C
Record name Violaxanthin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Violaxanthin Cycle: A Core Photoprotective Mechanism in Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The violaxanthin cycle is a critical photoprotective process in photosynthetic organisms, playing a central role in the dissipation of excess light energy that could otherwise lead to photo-oxidative damage. This cycle involves the enzymatic conversion of the xanthophyll pigment this compound to zeaxanthin under high light conditions, and the reverse reaction in low light. The accumulation of zeaxanthin is a key component of non-photochemical quenching (NPQ), a mechanism that harmlessly dissipates excess absorbed light energy as heat. Understanding the intricacies of the this compound cycle is paramount for research in photosynthesis, plant stress physiology, and potentially for the development of strategies to improve crop resilience and for drug development targeting pathways sensitive to oxidative stress.

The Core Mechanism of the this compound Cycle

The this compound cycle is a reversible two-step enzymatic process that occurs within the thylakoid lumen of chloroplasts. It modulates the concentration of specific xanthophyll pigments, thereby regulating the photoprotective capacity of the photosynthetic apparatus.

Under conditions of excessive light, the absorption of photons by the light-harvesting complexes (LHCs) surpasses the capacity of the photosynthetic electron transport chain to utilize the energy. This leads to the acidification of the thylakoid lumen due to the pumping of protons.[1][2] The resulting low pH activates the enzyme This compound de-epoxidase (VDE) .[1][2] VDE, a soluble protein in the thylakoid lumen, associates with the thylakoid membrane at acidic pH.[2] It then catalyzes the de-epoxidation of this compound, a diepoxide, in two sequential steps, using ascorbate as a reducing agent.[3] The first step produces the monoepoxide intermediate, antheraxanthin. The second step converts antheraxanthin to the epoxide-free zeaxanthin.[4][5]

Conversely, in low light or darkness, the proton gradient across the thylakoid membrane dissipates, and the lumenal pH increases. This inactivates VDE and activates the enzyme zeaxanthin epoxidase (ZEP) .[4][5] ZEP, located on the stromal side of the thylakoid membrane, catalyzes the reverse reaction, converting zeaxanthin back to this compound via antheraxanthin. This epoxidation reaction utilizes NADPH and molecular oxygen.[6]

The net result is a dynamic, light-regulated cycle that fine-tunes the balance between light harvesting and energy dissipation to protect the photosynthetic machinery from photodamage.

Signaling Pathways and Regulation

The regulation of the this compound cycle is tightly coupled to the light conditions experienced by the plant. The primary regulatory signal is the transmembrane proton gradient (ΔpH) across the thylakoid membrane.

Violaxanthin_Cycle_Regulation cluster_light High Light cluster_dark Low Light / Dark High Light High Light Photosynthetic Electron Transport Photosynthetic Electron Transport High Light->Photosynthetic Electron Transport Proton Pumping Proton Pumping Photosynthetic Electron Transport->Proton Pumping Low Lumenal pH Low Lumenal pH Proton Pumping->Low Lumenal pH VDE Activation VDE Activation Low Lumenal pH->VDE Activation This compound to Zeaxanthin This compound to Zeaxanthin VDE Activation->this compound to Zeaxanthin Catalyzes Low Light Low Light Reduced Electron Transport Reduced Electron Transport Low Light->Reduced Electron Transport Reduced Proton Pumping Reduced Proton Pumping Reduced Electron Transport->Reduced Proton Pumping High Lumenal pH High Lumenal pH Reduced Proton Pumping->High Lumenal pH ZEP Activation ZEP Activation High Lumenal pH->ZEP Activation Zeaxanthin to this compound Zeaxanthin to this compound ZEP Activation->Zeaxanthin to this compound Catalyzes

Diagram 1: Regulation of the this compound Cycle by Light Conditions.

Data Presentation: Quantitative Analysis of the this compound Cycle

The following table summarizes the changes in the xanthophyll pigment pool in wild-type Arabidopsis thaliana and the npq1 mutant (deficient in this compound de-epoxidase) in response to high light stress. The data highlights the critical role of VDE in the accumulation of antheraxanthin and zeaxanthin.

PigmentGenotypeLow Light (mmol/mol Chl)High Light (mmol/mol Chl)
This compound Wild Type12040
npq1125115
Antheraxanthin Wild Type530
npq100
Zeaxanthin Wild Type050
npq100
Lutein Wild Type380380
npq1380380
β-carotene Wild Type100100
npq1100100
Total Xanthophyll Cycle Pool (V+A+Z) Wild Type125120
npq1125115

Data adapted from Havaux, M., & Niyogi, K. K. (1999). The this compound cycle protects plants from photooxidative damage by more than one mechanism. Proceedings of the National Academy of Sciences, 96(15), 8762-8767.[7]

Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol outlines the extraction of photosynthetic pigments from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow start Start: Plant Tissue Sample Freeze in Liquid Nitrogen Freeze in Liquid Nitrogen start->Freeze in Liquid Nitrogen end End: Pigment Quantification Grind to a Fine Powder Grind to a Fine Powder Freeze in Liquid Nitrogen->Grind to a Fine Powder Extract with 100% Acetone Extract with 100% Acetone Grind to a Fine Powder->Extract with 100% Acetone Centrifuge to Pellet Debris Centrifuge to Pellet Debris Extract with 100% Acetone->Centrifuge to Pellet Debris Collect Supernatant Collect Supernatant Centrifuge to Pellet Debris->Collect Supernatant Filter through 0.2 µm Syringe Filter Filter through 0.2 µm Syringe Filter Collect Supernatant->Filter through 0.2 µm Syringe Filter Inject into HPLC System Inject into HPLC System Filter through 0.2 µm Syringe Filter->Inject into HPLC System Separation on C18 Column Separation on C18 Column Inject into HPLC System->Separation on C18 Column Detection by Photodiode Array Detector Detection by Photodiode Array Detector Separation on C18 Column->Detection by Photodiode Array Detector Data Analysis (Peak Integration) Data Analysis (Peak Integration) Detection by Photodiode Array Detector->Data Analysis (Peak Integration) Data Analysis (Peak Integration)->end

Diagram 2: Experimental Workflow for HPLC Pigment Analysis.

Methodology:

  • Sample Collection and Freezing: Harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add 100% acetone to the powdered tissue (e.g., 1 mL per 100 mg of tissue) and vortex thoroughly. Keep samples on ice and in the dark to prevent pigment degradation.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.

  • HPLC Analysis: Inject the filtered extract onto a C18 reverse-phase HPLC column.

  • Elution: Use a gradient of solvents to separate the pigments. A typical gradient might involve a mobile phase of acetonitrile:methanol:water and a second mobile phase of methanol:ethyl acetate.

  • Detection: Monitor the elution of pigments using a photodiode array (PDA) detector, which allows for the identification of pigments based on their characteristic absorption spectra.

  • Quantification: Determine the concentration of each pigment by integrating the area under its corresponding peak in the chromatogram and comparing it to the peak areas of known standards.

Chlorophyll Fluorescence Measurement for Non-Photochemical Quenching (NPQ) Analysis

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of photosystem II (PSII) and to quantify NPQ.

Methodology:

  • Dark Adaptation: Dark-adapt the plant leaf for at least 30 minutes to ensure that all PSII reaction centers are open.

  • Measurement of Fo and Fm:

    • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

    • Determine the maximal fluorescence (Fm) by applying a short, saturating pulse of high-intensity light.

  • Actinic Light Exposure: Illuminate the leaf with a constant actinic light of a specific intensity to induce photosynthesis and NPQ.

  • Measurement of Fs and Fm':

    • During actinic light exposure, the fluorescence level will reach a steady-state (Fs).

    • Periodically apply saturating pulses of light to determine the maximal fluorescence in the light-adapted state (Fm').

  • Calculation of NPQ: Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm' .

  • Relaxation Kinetics: After the actinic light is turned off, monitor the relaxation of NPQ by measuring the recovery of Fm' back to Fm.

In Vitro this compound De-epoxidase (VDE) Activity Assay

This assay measures the activity of VDE by monitoring the conversion of this compound to zeaxanthin spectrophotometrically.

Methodology:

  • Enzyme Extraction: Isolate thylakoids from plant leaves and subsequently solubilize the VDE from the thylakoid lumen.

  • Substrate Preparation: Prepare a reaction mixture containing a known concentration of this compound and monogalactosyldiacylglycerol (MGDG) micelles in a low pH buffer (e.g., pH 5.2) to mimic the acidic lumenal conditions.

  • Initiation of Reaction: Add the VDE extract and the co-substrate, ascorbate, to the reaction mixture to initiate the de-epoxidation reaction.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at a wavelength where this compound absorbs strongly and zeaxanthin absorbs weakly (e.g., 505 nm) over time.

  • Calculation of Activity: Calculate the VDE activity based on the rate of absorbance change, using the molar extinction coefficient of this compound.

In Vitro Zeaxanthin Epoxidase (ZEP) Activity Assay

This assay measures the activity of ZEP by monitoring the conversion of zeaxanthin to this compound.

Methodology:

  • Enzyme Source: Use thylakoid membranes isolated from dark-adapted leaves as the source of ZEP.

  • Substrate and Cofactors: Prepare a reaction mixture containing a known concentration of zeaxanthin, and the necessary cofactors, NADPH and FAD, in a buffer at a pH optimal for ZEP activity (around pH 7.5).

  • Initiation of Reaction: Add the thylakoid suspension to the reaction mixture to start the epoxidation reaction.

  • Time-course Sampling: Take aliquots of the reaction mixture at different time points and immediately stop the reaction by adding a quenching agent (e.g., a strong base or solvent).

  • Pigment Analysis: Extract the pigments from each time point and analyze the concentrations of zeaxanthin, antheraxanthin, and this compound using HPLC as described in section 4.1.

  • Calculation of Activity: Calculate the ZEP activity based on the rate of disappearance of zeaxanthin and the appearance of antheraxanthin and this compound over time.

Conclusion

The this compound cycle is a finely tuned and essential process for the survival of photosynthetic organisms in fluctuating light environments. Its core function in dissipating excess light energy underscores its importance in preventing photo-oxidative damage. The methodologies outlined in this guide provide a framework for the detailed investigation of this vital photoprotective mechanism. For researchers in plant science, a thorough understanding of the this compound cycle is fundamental. For professionals in drug development, the principles of managing oxidative stress through enzymatic cycles in biological systems may offer valuable insights into related human pathologies and therapeutic strategies. The continued study of the this compound cycle will undoubtedly yield further knowledge applicable across various scientific disciplines.

References

The Pivotal Role of Violaxanthin in Plant Photoprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biology, the ability to harness sunlight for photosynthesis is counterbalanced by the inherent danger of excessive light exposure. When light energy absorption surpasses the capacity of the photosynthetic apparatus to utilize it, the generation of reactive oxygen species (ROS) can lead to significant photooxidative damage. Plants have evolved a sophisticated array of photoprotective mechanisms to mitigate this threat, and at the heart of one of the most crucial of these lies the xanthophyll pigment, violaxanthin. This technical guide provides an in-depth exploration of the role of this compound in photoprotection, with a focus on the underlying biochemical pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

The this compound Cycle: A Dynamic Photoprotective Mechanism

The primary role of this compound in photoprotection is manifested through its participation in the xanthophyll cycle. This cycle involves the enzymatic interconversion of three xanthophylls: this compound (V), antheraxanthin (A), and zeaxanthin (Z).[1][2] Under conditions of excess light, the enzyme this compound de-epoxidase (VDE) catalyzes the de-epoxidation of this compound to antheraxanthin and subsequently to zeaxanthin.[3][4][5] This conversion is reversed under low light conditions by the enzyme zeaxanthin epoxidase (ZE).[4]

The accumulation of zeaxanthin is critical for photoprotection as it enhances the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ).[1][6][7] Zeaxanthin is thought to facilitate this by inducing conformational changes in the light-harvesting complexes (LHCs) of Photosystem II (PSII), creating energy traps that dissipate the excess excitation energy.[6] Furthermore, zeaxanthin and other xanthophyll cycle components can directly scavenge ROS, providing an additional layer of defense against photooxidative damage.[3][8]

Signaling Pathways and Regulatory Mechanisms

The activation of the this compound cycle is tightly regulated by the conditions within the chloroplast. The primary trigger for VDE activity is a decrease in the pH of the thylakoid lumen, which occurs when the rate of proton pumping into the lumen by the photosynthetic electron transport chain exceeds the rate of proton consumption by ATP synthase.[1] This acidification of the lumen protonates VDE, leading to its activation.[7][9] Ascorbate (Vitamin C) acts as a crucial cofactor for VDE, serving as the reductant in the de-epoxidation reaction.[10][11][12] The availability of ascorbate can, therefore, be a limiting factor for VDE activity in vivo.[12]

dot

Violaxanthin_Cycle_Pathway The this compound Cycle Signaling Pathway cluster_conditions Environmental Conditions cluster_thylakoid Thylakoid Lumen cluster_cycle Xanthophyll Cycle Excess Light Excess Light Low pH Low pH Excess Light->Low pH Proton Pumping > ATP Synthesis Low Light Low Light High pH High pH Low Light->High pH ATP Synthesis > Proton Pumping VDE This compound De-epoxidase (VDE) Low pH->VDE Activates ZE Zeaxanthin Epoxidase (ZE) High pH->ZE Favors activity This compound This compound Antheraxanthin Antheraxanthin This compound->Antheraxanthin VDE Antheraxanthin->this compound ZE Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Zeaxanthin->Antheraxanthin ZE NPQ Non-Photochemical Quenching (NPQ) Zeaxanthin->NPQ Induces Ascorbate Ascorbate Ascorbate->VDE Cofactor Heat Dissipation Heat Dissipation NPQ->Heat Dissipation Leads to

Caption: The this compound Cycle and its regulation by light conditions and luminal pH.

Quantitative Data on this compound's Role in Photoprotection

The following tables summarize key quantitative data from studies investigating the this compound cycle and its impact on photoprotection.

Table 1: Pigment Composition in Wild-Type and npq1 Mutant Arabidopsis thaliana Under Light Stress.

The npq1 mutant lacks a functional this compound de-epoxidase. Data are mean values ± SD.

GenotypeTreatmentChlorophyll (mg/g FW)Total Carotenoids (μg/g FW)Fv/Fm(A+Z)/(V+A+Z)Vitamin E (μg/g FW)
Wild-Type Control8.2 ± 2.0227 ± 820.79 ± 0.010.20 ± 0.0210.8 ± 0.9
Light-treated12.1 ± 1.9324 ± 260.69 ± 0.080.43 ± 0.0923.1 ± 3.3
npq1 Control6.3 ± 0.8186 ± 310.78 ± 0.01010.8 ± 0.5
Light-treated19.6 ± 1.2610 ± 1550.60 ± 0.140.02 ± 0.0129.7 ± 7.4

Source: Adapted from Havaux, M. et al. (1999). The this compound cycle protects plants from photooxidative damage by more than one mechanism. PNAS, 96(15), 8762-8767.[3]

Table 2: Kinetic Properties of this compound De-epoxidase (VDE).

The Michaelis constant (Km) for ascorbate is highly dependent on pH.

pHKm for Ascorbate (mM)
6.010
5.52.5
5.01.0
4.50.3

Source: Adapted from Bratt, C. E. et al. (1995). Regulation of this compound de-epoxidase activity by pH and ascorbate concentration. Photosynthesis Research, 45(2), 169-175.[10][11]

Experimental Protocols

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction, separation, and quantification of photosynthetic pigments.[3][13]

Methodology:

  • Pigment Extraction:

    • Harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract the pigments with 80-100% acetone, buffered with a small amount of calcium carbonate to neutralize acids.

    • Centrifuge the extract to pellet cell debris.

    • Collect the supernatant containing the pigments.

  • HPLC Separation:

    • Filter the pigment extract through a 0.45 µm syringe filter.

    • Inject the filtered sample into a reverse-phase C18 HPLC column.

    • Elute the pigments using a gradient of solvents, typically a mixture of acetonitrile, methanol, and water.

    • Detect the pigments using a diode array detector at wavelengths specific for chlorophylls and carotenoids (e.g., 440 nm for carotenoids).

  • Quantification:

    • Identify and quantify individual pigments by comparing their retention times and absorption spectra to those of pure standards.

    • Calculate the concentration of each pigment based on the peak area and the standard curve.

dot

HPLC_Workflow HPLC Workflow for Pigment Analysis A Leaf Sample Collection and Freezing B Grinding in Liquid Nitrogen A->B C Pigment Extraction (e.g., 80% Acetone) B->C D Centrifugation C->D E Supernatant Collection D->E F Filtration (0.45 µm) E->F G Injection into HPLC F->G H Separation on C18 Column G->H I Detection (Diode Array) H->I J Quantification vs. Standards I->J

Caption: A generalized workflow for the analysis of photosynthetic pigments using HPLC.

Measurement of Non-Photochemical Quenching (NPQ)

NPQ is typically measured by monitoring changes in chlorophyll a fluorescence using a pulse-amplitude-modulated (PAM) fluorometer.[6]

Methodology:

  • Dark Adaptation:

    • Dark-adapt the plant leaf for at least 30 minutes to ensure all reaction centers of PSII are open.

  • Measurement of F₀ and Fₘ:

    • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

    • Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).

    • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

  • Induction of NPQ:

    • Expose the leaf to a period of actinic (photosynthetically active) light of a defined intensity and duration.

    • During this light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

  • Calculation of NPQ:

    • NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.

dot

NPQ_Measurement_Workflow Workflow for NPQ Measurement A Dark Adaptation (>30 min) B Measure F₀ (Minimal Fluorescence) A->B E Apply Actinic Light A->E C Measure Fₘ (Maximal Fluorescence) with Saturating Pulse B->C D Calculate Fᵥ/Fₘ C->D G Calculate NPQ = (Fₘ - Fₘ') / Fₘ' C->G F Measure Fₘ' (Light-Adapted Max. Fluorescence) with Saturating Pulses E->F During Illumination F->G

Caption: The experimental workflow for measuring Non-Photochemical Quenching (NPQ).

Conclusion

This compound plays a central and indispensable role in the photoprotection of photosynthetic organisms. Through its dynamic conversion to zeaxanthin in the xanthophyll cycle, it enables the safe dissipation of excess light energy as heat, thereby preventing the formation of damaging reactive oxygen species. The regulation of this cycle by luminal pH and ascorbate availability highlights the intricate control mechanisms that plants employ to balance photosynthetic efficiency with photoprotection. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and scientists to further investigate this critical aspect of plant physiology, with potential applications in crop improvement and the development of novel photoprotective agents.

References

The Violaxanthin Biosynthesis Pathway in Higher Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the violaxanthin biosynthesis pathway in higher plants. The focus is on the core enzymatic steps, regulatory mechanisms, and the interplay with other metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and visual representations of the key processes.

Introduction

This compound is a xanthophyll pigment essential for various physiological processes in higher plants. It serves as a key intermediate in the biosynthesis of the photoprotective pigment zeaxanthin and the plant hormone abscisic acid (ABA). The pathway is intricately regulated, primarily through the light-dependent xanthophyll cycle, which plays a crucial role in protecting the photosynthetic apparatus from photodamage. Understanding the this compound biosynthesis pathway is critical for developing strategies to enhance plant stress tolerance and for the potential biotechnological production of valuable carotenoids.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from zeaxanthin, a C40 carotenoid. The pathway involves a series of epoxidation and de-epoxidation reactions catalyzed by specific enzymes located within the chloroplasts.

Key Enzymes and Reactions

The central enzymes governing the this compound pathway are:

  • Zeaxanthin Epoxidase (ZEP): A flavoprotein monooxygenase that catalyzes the conversion of zeaxanthin to this compound through the intermediate antheraxanthin.[1][2] This two-step epoxidation reaction is active under low light conditions.[1][2]

  • This compound De-epoxidase (VDE): An enzyme that catalyzes the reverse reaction, converting this compound back to zeaxanthin via antheraxanthin.[3] VDE is activated by low pH in the thylakoid lumen, a condition that occurs under high light stress.[4]

  • Neoxanthin Synthase (NSY): This enzyme catalyzes the conversion of this compound to neoxanthin, a precursor for the biosynthesis of the plant hormone abscisic acid (ABA).[5][6]

The core reactions of the pathway are:

  • Zeaxanthin → Antheraxanthin: Catalyzed by Zeaxanthin Epoxidase (ZEP).

  • Antheraxanthin → this compound: Catalyzed by Zeaxanthin Epoxidase (ZEP).

  • This compound → Antheraxanthin: Catalyzed by this compound De-epoxidase (VDE).

  • Antheraxanthin → Zeaxanthin: Catalyzed by this compound De-epoxidase (VDE).

  • This compound → Neoxanthin: Catalyzed by Neoxanthin Synthase (NSY).

  • Neoxanthin → Xanthoxin → Abscisic Acid (ABA): A multi-step process initiated by the cleavage of neoxanthin.

These reactions are interconnected and form the basis of the xanthophyll cycle, a critical photoprotective mechanism.

Quantitative Data

The concentrations of this compound and its related xanthophylls are highly dynamic and vary depending on light conditions, plant species, and developmental stage.

CarotenoidPlant SpeciesConditionConcentration (nmol/g FW)Reference
This compoundArabidopsis thaliana (WT)Dark-adapted~1.2[7]
AntheraxanthinArabidopsis thaliana (WT)Dark-adapted~0.1[7]
ZeaxanthinArabidopsis thaliana (WT)Dark-adapted~0.1[7]
This compoundArabidopsis thaliana (WT)High light (1300 µmol m⁻² s⁻¹)~0.3[7]
AntheraxanthinArabidopsis thaliana (WT)High light (1300 µmol m⁻² s⁻¹)~0.2[7]
ZeaxanthinArabidopsis thaliana (WT)High light (1300 µmol m⁻² s⁻¹)~0.9[7]
This compoundArabidopsis thaliana (stn7 mutant)Dark-adapted~1.3[8]
AntheraxanthinArabidopsis thaliana (stn7 mutant)Dark-adapted~0.1[8]
ZeaxanthinArabidopsis thaliana (stn7 mutant)Dark-adapted~0.1[8]
This compoundArabidopsis thaliana (stn7 mutant)Low light (100 µmol m⁻² s⁻¹)~1.0[8]
AntheraxanthinArabidopsis thaliana (stn7 mutant)Low light (100 µmol m⁻² s⁻¹)~0.3[8]
ZeaxanthinArabidopsis thaliana (stn7 mutant)Low light (100 µmol m⁻² s⁻¹)~0.2[8]

Enzyme Kinetics:

Detailed kinetic parameters (Km, Vmax) for the enzymes in the this compound biosynthesis pathway are not extensively reported in a standardized format across the literature. However, the activity of these enzymes is known to be tightly regulated by various factors as detailed in the experimental protocols.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the this compound biosynthesis pathway.

Quantification of this compound and Other Carotenoids by HPLC

Objective: To separate and quantify this compound, antheraxanthin, zeaxanthin, and other carotenoids from plant tissue.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (100%)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Centrifuge and microcentrifuge tubes

  • HPLC system with a C18 or C30 reverse-phase column and a diode array detector

  • Mobile phase A: Acetonitrile:Methanol:Water (72:8:3, v/v/v)[8]

  • Mobile phase B: Methanol:Ethyl acetate (68:32, v/v)

  • Carotenoid standards (this compound, antheraxanthin, zeaxanthin)

Procedure:

  • Sample Preparation:

    • Harvest a known weight of plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of 100% acetone and vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction with another 1 mL of acetone on the pellet and combine the supernatants.

  • Phase Separation:

    • To the combined acetone extract, add an equal volume of ethyl acetate and 0.5 volumes of water.

    • Vortex briefly and centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • The upper ethyl acetate phase contains the carotenoids.

  • Drying and Reconstitution:

    • Transfer the upper ethyl acetate phase to a new tube.

    • Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried pigment extract in a known volume (e.g., 200 µL) of the initial HPLC mobile phase.

  • HPLC Analysis:

    • Inject an aliquot (e.g., 20 µL) of the reconstituted sample onto the HPLC system.

    • Use a C30 column for optimal separation of carotenoid isomers.[8]

    • A common gradient elution program starts with 100% Mobile Phase A and gradually increases the proportion of Mobile Phase B.

    • Monitor the elution of pigments using a diode array detector at wavelengths between 400 and 500 nm (specifically around 445 nm for xanthophylls).

  • Quantification:

    • Identify the peaks corresponding to this compound, antheraxanthin, and zeaxanthin by comparing their retention times and absorption spectra with those of pure standards.

    • Quantify the amount of each carotenoid by integrating the peak area and using a standard curve generated with known concentrations of the standards.

In Vitro Assay of this compound De-epoxidase (VDE) Activity

Objective: To measure the enzymatic activity of VDE by monitoring the conversion of this compound to antheraxanthin and zeaxanthin.

Materials:

  • Isolated thylakoid membranes from plant leaves (e.g., spinach or Arabidopsis)

  • This compound substrate (isolated from plants or commercially available)

  • Monogalactosyldiacylglycerol (MGDG)

  • Ascorbate (sodium ascorbate)

  • Citrate-phosphate buffer (pH 5.2)

  • Spectrophotometer capable of dual-wavelength measurements (505 nm and 540 nm)

  • Dithiothreitol (DTT) as an inhibitor (for control experiments)

Procedure:

  • Thylakoid Isolation:

    • Homogenize fresh leaf tissue in a chilled isolation buffer (e.g., 0.4 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA).

    • Filter the homogenate through layers of cheesecloth and miracloth.

    • Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂) to lyse the chloroplasts and release the thylakoids.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes. Resuspend the thylakoids in a small volume of the same buffer.

  • Enzyme Assay:

    • Prepare the reaction mixture in a cuvette containing citrate-phosphate buffer (pH 5.2). The acidic pH is crucial for VDE activation.[9]

    • Add MGDG to the buffer, which is required to solubilize the this compound substrate in the aqueous assay medium.

    • Add the this compound substrate to the reaction mixture.

    • Add the isolated thylakoid preparation (containing VDE) to the cuvette.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate, which serves as a reductant.

    • Immediately start monitoring the change in absorbance at 505 nm, with 540 nm as a reference wavelength, to correct for scattering changes.[9] The conversion of this compound to zeaxanthin leads to a decrease in absorbance at 505 nm.

    • For a control, perform the assay in the presence of DTT, a known inhibitor of VDE.[9]

  • Calculation of Activity:

    • The rate of this compound de-epoxidation is calculated from the initial linear rate of absorbance change.

    • Enzyme activity can be expressed as the change in absorbance per unit time per milligram of chlorophyll or protein.

In Vitro Assay of Zeaxanthin Epoxidase (ZEP) Activity

Objective: To measure the enzymatic activity of ZEP by monitoring the conversion of zeaxanthin to antheraxanthin and this compound.

Materials:

  • Isolated thylakoid membranes from dark-adapted plant leaves

  • Zeaxanthin substrate

  • NADPH or NADH as a reductant

  • FAD as a cofactor

  • HEPES buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • HPLC system for product analysis

Procedure:

  • Thylakoid Isolation:

    • Isolate thylakoids from dark-adapted leaves as described in the VDE assay protocol to ensure minimal initial zeaxanthin content.

  • Enzyme Assay:

    • Prepare the reaction mixture in a tube containing HEPES buffer (pH 7.5).

    • Add the isolated thylakoids and the zeaxanthin substrate.

    • Add BSA to the reaction mixture, which can help stabilize the enzyme and bind inhibitory free fatty acids.

    • Add FAD and initiate the reaction by adding NADPH or NADH.

    • Incubate the reaction mixture in the dark at a controlled temperature (e.g., 25°C).

  • Sample Analysis:

    • At different time points, take aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., acetone).

    • Extract the carotenoids as described in the HPLC protocol (Section 4.1).

    • Analyze the formation of antheraxanthin and this compound using HPLC.

  • Calculation of Activity:

    • The rate of zeaxanthin epoxidation is determined by quantifying the amount of antheraxanthin and this compound produced over time.

    • Enzyme activity can be expressed as nmol of product formed per unit time per milligram of chlorophyll or protein.

Quantification of Abscisic Acid (ABA) by LC-MS/MS

Objective: To accurately quantify the levels of ABA in plant tissues.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., isopropanol with 1% acetic acid)

  • Internal standard (e.g., deuterated ABA, d6-ABA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize a known weight of frozen plant tissue in the extraction solvent containing the internal standard.

    • Shake the mixture at 4°C for a defined period (e.g., 1 hour).

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Purification by SPE:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.

    • Elute the ABA and the internal standard with a higher percentage of organic solvent (e.g., 80% methanol).

  • LC-MS/MS Analysis:

    • Dry the eluate under nitrogen and reconstitute in a small volume of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the compounds using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

    • Detect and quantify ABA and its internal standard using multiple reaction monitoring (MRM) mode on the triple quadrupole mass spectrometer. The specific precursor-to-product ion transitions for ABA and d6-ABA should be optimized.

  • Quantification:

    • Calculate the concentration of ABA in the sample by comparing the peak area ratio of endogenous ABA to the d6-ABA internal standard against a standard curve prepared with known amounts of ABA and a fixed amount of d6-ABA.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core this compound biosynthesis pathway and a typical experimental workflow for carotenoid analysis.

Violaxanthin_Biosynthesis_Pathway cluster_light Regulation Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin:e->Antheraxanthin:w Antheraxanthin:w->Zeaxanthin:e This compound This compound Antheraxanthin:e->this compound:w Epoxidation This compound:w->Antheraxanthin:e De-epoxidation Neoxanthin Neoxanthin This compound:s->Neoxanthin:n Isomerization ABA Abscisic Acid (ABA) Neoxanthin:s->ABA:n Cleavage & Further Steps ZEP Zeaxanthin Epoxidase (ZEP) ZEP_node ZEP->ZEP_node VDE This compound De-epoxidase (VDE) VDE_node VDE->VDE_node NSY Neoxanthin Synthase (NSY) NSY_node NSY->NSY_node ZEP_node->Zeaxanthin ZEP_node->Antheraxanthin VDE_node->Antheraxanthin VDE_node->this compound NSY_node->this compound NSY_node->Neoxanthin LowLight Low Light LowLight->ZEP activates HighLight High Light HighLight->VDE activates

Caption: The core this compound biosynthesis pathway and its regulation by light.

Experimental_Workflow_Carotenoid_Analysis Start Plant Tissue (e.g., Leaves) Grinding Grinding in Liquid Nitrogen Start->Grinding Extraction Extraction with Acetone Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant PhaseSeparation Phase Separation (Ethyl Acetate/Water) Supernatant->PhaseSeparation UpperPhase Collect Upper (Ethyl Acetate) Phase PhaseSeparation->UpperPhase Drying Drying under Nitrogen UpperPhase->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC DataAnalysis Data Analysis (Quantification) HPLC->DataAnalysis

Caption: A typical experimental workflow for the extraction and analysis of carotenoids.

Conclusion

The this compound biosynthesis pathway is a central hub in plant carotenoid metabolism, directly impacting photoprotection and hormone signaling. The intricate regulation of the enzymes ZEP and VDE allows plants to rapidly respond to changing light environments. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to investigate this pathway further. Future research, particularly in elucidating the precise kinetic parameters of the key enzymes and understanding the metabolic flux under various stress conditions, will be crucial for the effective manipulation of this pathway for crop improvement and the production of high-value compounds.

References

chemical structure and properties of violaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Violaxanthin: Chemical Structure, Properties, and Biological Activities

Introduction

This compound is a natural xanthophyll pigment, a subclass of carotenoids characterized by the presence of oxygen.[1] With its distinct orange color, this compound is prevalent in a variety of photosynthetic organisms, including higher plants, green algae, and brown seaweeds.[1][2][3] It plays a crucial role in the xanthophyll cycle, a photoprotective mechanism that helps dissipate excess light energy.[4][5][6] Beyond its physiological function in plants, this compound has garnered significant interest from researchers, scientists, and drug development professionals for its potent antioxidant and anti-inflammatory properties, suggesting its potential as a therapeutic agent.[3][7][8]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, biosynthesis, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and biological assessment, along with structured data tables and diagrams to facilitate understanding and further research.

Chemical Structure and Physicochemical Properties

This compound is a C40 tetraterpenoid derived from zeaxanthin through epoxidation.[4][9] Its structure features a long polyene chain with two epoxy groups, one at each end of the molecule, which are critical to its function in the xanthophyll cycle.[10] This structure contributes to its hydrophobic nature, rendering it soluble in organic solvents but practically insoluble in water.[1]

The key identifiers and physicochemical properties of all-trans-violaxanthin are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol[11]
Synonyms all-trans-Violaxanthin, Zeaxanthin diepoxide, E161e[9][11]
Molecular Formula C₄₀H₅₆O₄[11][12][13][14]
Molecular Weight 600.9 g/mol (or 600.87 / 600.88 g/mol )[11][12]
CAS Number 126-29-4[11][12][13]
Appearance Orange prisms or crystals[9][12]
Melting Point 200 - 208 °C[9][11][12]
Solubility Soluble in ethanol, methanol, acetone, carbon disulfide, ether; almost insoluble in petroleum ether; practically insoluble in water.[1][12]

Spectral Properties

The extended system of conjugated double bonds in this compound's structure is responsible for its characteristic absorption of light in the blue-green region of the visible spectrum, resulting in its yellow-orange color.[1] The UV-Vis absorption spectrum typically shows three distinct peaks. The exact wavelengths of maximum absorption (λmax) are solvent-dependent.

Solventλmax Values (nm)Reference(s)
Ethanol 417, 440, 470[2]
Ethanol 417.5, 442.5, 471.5[12]
Acetone 419, 442, 472[2]
n-Hexane 417, 440, 470[2]
Methanol 417, 439, 468[15]

Biosynthesis and the Xanthophyll Cycle

This compound is synthesized in photosynthetic eukaryotes from zeaxanthin.[4][16] This conversion is a two-step epoxidation process catalyzed by the enzyme zeaxanthin epoxidase (ZEP), with antheraxanthin as the intermediate.[4][6]

This reaction is a central part of the xanthophyll cycle, a critical photoprotective mechanism. Under high light conditions, this compound is converted back to zeaxanthin via antheraxanthin by the enzyme this compound de-epoxidase (VDE).[5][17] This cycle dissipates excess light energy, protecting the photosynthetic apparatus from photo-oxidative damage.[5]

Xanthophyll_Cycle Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin Zeaxanthin Epoxidase (ZEP) (Low Light) Antheraxanthin->Zeaxanthin This compound De-epoxidase (VDE) (High Light) This compound This compound Antheraxanthin->this compound Zeaxanthin Epoxidase (ZEP) (Low Light) This compound->Antheraxanthin This compound De-epoxidase (VDE) (High Light)

The Xanthophyll Cycle Pathway

Experimental Protocols

Extraction and Purification of this compound

This compound is sensitive to light, heat, and acids, so extraction and purification should be performed under dim light and at low temperatures.[18] The following is a generalized protocol based on methods for extraction from microalgae.[19][20]

Extraction_Workflow arrow arrow start Start: Microalgal Biomass (e.g., Eustigmatos cf. polyphem) extraction 1. Extraction - Solvent (e.g., Ethanol) - Protect from light start->extraction saponification 2. Saponification - Remove chlorophylls - e.g., with KOH extraction->saponification partition 3. Solvent Partition - Transfer pigments to  a non-polar solvent  (e.g., Diethyl ether) saponification->partition silica_gel 4. Silica Gel Chromatography - Initial purification - Elute with solvent gradient partition->silica_gel phplc 5. Preparative HPLC - Final purification of  this compound fraction silica_gel->phplc identification 6. Identification & Purity Check - HPLC-DAD - HRMS, NMR phplc->identification end End: Purified this compound identification->end

General Workflow for this compound Extraction and Purification

Methodology:

  • Extraction: The microalgal biomass is repeatedly extracted with an organic solvent like ethanol or acetone until the residue is colorless. All steps are performed in the dark or under dim light to prevent isomerization and degradation.[18][19]

  • Saponification: To remove chlorophylls, the crude extract is saponified, typically by adding a solution of potassium hydroxide (KOH) in methanol and incubating in the dark.[19]

  • Solvent Partitioning: After saponification, the pigments are transferred to a non-polar solvent such as diethyl ether or hexane by liquid-liquid extraction. The aqueous layer is discarded.[19]

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The concentrated extract is loaded onto a silica gel column. Fractions are eluted using a solvent system with increasing polarity (e.g., a gradient of acetone in n-hexane). Fractions containing this compound are collected.[19]

    • Preparative High-Performance Liquid Chromatography (PHPLC): The enriched fraction from the silica gel column is subjected to PHPLC for final purification. A C18 column is commonly used with an isocratic or gradient mobile phase.[19]

  • Identification and Quantification: The purified this compound is identified based on its retention time, UV-Vis absorption spectrum, and mass spectrometry (MS) data.[19] Purity is assessed using analytical HPLC.

In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory effects of this compound have been demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][21]

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[21]

  • Nitric Oxide (NO) Assay: The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[7][21]

  • Prostaglandin E₂ (PGE₂) Assay: The concentration of PGE₂, another key inflammatory mediator, in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[7][21]

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE₂, respectively.[7]

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of Nos2 (iNOS) and Ptgs2 (COX-2) are quantified to determine if this compound's inhibitory effect occurs at the transcriptional level.[7]

  • NF-κB Pathway Analysis: To investigate the mechanism, the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is assessed using Western blotting of nuclear and cytoplasmic fractions or by electrophoretic mobility shift assay (EMSA).[7][21]

Biological Activities and Mechanism of Action

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is attributed to its ability to quench singlet oxygen and scavenge free radicals.[8][22] This property is linked to the long conjugated polyene chain in its structure.

AssayTest SystemResult (IC₅₀ / EC₅₀)Reference(s)
DPPH Radical Scavenging In vitro chemical assayEC₅₀: 41.42 µg/mL[19]
ABTS⁺ Radical Scavenging In vitro chemical assayEC₅₀: 15.25 µg/mL[19][23]
Lipid Peroxidation Inhibition Rat brain homogenateIC₅₀: 0.46 µM[22]
Singlet Oxygen (¹O₂) Quenching In vitro chemical assayIC₅₀: > 10 µM (approx.)[22]
Anti-inflammatory Activity

Studies have shown that this compound possesses potent anti-inflammatory effects.[7][24] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][21] In LPS-stimulated macrophages, this compound significantly inhibits the production of pro-inflammatory mediators like NO and PGE₂.[7] It achieves this by downregulating the expression of iNOS and COX-2 enzymes. This suppression is linked to its ability to prevent the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[7][21]

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB IκBα-NF-κB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_IkB->IkB Degradation NFkB_active NF-κB (p65/p50) (Active) NFkB_IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Transcription This compound This compound This compound->NFkB_active Inhibits Nuclear Translocation

Inhibition of the NF-κB Pathway by this compound

Stability and Degradation

This compound is susceptible to degradation by heat, light, and acidic conditions.[18][25] Thermal processing can cause the isomerization of the 5,6-epoxide groups to form 5,8-furanoxide derivatives, such as auroxanthin.[25][26] This degradation follows first-order kinetics and leads to a loss of color and biological activity.[26][27] Therefore, proper storage and handling are critical to preserve the integrity of the compound for research and development purposes.

Conclusion

This compound is a multifaceted carotenoid with a well-defined chemical structure and a range of important biological properties. Its role in the xanthophyll cycle highlights its significance in plant physiology, while its potent antioxidant and anti-inflammatory activities underscore its potential for applications in pharmaceuticals and nutraceuticals. The inhibition of the NF-κB pathway represents a key mechanism underlying its anti-inflammatory effects, making it a promising candidate for the development of new therapies for inflammatory diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers aiming to explore and harness the properties of this compound.

References

The Violaxanthin-Antheraxanthin Axis: A Core Component of Photoprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical relationship between the xanthophylls violaxanthin and antheraxanthin. Central to the process of photoprotection in photosynthetic eukaryotes, the interconversion of these molecules is a key regulatory step in the dissipation of excess light energy. This document details the underlying biochemical pathway, presents quantitative data on pigment dynamics, outlines key experimental protocols for their study, and provides insights into the enzymatic kinetics governing their transformation.

Core Relationship: The Xanthophyll Cycle

This compound and antheraxanthin are integral components of the xanthophyll cycle, a crucial photoprotective mechanism that helps plants and algae safely dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ).[1][2] Antheraxanthin serves as the direct biochemical intermediate in the two-step enzymatic conversion of this compound to zeaxanthin under high-light conditions.[3][4]

This reversible cycle takes place within the thylakoid membranes of chloroplasts and is governed by the activity of two key enzymes whose functions are tightly regulated by the transthylakoid pH gradient.[1][2]

  • De-epoxidation (High Light/Stress Conditions): When light absorption exceeds the capacity of photosynthesis, a buildup of protons acidifies the thylakoid lumen. This low pH environment (optimally around pH 5.2) activates the enzyme This compound de-epoxidase (VDE) .[5] VDE, a lumen-localized enzyme, then catalyzes the removal of epoxide groups from this compound in two sequential steps, using ascorbic acid as a reductant.[5][6]

    • This compound (a di-epoxide) is converted to the mono-epoxide intermediate, antheraxanthin .

    • Antheraxanthin is subsequently converted to the epoxide-free zeaxanthin.

  • Epoxidation (Low Light/Dark Conditions): In low light, when the proton gradient dissipates and the stromal pH is higher (around pH 7.5), the enzyme zeaxanthin epoxidase (ZEP) becomes active. ZEP, located on the stromal side of the thylakoid membrane, catalyzes the reverse reaction, converting zeaxanthin back to this compound via the antheraxanthin intermediate.[4][7]

The accumulation of antheraxanthin and particularly zeaxanthin is critical for inducing the conformational changes in the light-harvesting antenna proteins of Photosystem II that facilitate the dissipation of excess energy, thus protecting the photosynthetic machinery from photo-oxidative damage.[2]

Signaling Pathway Diagram

The logical flow of the xanthophyll cycle, illustrating the central role of antheraxanthin as the intermediate between this compound and zeaxanthin, is depicted below.

Xanthophyll_Cycle cluster_high_light High Light / Low Lumen pH cluster_low_light Low Light / High Lumen pH V This compound A1 Antheraxanthin V->A1 VDE (this compound de-epoxidase) + Ascorbate Z Zeaxanthin A1->Z VDE + Ascorbate A2 Antheraxanthin V2 This compound A2->V2 ZEP + O2, Reductant Z2 Zeaxanthin Z2->A2 ZEP (Zeaxanthin epoxidase) + O2, Reductant

Fig. 1: The Xanthophyll Cycle Pathway.

Quantitative Data Presentation

The relative concentrations of this compound, antheraxanthin, and zeaxanthin are highly dynamic and vary depending on species, light conditions, and the presence of abiotic stress. The de-epoxidation state (DES), often calculated as (Antheraxanthin + Zeaxanthin) / (this compound + Antheraxanthin + Zeaxanthin), provides a quantitative measure of the xanthophyll cycle's activation state.

Plant SpeciesConditionThis compoundAntheraxanthinZeaxanthinDe-epoxidation State (DES)Reference
Arabidopsis thaliana (Wild Type)Dark-adapted~112 mmol/mol Chl~38 mmol/mol Chl~71 mmol/mol Chl~0.49[8]
Arabidopsis thaliana (Wild Type)High Light (2000 µmol m⁻²s⁻¹)Data not specifiedData not specifiedData not specified~0.60[8]
Moso Bamboo (Phyllostachys edulis)DarkData not specifiedData not specifiedData not specified0.37[9]
Moso Bamboo (Phyllostachys edulis)High Light (1500 µmol m⁻²s⁻¹)Data not specifiedData not specifiedData not specified0.96[9]
Ulva prolifera (Green Alga)Control (25‰ salinity)~1.4 (relative content)~0.3 (relative content)~0.2 (relative content)~0.26[7]
Ulva prolifera (Green Alga)High Salt Stress (50‰ salinity)~2.0 (relative content)~0.3 (relative content)~0.8 (relative content)~0.35[7]
Willow Species (Salix, generalist)Control (Drought Day 0)~120 mmol/mol Chl~15 mmol/mol Chl~10 mmol/mol Chl~0.17[10]
Willow Species (Salix, generalist)Drought (Day 15)~40 mmol/mol Chl~30 mmol/mol Chl~60 mmol/mol Chl~0.69[10]

Note: Values are approximate and have been interpreted from graphical or textual data in the cited literature. Relative content units are specific to the study. DES is calculated as (A+Z)/(V+A+Z).

Enzyme Kinetics

Obtaining classical Michaelis-Menten constants (Km, Vmax) for VDE and ZEP is challenging due to their operation within the complex, heterogeneous environment of the thylakoid membrane. Their activity is not solely dependent on substrate concentration but is critically regulated by environmental factors.

  • This compound De-epoxidase (VDE):

    • pH Dependence: VDE activity is negligible at neutral pH and becomes sharply activated as the pH drops below 6.5, with an optimal activity around pH 5.2.[5]

    • Cofactor Affinity: The enzyme uses ascorbate as a reductant, and its affinity (Km) for ascorbate is also pH-dependent, suggesting a preference for the protonated form, ascorbic acid.[6]

    • Specific Activity: A specific activity of 208 µkat/g protein (equivalent to 750 µmol of substrate converted per mg of enzyme per hour) has been reported for purified recombinant spinach VDE under optimal assay conditions.[11]

    • Regulation by Lipids: VDE activity is dependent on its association with thylakoid lipids, particularly monogalactosyldiacylglycerol (MGDG), which is required for the enzyme to access its this compound substrate.[12]

  • Zeaxanthin Epoxidase (ZEP):

    • pH Dependence: ZEP is active on the stromal side of the membrane at a higher pH (optimum ~7.5).[4]

    • Regulation: ZEP activity can be downregulated or completely inhibited under conditions of severe or prolonged high-light stress, potentially mediated by reactive oxygen species (ROS) like hydrogen peroxide.[7] This inhibition ensures that high, photoprotective levels of zeaxanthin are maintained during stress.

Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol allows for the separation and quantification of this compound, antheraxanthin, and other photosynthetic pigments.

Methodology:

  • Sample Collection: Harvest leaf or algal tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Extraction: Grind the frozen tissue to a fine powder. Extract pigments by adding a cold solvent, such as 100% acetone or methanol, often buffered and containing an antioxidant like sodium ascorbate to prevent degradation.[5] Vortex or sonicate the sample thoroughly.

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to pellet cell debris.

  • HPLC Separation:

    • Inject the filtered supernatant into an HPLC system equipped with a C18 or C30 reversed-phase column.

    • Use a gradient or isocratic solvent system. A common mobile phase involves a gradient between a polar solvent (e.g., acetonitrile:methanol:water) and a less polar solvent (e.g., methanol:ethyl acetate).[5]

    • Detection is typically performed using a diode-array detector (DAD) to monitor absorbance at wavelengths between 400-500 nm (approx. 440 nm is common for xanthophylls).

  • Quantification: Identify peaks based on retention times and absorption spectra compared to pure standards. Quantify pigments based on the peak area and standard calibration curves.

References

The Pivotal Role of Zeaxanthin Epoxidase in Violaxanthin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeaxanthin epoxidase (ZEP) is a critical enzyme positioned at a key juncture of plant metabolism, catalyzing the conversion of zeaxanthin to violaxanthin. This reaction is a cornerstone of two vital physiological processes: the xanthophyll cycle, essential for photoprotection, and the biosynthesis of the phytohormone abscisic acid (ABA), a central regulator of plant development and stress responses. This technical guide provides an in-depth exploration of the function, regulation, and experimental analysis of zeaxanthin epoxidase, offering valuable insights for researchers in plant biology, stress physiology, and drug development seeking to modulate plant growth and stress tolerance.

Introduction

Zeaxanthin epoxidase (EC 1.14.13.90) is a flavin-containing monooxygenase that sequentially adds two epoxide groups to the β-ionone rings of zeaxanthin, yielding first antheraxanthin and then this compound[1]. This enzymatic activity is integral to the xanthophyll cycle, a photoprotective mechanism that dissipates excess light energy to prevent photo-oxidative damage to the photosynthetic apparatus[2][3]. Under low light conditions, ZEP activity predominates, converting zeaxanthin back to this compound. Conversely, under high light stress, this compound is de-epoxidized to zeaxanthin, which is involved in non-photochemical quenching.

Furthermore, the product of the ZEP-catalyzed reaction, this compound, is a precursor for the biosynthesis of the plant hormone abscisic acid (ABA)[4][5]. ABA plays a crucial role in mediating plant responses to various environmental stresses, including drought, salinity, and cold, as well as in regulating seed dormancy and germination. Consequently, the regulation of ZEP activity is a key determinant of a plant's ability to adapt to changing environmental conditions.

Enzymatic Function and Characteristics

The Biochemical Reaction

Zeaxanthin epoxidase catalyzes a two-step epoxidation of zeaxanthin. The reaction requires molecular oxygen (O₂) and the reducing power of NADPH, with Flavin Adenine Dinucleotide (FAD) acting as an essential cofactor[6][7]. The enzyme is localized to the chloroplast stroma and is associated with the thylakoid membrane[2][4].

Reaction Scheme:

  • Zeaxanthin + NADPH + H⁺ + O₂ → Antheraxanthin + NADP⁺ + H₂O

  • Antheraxanthin + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

Quantitative Data on Zeaxanthin Epoxidase Activity

While extensive research has been conducted on the regulation and physiological roles of zeaxanthin epoxidase, specific kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are not widely reported in the literature for the purified enzyme. This is likely due to the challenges associated with purifying this membrane-associated protein to homogeneity while maintaining its activity.

However, several studies have provided valuable quantitative and semi-quantitative data on ZEP activity under various conditions.

ParameterValue/ObservationSpeciesReference
Optimal pH ~7.5Spinacia oleracea (Spinach), Arabidopsis thaliana[6][7]
Cofactor Requirement NADPH, FADNicotiana plumbaginifolia, Arabidopsis thaliana[6][7]
Relative Activity in High Light Gradually down-regulatedArabidopsis thaliana[4]
Relative Activity in Drought Stress (Leaves) Decreased ZEP protein levelsArabidopsis thaliana[4][8]
Relative Activity in Drought Stress (Roots) Increased ZEP protein levelsArabidopsis thaliana[4][8]
Overexpression Effect on Activity Strongly increased conversion of zeaxanthin to this compoundArabidopsis thaliana, Nicotiana tabacum[9]

Regulatory Mechanisms

The activity of zeaxanthin epoxidase is tightly regulated at both the transcriptional and post-translational levels to fine-tune the balance between photoprotection and ABA synthesis in response to environmental cues.

Transcriptional Regulation

The expression of the ZEP gene is influenced by light, circadian rhythms, and abiotic stress.

  • Light and Circadian Rhythm: ZEP mRNA levels often exhibit a diurnal rhythm, with peak expression patterns that are generally opposite to those of this compound de-epoxidase, the enzyme that catalyzes the reverse reaction in the xanthophyll cycle.

  • Drought Stress: In response to drought, ZEP transcript abundance generally increases in roots, contributing to enhanced ABA biosynthesis for stress adaptation[10]. In contrast, the response in leaves can be more complex, with some studies reporting a decrease in ZEP protein levels despite unchanged or even increased transcript levels, suggesting post-transcriptional regulation[4][8].

  • ABA Signaling: The ZEP promoter contains ABA-responsive elements (ABREs), and its expression can be directly activated by ABRE-binding transcription factors (ABFs)[11]. This indicates a positive feedback loop where ABA can stimulate its own synthesis by upregulating ZEP expression.

Post-Translational Regulation

Post-translational modifications provide a rapid mechanism to modulate ZEP activity in response to short-term environmental fluctuations.

  • Phosphorylation: There is evidence to suggest that ZEP activity is regulated by phosphorylation. Inhibition of phosphatases has been shown to retard zeaxanthin epoxidation, although direct phosphorylation of the ZEP protein itself has not been definitively demonstrated[2]. The thylakoid-associated kinases STN7 and STN8, which are involved in phosphorylating light-harvesting complex II and photosystem II core proteins, have been implicated in the regulation of ZEP activity under high light[2].

  • Redox Regulation and Reactive Oxygen Species (ROS): High light stress can lead to the production of ROS in the chloroplast. ZEP activity is known to be downregulated under such conditions, and this may be mediated by redox modifications or direct oxidative damage to the enzyme.

  • Protein Degradation: Under severe photoinhibition, ZEP protein can be degraded in parallel with the D1 protein of the photosystem II reaction center[12]. This coordinated degradation prevents the reconversion of zeaxanthin to this compound, thus maintaining a high level of photoprotection.

Signaling Pathways

The regulation of zeaxanthin epoxidase is integrated into complex signaling networks that allow plants to respond cohesively to environmental stimuli.

Violaxanthin_Synthesis_Pathway Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP, O2, NADPH This compound This compound Antheraxanthin->this compound ZEP, O2, NADPH ZEP ZEP

Figure 1. The enzymatic conversion of zeaxanthin to this compound catalyzed by zeaxanthin epoxidase (ZEP).

ZEP_Regulation_Signaling_Pathway cluster_light Light Signaling cluster_drought Drought Signaling High Light High Light Kinases (e.g., STN7/STN8) Kinases (e.g., STN7/STN8) High Light->Kinases (e.g., STN7/STN8) activates ROS ROS High Light->ROS induces ZEP Degradation ZEP Degradation High Light->ZEP Degradation induces Low Light Low Light ZEP Activity ZEP Activity Low Light->ZEP Activity activates Kinases (e.g., STN7/STN8)->ZEP Activity inactivates (phosphorylation) ROS->ZEP Activity inactivates Drought Stress Drought Stress ABA ABA Drought Stress->ABA increases ABF Transcription Factors ABF Transcription Factors ABA->ABF Transcription Factors activates ZEP Gene Expression ZEP Gene Expression ABF Transcription Factors->ZEP Gene Expression activates (in roots)

Figure 2. Simplified signaling pathways regulating zeaxanthin epoxidase (ZEP) activity and gene expression in response to light and drought stress.

Experimental Protocols

In Vitro Zeaxanthin Epoxidase Activity Assay

This protocol is adapted from methodologies described for measuring ZEP activity in isolated thylakoids[6][13].

1. Thylakoid Isolation:

  • Homogenize fresh plant leaf tissue (e.g., spinach or Arabidopsis thaliana) in a chilled isolation buffer (e.g., 330 mM sorbitol, 20 mM Tricine-NaOH pH 7.6, 5 mM EGTA, 5 mM EDTA, 10 mM NaHCO₃).

  • Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 4,000 x g) for 5 minutes at 4°C to pellet the chloroplasts.

  • Gently resuspend the chloroplast pellet in a hypotonic buffer (e.g., 20 mM HEPES-NaOH pH 7.6, 5 mM MgCl₂, 2.5 mM EDTA) to lyse the chloroplasts and release the thylakoids.

  • Centrifuge at a higher speed (e.g., 6,000 x g) for 10 minutes at 4°C to pellet the thylakoids.

  • Wash the thylakoid pellet with the resuspension buffer and finally resuspend in a small volume of the same buffer. Determine the chlorophyll concentration spectrophotometrically.

2. Zeaxanthin Epoxidation Reaction:

  • To induce the formation of the substrate, zeaxanthin, pre-illuminate the isolated thylakoids (adjusted to a specific chlorophyll concentration, e.g., 100 µg/mL) with high light (e.g., 1500 µmol photons m⁻²s⁻¹) for a defined period (e.g., 30 minutes) in the presence of an electron acceptor (e.g., methyl viologen) to generate a transthylakoid pH gradient that activates this compound de-epoxidase.

  • To initiate the epoxidation reaction, transfer the thylakoids to a dark, aerobic environment. The reaction mixture should contain the thylakoids in the resuspension buffer (pH adjusted to 7.5), NADPH (e.g., 1 mM), and FAD (e.g., 10 µM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle shaking.

  • Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and immediately stop the reaction by adding a multiple volume of a cold organic solvent (e.g., acetone or ethanol) to extract the pigments.

HPLC Analysis of Xanthophyll Cycle Pigments

This protocol provides a general framework for the separation and quantification of this compound, antheraxanthin, and zeaxanthin by High-Performance Liquid Chromatography (HPLC)[14][15].

1. Pigment Extraction:

  • Centrifuge the reaction aliquots (from the ZEP assay) to pellet the thylakoid membranes.

  • Extract the pigments from the pellet by resuspending in 100% acetone or ethanol, vortexing vigorously, and centrifuging to remove the debris.

  • Repeat the extraction until the pellet is colorless.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen gas.

  • Redissolve the pigment extract in a small, known volume of a suitable solvent for HPLC injection (e.g., a mixture of acetonitrile and ethyl acetate).

2. HPLC Separation:

  • Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. A common solvent system consists of:

    • Solvent A: Acetonitrile:Water (e.g., 9:1, v/v)

    • Solvent B: Ethyl acetate

  • Gradient Program: An example gradient could be:

    • 0-20 min: Linear gradient from 10% to 70% Solvent B

    • 20-30 min: Linear gradient from 70% to 10% Solvent B

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: A photodiode array (PDA) detector is ideal for scanning the absorbance spectra of the eluting peaks. The primary detection wavelength for xanthophylls is around 450 nm.

3. Quantification:

  • Identify the peaks for this compound, antheraxanthin, and zeaxanthin by comparing their retention times and absorbance spectra with those of authentic standards.

  • Quantify the amount of each pigment by integrating the peak area and using a calibration curve generated from known concentrations of the standards.

HPLC_Workflow Start Sample (Thylakoid suspension) Extraction Pigment Extraction (Acetone/Ethanol) Start->Extraction Evaporation Evaporation to Dryness (Nitrogen stream) Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reverse-Phase Column (Gradient Elution) Injection->Separation Detection PDA Detection (450 nm) Separation->Detection Quantification Peak Identification & Quantification (Standard Curves) Detection->Quantification End Results (Pigment Concentrations) Quantification->End

Figure 3. A generalized experimental workflow for the analysis of xanthophyll cycle pigments using HPLC.

Conclusion and Future Perspectives

Zeaxanthin epoxidase stands as a central regulatory enzyme in plant physiology, mediating the delicate balance between photoprotection and stress signaling through its role in this compound synthesis. A thorough understanding of its function and regulation is paramount for developing strategies to enhance crop resilience and productivity. While significant progress has been made in elucidating the qualitative aspects of ZEP regulation, a notable gap exists in the quantitative characterization of its enzymatic kinetics. Future research efforts aimed at the purification and detailed kinetic analysis of ZEP from various plant species will be invaluable. Furthermore, a deeper dissection of the signaling cascades that control ZEP activity, including the identification of specific kinases, phosphatases, and transcription factors, will provide a more complete picture of its intricate regulatory network. Such knowledge will undoubtedly pave the way for novel approaches in crop improvement and the development of plant-based pharmaceuticals.

References

The Mechanism of Violaxanthin De-Epoxidase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Violaxanthin de-epoxidase (VDE) is a critical enzyme in the photoprotective xanthophyll cycle in plants and algae. Located in the thylakoid lumen, VDE catalyzes the de-epoxidation of this compound to antheraxanthin and subsequently to zeaxanthin in response to high light stress. This conversion is essential for the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ). The activation of VDE is tightly regulated by the transthylakoid pH gradient, with an optimal pH of approximately 5.0-5.2.[1][2] The enzyme utilizes ascorbate as a reductant to carry out the de-epoxidation reactions.[2] This technical guide provides an in-depth overview of the VDE mechanism of action, including its kinetics, regulatory mechanisms, and structural features. Detailed experimental protocols for VDE purification and activity assays are also presented to facilitate further research in this area.

Core Mechanism of Action

The catalytic action of this compound de-epoxidase involves the sequential removal of two epoxide groups from this compound, a diepoxide xanthophyll. This two-step process yields antheraxanthin as an intermediate and zeaxanthin as the final product.[3] The overall reaction is a redox process where this compound is reduced, and the co-substrate, ascorbate, is oxidized.[4]

Reaction Steps:

  • This compound + Ascorbate → Antheraxanthin + Dehydroascorbate + H₂O

  • Antheraxanthin + Ascorbate → Zeaxanthin + Dehydroascorbate + H₂O

The enzyme is a nuclear-encoded protein with a molecular mass of approximately 43 kDa.[1] Structurally, VDE is comprised of three distinct domains: a cysteine-rich N-terminal domain, a central lipocalin-like domain, and a glutamate-rich C-terminal domain.[5] The central lipocalin domain is believed to be the catalytic core, responsible for binding the this compound substrate.[5]

Regulation of VDE Activity

The activity of VDE is meticulously controlled to ensure that the xanthophyll cycle is only active under conditions of excess light. The primary regulatory mechanisms are the luminal pH and the availability of its co-substrate, ascorbate.

pH-Dependent Activation

Under low light conditions, the thylakoid lumen has a pH of around 7.0, and VDE exists as a soluble, inactive monomer.[3] When photosynthetic activity increases due to high light, protons are pumped into the lumen, causing a significant drop in pH. As the luminal pH approaches 5.0, VDE undergoes a conformational change and dimerizes.[6][7] This structural alteration is crucial for its activation and subsequent binding to the thylakoid membrane, where its lipid-soluble substrate, this compound, resides.[4] The association with the thylakoid membrane is facilitated by the presence of monogalactosyldiacylglycerol (MGDG), a major lipid component of the thylakoid membrane.[1]

Ascorbate as a Reductant

Ascorbate is the essential co-substrate that provides the reducing equivalents for the de-epoxidation reaction.[2][4] The availability of ascorbate in the thylakoid lumen can therefore be a limiting factor for VDE activity.[2] Studies have shown that ascorbate deficiency can lead to a reduction in the rate and extent of this compound de-epoxidation and, consequently, a decrease in non-photochemical quenching.[2][8]

Inhibition by Dithiothreitol (DTT)

Dithiothreitol (DTT) is a potent inhibitor of VDE.[9][10][11] Its inhibitory action is attributed to its ability to reduce crucial disulfide bonds within the VDE structure, particularly in the cysteine-rich N-terminal domain.[5] The maintenance of these disulfide bonds in their oxidized state is essential for the catalytic activity of the enzyme.[5]

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of this compound de-epoxidase.

Table 1: Kinetic Parameters of this compound De-Epoxidase

ParameterValueSpeciespHNotesReference
Km (this compound) 0.33 µMArabidopsis thaliana5.1---[12]
Km (Ascorbate) 10 mMSpinacia oleracea (Spinach)6.0Km is highly pH-dependent.[13]
2.5 mMSpinacia oleracea (Spinach)5.5[13]
1.0 mMSpinacia oleracea (Spinach)5.0[13]
0.3 mMSpinacia oleracea (Spinach)4.5[13]
Specific Activity 256 µmol g⁻¹ s⁻¹Spinacia oleracea (Spinach)5.2Purified native enzyme.[14]
208 µkat g⁻¹ (750 µmol mg⁻¹ h⁻¹)Spinacia oleracea (Spinach)5.2Recombinant enzyme expressed in E. coli.[5]

Table 2: Physicochemical Properties of this compound De-Epoxidase

PropertyValueSpeciesReference
Molecular Mass 43 kDaLactuca sativa (Lettuce)[1]
Isoelectric Point (pI) 5.4Lactuca sativa (Lettuce)[1]
Optimal pH ~5.2Lactuca sativa (Lettuce)[1]
~5.0Spinacia oleracea (Spinach)[2]

Experimental Protocols

Purification of Recombinant Spinach this compound De-Epoxidase from E. coli

This protocol is adapted from methods for expressing and purifying recombinant VDE from inclusion bodies.[5]

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid containing the spinach VDE coding sequence. Induce protein expression with IPTG.

  • Cell Lysis and Inclusion Body Isolation: Harvest the cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM EDTA, 5 mM DTT, 1% (v/v) Triton X-100) and lyse the cells using a French press. Centrifuge to pellet the inclusion bodies.

  • Washing Inclusion Bodies: Wash the inclusion bodies multiple times with a buffer containing Triton X-100 to remove membrane proteins, followed by a wash with a buffer without detergent.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea, 20 mM Tris-HCl, pH 8.0, 10 mM EDTA, 5 mM DTT).

  • Refolding: Refold the solubilized protein by dialysis against a large volume of a refolding buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) at 22°C for 16 hours.

  • Purification of Refolded Protein: Remove aggregated protein by ultracentrifugation. Further purify the soluble, refolded VDE using chromatographic techniques such as anion exchange chromatography or hydrophobic interaction chromatography.[14]

In Vitro this compound De-Epoxidase Activity Assay

This spectrophotometric assay measures the conversion of this compound to zeaxanthin by monitoring the change in absorbance.[4][5]

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Citrate-phosphate buffer (50 mM citrate, 110 mM phosphate, pH 5.2)

    • 0.33 µM this compound

    • 9 µM Monogalactosyldiacylglycerol (MGDG)

  • Enzyme Addition: Add the purified VDE enzyme preparation to the reaction mixture and incubate for 3 minutes at room temperature.

  • Initiation of Reaction: Start the reaction by adding ascorbate to a final concentration of 30 mM.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm (A₅₀₂ - A₅₄₀) using a dual-wavelength spectrophotometer. The rate of absorbance change is proportional to the VDE activity.

  • Inhibition Assay (Optional): To test for inhibition, pre-incubate the enzyme with the inhibitor (e.g., 1 mM DTT) before adding it to the reaction mixture.

Visualizations

Signaling Pathways and Experimental Workflows

VDE_Mechanism cluster_regulation Regulation cluster_reaction Catalytic Cycle High Light High Light Proton Pumping Proton Pumping High Light->Proton Pumping Low Luminal pH (≈5.0) Low Luminal pH (≈5.0) Proton Pumping->Low Luminal pH (≈5.0) VDE (inactive, monomer) VDE (inactive, monomer) Low Luminal pH (≈5.0)->VDE (inactive, monomer) VDE (active, dimer) VDE (active, dimer) VDE (inactive, monomer)->VDE (active, dimer)  Conformational Change & Dimerization Thylakoid Membrane Thylakoid Membrane VDE (active, dimer)->Thylakoid Membrane Binds to MGDG This compound This compound VDE (active, dimer)->this compound Antheraxanthin Antheraxanthin This compound->Antheraxanthin VDE Ascorbate1 Ascorbate Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Ascorbate2 Ascorbate Dehydroascorbate1 Dehydroascorbate Ascorbate1->Dehydroascorbate1 Dehydroascorbate2 Dehydroascorbate Ascorbate2->Dehydroascorbate2

Caption: pH-dependent activation and catalytic cycle of this compound De-Epoxidase.

VDE_Purification_Workflow E. coli expressing VDE E. coli expressing VDE Cell Lysis Cell Lysis E. coli expressing VDE->Cell Lysis Inclusion Body Pellet Inclusion Body Pellet Cell Lysis->Inclusion Body Pellet Solubilization (8M Urea) Solubilization (8M Urea) Inclusion Body Pellet->Solubilization (8M Urea) Refolding (Dialysis) Refolding (Dialysis) Solubilization (8M Urea)->Refolding (Dialysis) Purification (Chromatography) Purification (Chromatography) Refolding (Dialysis)->Purification (Chromatography) Pure, Active VDE Pure, Active VDE Purification (Chromatography)->Pure, Active VDE

Caption: Workflow for recombinant VDE purification from E. coli inclusion bodies.

VDE_Activity_Assay_Workflow cluster_prep Assay Preparation cluster_measurement Measurement Buffer (pH 5.2) Buffer (pH 5.2) Reaction Mix Reaction Mix Buffer (pH 5.2)->Reaction Mix This compound + MGDG This compound + MGDG This compound + MGDG->Reaction Mix VDE Enzyme VDE Enzyme VDE Enzyme->Reaction Mix Add Ascorbate Add Ascorbate Reaction Mix->Add Ascorbate Spectrophotometer Spectrophotometer Add Ascorbate->Spectrophotometer Monitor ΔA (502-540 nm) Monitor ΔA (502-540 nm) Spectrophotometer->Monitor ΔA (502-540 nm)

Caption: Experimental workflow for the in vitro VDE activity assay.

References

The Evolutionary Cornerstone of Photosynthetic Resilience: A Technical Guide to the Xanthophyll Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The xanthophyll cycle is a pivotal photoprotective mechanism in photosynthetic organisms, representing a key evolutionary adaptation to the fluctuating and often harsh light environments on Earth. This dynamic process, involving the enzymatic interconversion of xanthophyll pigments, allows plants, algae, and cyanobacteria to safely dissipate excess light energy that would otherwise lead to the production of damaging reactive oxygen species (ROS). Understanding the intricacies of the xanthophyll cycle is not only fundamental to plant biology but also holds potential for applications in crop improvement and the development of novel therapeutic strategies targeting oxidative stress. This technical guide provides an in-depth exploration of the evolutionary significance of the xanthophyll cycle, complete with quantitative data, detailed experimental protocols, and visual representations of its core processes.

Core Mechanism and Evolutionary Diversification

The most common xanthophyll cycle, the violaxanthin cycle, is central to the photoprotective strategy of higher plants and green algae. It involves the de-epoxidation of this compound (V) to zeaxanthin (Z) via the intermediate antheraxanthin (A) under high light conditions. This conversion is catalyzed by the enzyme this compound de-epoxidase (VDE) in the thylakoid lumen, a process activated by the decrease in pH resulting from photosynthetic light reactions. The reverse reaction, the epoxidation of Z back to V, is catalyzed by zeaxanthin epoxidase (ZEP) in the stroma, ensuring the cycle can be reset under low light conditions.[1][2][3]

The evolution of the xanthophyll cycle is a story of adaptation to diverse ecological niches. While the this compound cycle is prevalent in the green lineage, other forms of the cycle exist. For instance, diatoms and dinoflagellates utilize a diadinoxanthin cycle, converting diadinoxanthin to diatoxanthin.[1] The emergence of these different cycles highlights the evolutionary pressure to develop robust photoprotection tailored to specific light environments.

The evolution of the regulatory proteins involved in non-photochemical quenching (NPQ), the process intimately linked to the xanthophyll cycle, further underscores this adaptive radiation. In plants, the PSBS protein is crucial for sensing the low luminal pH and initiating NPQ. In contrast, many algae rely on LHCSR proteins.[4][5] Interestingly, the moss Physcomitrella patens possesses both PSBS and LHCSR, suggesting an evolutionary transition point where both mechanisms co-existed before the divergence of vascular plants.[5]

Quantitative Insights into Xanthophyll Cycle Function

The efficiency of the xanthophyll cycle in photoprotection can be quantified by measuring the changes in pigment concentrations and their correlation with the level of non-photochemical quenching (NPQ). High-performance liquid chromatography (HPLC) is the standard method for separating and quantifying xanthophyll pigments.

Table 1: Xanthophyll Pigment Composition in Response to Light Stress

SpeciesConditionThis compound (V) (% of total pool)Antheraxanthin (A) (% of total pool)Zeaxanthin (Z) (% of total pool)De-epoxidation State (DES) [(A+Z)/(V+A+Z)]Reference
Arabidopsis thaliana (Wild Type)Low Light95320.05[6]
Arabidopsis thaliana (Wild Type)High Light (60 hr)4710430.53[6]
Hordeum vulgareLow Light, Normal Temp.~85~10~5~0.15[7]
Hordeum vulgareHigh Light, Normal Temp.~20~20~60~0.80[7]
Vinca major (Shade-grown)Midday Sun4715380.53[8]
Vinca major (Sun-grown)Midday Sun411850.96[8]

Table 2: Correlation between De-epoxidation State and Non-Photochemical Quenching (NPQ)

SpeciesExperimental ConditionDe-epoxidation State (DES)NPQ ValueCorrelation (r²)Reference
Deschampsia antarcticaVarying temperature and water availability0.1 - 0.70.5 - 2.5Not significant[9]
Cistus incanusDaily cycle (Spring, Summer, Autumn)0.2 - 0.80.5 - 3.0~0.85[10]
Oryza sativaVarying CO2 partial pressure0.1 - 0.70.1 - 0.40.96 (10 Pa CO2)[11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Xanthophyll Pigment Analysis

This protocol outlines a standard method for the extraction and quantification of xanthophyll cycle pigments from plant leaf tissue.[12][13]

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • 80% (v/v) acetone

  • Microcentrifuge tubes

  • HPLC system with a C18 reverse-phase column

  • Solvent A: acetonitrile:methanol:0.1M Tris-HCl, pH 8.0 (84:2:14 v/v/v)[13]

  • Solvent B: methanol:ethyl acetate (68:32 v/v)[13]

  • Pigment standards (this compound, Antheraxanthin, Zeaxanthin)

Procedure:

  • Harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract the pigments by adding 1 mL of 80% acetone to approximately 100 mg of powdered tissue. Vortex thoroughly.

  • Centrifuge the extract at 14,000 x g for 5 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant containing the pigments to a new microcentrifuge tube.

  • Filter the extract through a 0.22 µm syringe filter before injection into the HPLC system.

  • Inject 20 µL of the filtered extract onto the C18 column.

  • Elute the pigments using a linear gradient from 100% Solvent A to 100% Solvent B over 15 minutes, followed by a 3-minute wash with 100% Solvent B.[13]

  • Detect the pigments at 445 nm.

  • Identify and quantify the pigments by comparing their retention times and peak areas to those of the pure standards.

Measurement of Non-Photochemical Quenching (NPQ)

This protocol describes the measurement of NPQ using a pulse-amplitude-modulated (PAM) fluorometer.[14][15]

Materials:

  • Pulse-amplitude-modulated (PAM) fluorometer

  • Dark-adaptation clips or a dark room

  • Plant sample (e.g., a leaf)

Procedure:

  • Dark-adapt the plant sample for at least 30 minutes to ensure all reaction centers are open.

  • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

  • Measure the maximum fluorescence (Fₘ) by applying a short, saturating pulse of light.

  • Calculate the maximum quantum yield of photosystem II (PSII) as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

  • Expose the sample to a period of actinic (photosynthetically active) light.

  • During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

  • The steady-state fluorescence in the light is denoted as Fₛ.

  • Calculate NPQ using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.

  • After the actinic light period, turn off the light and measure the relaxation of NPQ in the dark.

Visualizing the Core Processes

Signaling Pathway of the this compound Cycle

Violaxanthin_Cycle cluster_lumen Thylakoid Lumen (Low pH) cluster_stroma Stroma (High pH) V This compound A Antheraxanthin V->A VDE A->V ZEP Z Zeaxanthin A->Z VDE Z->A ZEP NPQ Non-Photochemical Quenching (NPQ) Z->NPQ induces VDE This compound De-epoxidase (VDE) ZEP Zeaxanthin Epoxidase (ZEP) HL High Light Proton_Gradient ΔpH HL->Proton_Gradient activates LL Low Light LL->ZEP favors Proton_Gradient->VDE activates Photoprotection Photoprotection NPQ->Photoprotection

Caption: The this compound cycle pathway, illustrating the conversion of this compound to zeaxanthin under high light, which induces NPQ for photoprotection, and the reverse reaction under low light.

Experimental Workflow for Xanthophyll Cycle Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Plant Material (e.g., Leaves) Dark_Adapt Dark Adaptation (>30 min) Start->Dark_Adapt Light_Treatment High Light Exposure Dark_Adapt->Light_Treatment NPQ_Measurement NPQ Measurement (PAM Fluorometry) Dark_Adapt->NPQ_Measurement Freeze Freeze in Liquid N₂ Light_Treatment->Freeze Pigment_Extraction Pigment Extraction (80% Acetone) Freeze->Pigment_Extraction Data_Analysis Data Analysis (Pigment Ratios, NPQ levels) NPQ_Measurement->Data_Analysis HPLC_Analysis HPLC Analysis Pigment_Extraction->HPLC_Analysis HPLC_Analysis->Data_Analysis Conclusion Correlate NPQ with Xanthophyll Composition Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating the xanthophyll cycle, from sample preparation and treatment to NPQ and HPLC analysis.

Logical Relationship of Photoprotection

Photoprotection_Logic Excess_Light Excess Light Energy Photosynthesis_Saturation Photosynthesis Saturation Excess_Light->Photosynthesis_Saturation ROS_Production Reactive Oxygen Species (ROS) Production Photosynthesis_Saturation->ROS_Production leads to Xanthophyll_Cycle Xanthophyll Cycle Activation (V → Z) Photosynthesis_Saturation->Xanthophyll_Cycle activates Photoinhibition Photoinhibition & Damage ROS_Production->Photoinhibition NPQ Non-Photochemical Quenching (Heat Dissipation) Xanthophyll_Cycle->NPQ enables Photoprotection Photoprotection NPQ->Photoprotection provides Photoprotection->ROS_Production mitigates

Caption: The logical flow from excess light to potential photodamage and the central role of the xanthophyll cycle and NPQ in mitigating this stress.

Conclusion

The xanthophyll cycle is a testament to the elegant solutions that have evolved to address the fundamental challenges of a photosynthetic lifestyle. Its role extends beyond simple photoprotection; it is a dynamic regulatory hub that balances light harvesting efficiency with the prevention of oxidative damage, thereby influencing plant fitness and productivity. For researchers in plant science and drug development, a deep understanding of this cycle offers valuable insights into cellular defense mechanisms against oxidative stress, a process of universal biological importance. The methodologies and data presented here provide a solid foundation for further exploration into this fascinating and vital area of plant biology.

References

The Role of Violaxanthin in Non-Photochemical Quenching: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In oxygenic photosynthesis, the absorption of light energy occasionally exceeds the capacity of the photosynthetic apparatus to utilize it, leading to the formation of damaging reactive oxygen species. To counteract this, photosynthetic organisms have evolved a sophisticated photoprotective mechanism known as non-photochemical quenching (NPQ), which safely dissipates excess excitation energy as heat.[1] A central component of the most rapid and significant form of NPQ, termed energy-dependent quenching (qE), is the xanthophyll cycle, also known as the violaxanthin cycle.[2][3] This cycle involves the enzymatic conversion of the carotenoid this compound into zeaxanthin under high light conditions. This guide provides a detailed technical overview of the pivotal role of this compound and its de-epoxidation products in the molecular mechanism of NPQ, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the core pathways and workflows.

The Mechanism of Non-Photochemical Quenching (NPQ)

When light absorption surpasses the capacity of photosynthetic carbon fixation, the excess energy can lead to the formation of singlet oxygen, a highly reactive species that can cause oxidative damage to pigments, lipids, and proteins within the thylakoid membrane.[1] NPQ is a feedback mechanism that prevents this photodamage by quenching the singlet excited state of chlorophylls, converting the excess energy into heat.[1]

The induction of NPQ is triggered by the acidification of the thylakoid lumen, which results from the pumping of protons across the thylakoid membrane during light-driven electron transport.[4][5] This decrease in lumenal pH activates two key components: the Photosystem II subunit S (PsbS) protein and the enzyme this compound de-epoxidase (VDE).[1][5][6] The concerted action of these components leads to conformational changes within the light-harvesting complexes of Photosystem II (PSII), creating quenching sites that dissipate energy.[1] While this compound is the substrate for this critical process, it can also act as an inhibitor of NPQ, meaning its removal from the vicinity of the quenching site is necessary to achieve maximal photoprotection.[7]

The this compound Cycle: The Engine of NPQ

The this compound cycle is a reversible enzymatic process that lies at the heart of the qE component of NPQ.[4][8] It involves the interconversion of three xanthophyll pigments: this compound (V), antheraxanthin (A), and zeaxanthin (Z).[3]

  • De-epoxidation (High Light): Under excess light, the low lumenal pH (optimally around 5.2) activates the enzyme this compound de-epoxidase (VDE).[9][10] VDE, using ascorbate as a reductant, catalyzes the two-step removal of epoxy groups from this compound, first converting it to the intermediate antheraxanthin and then to zeaxanthin.[9][11]

  • Epoxidation (Low Light): In low light or darkness, the lumenal pH rises, inactivating VDE. The enzyme zeaxanthin epoxidase (ZEP), located in the stroma, then catalyzes the reverse reaction, converting zeaxanthin back to this compound.[4]

This cyclic conversion allows plants to dynamically regulate the level of zeaxanthin in the thylakoid membrane in response to fluctuating light conditions, thereby modulating the capacity for thermal dissipation.[12] Genetic studies using mutants have unequivocally demonstrated the cycle's importance. The npq1 mutant of Arabidopsis thaliana, which lacks a functional VDE, is unable to produce zeaxanthin and exhibits severely reduced NPQ, rendering it more susceptible to photoinhibition.[11][13][14] Conversely, the npq2 mutant, which is deficient in ZEP, constitutively accumulates zeaxanthin and shows faster induction and slower relaxation of NPQ.[4][13]

Violaxanthin_Cycle cluster_lumen Thylakoid Lumen (High Light, Low pH) cluster_stroma Stroma (Low Light, High pH) This compound This compound (V) Antheraxanthin Antheraxanthin (A) This compound->Antheraxanthin VDE (+ Ascorbate) Zeaxanthin Zeaxanthin (Z) Antheraxanthin->Zeaxanthin VDE (+ Ascorbate) Zeaxanthin_rev Zeaxanthin (Z) Antheraxanthin_rev Antheraxanthin (A) Zeaxanthin_rev->Antheraxanthin_rev ZEP Violaxanthin_rev This compound (V) Antheraxanthin_rev->Violaxanthin_rev ZEP

Figure 1. The this compound Cycle Pathway.

Core Molecular Components and Their Interactions

The regulation of NPQ is a complex interplay between the pH gradient across the thylakoid membrane and the key molecular actors: VDE, the PsbS protein, and the xanthophylls themselves.

This compound De-epoxidase (VDE)

VDE is a nuclear-encoded protein of approximately 43 kD that resides in the thylakoid lumen.[9] Its activity is critically dependent on a low pH, showing an optimum around pH 5.2.[9] The enzyme consists of three domains: a cysteine-rich N-terminal domain essential for activity, a central lipocalin-like domain believed to bind this compound, and a C-terminal glutamate-rich domain.[10][15] The inhibition of VDE by the reducing agent dithiothreitol (DTT) suggests that disulfide bonds are crucial for its catalytic function.[15][16] Studies have shown that VDE activity can be the rate-limiting step for NPQ induction under subsaturating light conditions.[17]

The PsbS Protein

PsbS is a 22-kDa protein associated with Photosystem II, and it is indispensable for the rapid induction and relaxation of qE.[6][18] The npq4 mutant, which lacks PsbS, exhibits a severely diminished qE response even though it has a fully functional this compound cycle.[11][19] PsbS is believed to function as the primary sensor of lumenal pH.[4] Upon protonation of its acidic residues in response to a low pH, PsbS undergoes a conformational change that is thought to trigger the dissipative state within the PSII antenna complexes.[4][5] The amount of PsbS protein is directly correlated with the quenching capacity, indicating a stoichiometric relationship.[6]

The Role of Zeaxanthin in Dissipation

The conversion of this compound to zeaxanthin is a prerequisite for the majority of qE.[13] Zeaxanthin is thought to promote NPQ through one or more mechanisms:

  • Allosteric Regulation: Zeaxanthin binding to specific sites on the light-harvesting complex (LHC) proteins (such as CP26 and CP24) may induce conformational changes that favor the dissipative state.[4][18] This alters the protein structure, making it more sensitive to protonation and enhancing the quenching process.

  • Direct Quenching: Zeaxanthin may directly quench the excited state of chlorophyll molecules via charge transfer, forming a transient zeaxanthin radical cation.[4]

  • Membrane Properties: The accumulation of zeaxanthin can alter the physical properties of the thylakoid membrane, which may in turn influence the organization of LHC proteins and facilitate the switch to a quenched state.[20]

While PsbS acts as the trigger for quenching, zeaxanthin acts as a potent enhancer, and the presence of both is required for a robust and rapid NPQ response.[21][22]

NPQ_Signaling_Pathway HighLight Excess Light ET Photosynthetic Electron Transport HighLight->ET ProtonGradient ΔpH (Low Lumenal pH) ET->ProtonGradient PsbS_active PsbS (active/protonated) ProtonGradient->PsbS_active activates VDE_active VDE (active) ProtonGradient->VDE_active activates PsbS_inactive PsbS (inactive) LHC LHCII Conformational Change PsbS_active->LHC VDE_inactive VDE (inactive) Zeaxanthin Zeaxanthin VDE_active->Zeaxanthin catalyzes conversion This compound This compound Zeaxanthin->LHC enhances NPQ NPQ (Heat Dissipation) LHC->NPQ

Figure 2. NPQ Regulation and Signaling Pathway.

Quantitative Data Presentation

The conversion of this compound to zeaxanthin and its impact on NPQ can be quantified by comparing wild-type organisms with mutants deficient in the this compound cycle.

Table 1: Xanthophyll Cycle Pigment Composition and De-epoxidation State (DEP) in P. patens

SampleThis compoundAntheraxanthinZeaxanthinTotal (V+A+Z)DEP Index
Wild Type (Dark)4.36 ± 0.27n.d.n.d.4.36 ± 0.27n.d.
Wild Type (Light)1.15 ± 0.030.42 ± 0.043.88 ± 0.145.45 ± 0.150.75 ± 0.01
vde KO (Dark)5.16 ± 0.26n.d.n.d.5.16 ± 0.26n.d.
vde KO (Light)5.16 ± 0.36n.d.n.d.5.16 ± 0.36n.d.
Data adapted from[23]. Pigment content is in mol per 100 mol chlorophyll a+b. Light treatment was ~830 µmol photons m⁻² s⁻¹. n.d. = not detected. *DEP Index = (0.5A + Z) / (V + A + Z).

Table 2: Effect of npq1 and npq4 Mutations on Photochemistry and Lipid Peroxidation in Arabidopsis thaliana

GenotypeFv/Fm (after light stress)Ethane Production (pmol·cm⁻²·day⁻¹)
Wild Type0.74 ± 0.011.2 ± 0.4
npq1 (no VDE)0.71 ± 0.0211.2 ± 2.6
npq4 (no PsbS)0.77 ± 0.012.1 ± 0.6
npq1 npq4 (no VDE, no PsbS)0.69 ± 0.0210.1 ± 2.3
Data adapted from[11][19]. Plants were exposed to 3 days of high light stress. Ethane production is an indicator of lipid peroxidation.

Experimental Protocols

Measurement of Non-Photochemical Quenching

NPQ is typically measured by quantifying the quenching of chlorophyll a fluorescence using a Pulse Amplitude Modulated (PAM) fluorometer.[24][25]

Objective: To quantify the NPQ capacity of a plant leaf.

Materials:

  • Pulse Amplitude Modulated (PAM) Chlorophyll Fluorometer

  • Plant sample (e.g., Arabidopsis leaf)

  • Leaf clips

  • Dark adaptation box

Procedure:

  • Dark Adaptation: The plant sample is placed in complete darkness for a minimum of 20-30 minutes to ensure all photosystem II reaction centers are open (oxidized) and any existing NPQ is fully relaxed.

  • Measure F₀: A weak, non-actinic measuring light is applied to determine the minimal fluorescence level (F₀), corresponding to open PSII reaction centers.[24]

  • Measure Fₘ: A short (e.g., 0.8 seconds), intense pulse of saturating light is applied to transiently close all PSII reaction centers. The peak fluorescence reached during this pulse is the maximum fluorescence in the dark-adapted state (Fₘ).[24]

  • Calculate Maximum Quantum Yield: The maximum quantum yield of PSII photochemistry is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. This value indicates the potential photosynthetic efficiency of the sample.

  • Actinic Light Illumination: The sample is exposed to a constant, photosynthetically active (actinic) light. This drives electron transport, establishes a proton gradient, and induces NPQ.

  • Measure Fₘ': While the actinic light is on, saturating pulses are applied at regular intervals (e.g., every minute for 5-10 minutes). The peak fluorescence level achieved during these pulses in the light-adapted state is the quenched maximum fluorescence (Fₘ').[26]

  • Calculation of NPQ: NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ' .[26]

  • Dark Recovery: The actinic light is turned off, and saturating pulses are continued at intervals to monitor the relaxation of NPQ as Fₘ' returns to the original Fₘ level.

NPQ_Workflow start Start dark_adapt Dark-adapt leaf sample (>20 min) start->dark_adapt measure_f0 Apply measuring beam Measure F₀ dark_adapt->measure_f0 saturating_pulse1 Apply saturating pulse Measure Fₘ measure_f0->saturating_pulse1 actinic_light Apply actinic light saturating_pulse1->actinic_light saturating_pulse2 Apply periodic saturating pulses Measure Fₘ' actinic_light->saturating_pulse2 calculate_npq Calculate NPQ NPQ = (Fₘ - Fₘ') / Fₘ' saturating_pulse2->calculate_npq end End calculate_npq->end

Figure 3. Experimental Workflow for NPQ Measurement.
Quantification of Xanthophyll Cycle Pigments via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying this compound, antheraxanthin, and zeaxanthin.[27][28][29]

Objective: To determine the concentration of xanthophyll cycle pigments in a leaf sample.

Materials:

  • Leaf tissue (fresh or frozen in liquid nitrogen)

  • Mortar and pestle, or tissue homogenizer

  • Extraction solvent (e.g., 80-100% acetone, buffered with CaCO₃)[30]

  • Centrifuge and microcentrifuge tubes

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.[27][29]

  • Mobile phase solvents (e.g., acetonitrile, methanol, water, ethyl acetate)

  • Pigment standards (this compound, zeaxanthin, etc.)

Procedure:

  • Sample Collection: Harvest leaf tissue and immediately freeze it in liquid nitrogen to halt enzymatic activity. Record the fresh weight or surface area.

  • Pigment Extraction: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Add a known volume of cold extraction solvent (e.g., 80% acetone) and continue grinding until the tissue is pale.[28][30]

  • Clarification: Transfer the slurry to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g for 5 minutes) at 4°C to pellet cell debris.

  • Filtration: Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter.

  • HPLC Analysis:

    • Inject the filtered extract onto a C18 reverse-phase column.

    • Run a gradient or isocratic mobile phase program designed to separate the pigments. A common method involves a two-solvent system.[27][29]

    • Detect the pigments by their absorbance at a specific wavelength (typically 445 nm for carotenoids). A PDA detector allows for the collection of full absorption spectra to confirm peak identity.

  • Quantification: Identify pigment peaks by comparing their retention times and absorption spectra to those of pure standards. Calculate the concentration of each pigment by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.[27]

HPLC_Workflow start Start harvest Harvest leaf tissue Freeze in liquid N₂ start->harvest extract Grind tissue with cold acetone harvest->extract centrifuge Centrifuge to pellet debris extract->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter inject Inject extract into HPLC system filter->inject separate Separate pigments on C18 column inject->separate detect Detect absorbance (e.g., 445 nm) separate->detect quantify Identify & quantify peaks using standards detect->quantify end End quantify->end

Figure 4. Experimental Workflow for HPLC Pigment Analysis.

Conclusion

This compound plays a multifaceted and essential role in the regulation of non-photochemical quenching. It serves as the biosynthetic precursor to zeaxanthin, the primary effector molecule of thermal energy dissipation. The enzymatic conversion of this compound to zeaxanthin, catalyzed by the pH-sensitive enzyme VDE, is the central reaction of the this compound cycle and a key control point for activating photoprotection. The dynamic interplay between the this compound cycle, the PsbS protein, and the thylakoid proton gradient allows photosynthetic organisms to rapidly and effectively adapt to changing light environments, preventing photodamage and ensuring their survival. Understanding this intricate mechanism is fundamental to the fields of plant physiology, bioenergetics, and crop science, offering potential pathways to enhance photosynthetic efficiency and stress tolerance in agricultural species.

References

Methodological & Application

Spectrophotometric Analysis of Violaxanthin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Violaxanthin is a natural xanthophyll pigment with a characteristic orange color, commonly found in a variety of plants and photosynthetic microorganisms. As a key component of the xanthophyll cycle, this compound plays a crucial role in photoprotection against high light stress by dissipating excess light energy. Its antioxidant properties have also garnered significant interest in the fields of nutrition and pharmacology. Accurate quantification of this compound is essential for research in plant physiology, algae biotechnology, and the development of natural health products. This document provides detailed protocols for the extraction and spectrophotometric analysis of this compound, along with relevant quantitative data and a visualization of its central role in the xanthophyll cycle.

Quantitative Data Summary

The following tables summarize key quantitative data for the spectrophotometric analysis of this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₄₀H₅₆O₄[1]
Molecular Weight600.88 g/mol [1]
Molar Extinction Coefficient (ε) in Ethanol153 x 10³ L mol⁻¹ cm⁻¹ at ~443 nm[1]
Molar Extinction Coefficient (ε) in Acetone144 x 10³ L mol⁻¹ cm⁻¹ at ~442 nm[1]

Table 2: Absorption Maxima (λmax) of this compound in Various Solvents

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
Ethanol417440470[1]
Acetone419442472[1]
n-Hexane417440470[1]
Methanol415440469[1]

Table 3: this compound Content in Selected Organisms

OrganismThis compound Content (mg/g dry weight)Reference
Nannochloropsis oceanicaup to 5.21[2]
Nannochloropsis sp. BR21.08[3]
Nannochloropsis oculata1.2[3]
Nannochloropsis gaditana3.37[3]
Haematococcus pluvialis (green stage)Not specified, but present[4]
Green Leafy Vegetables~10-15% of total carotenoids[5]
Muriellopsis sp. (MCH-35)Varies with light conditions[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues

This protocol describes a general method for extracting this compound from fresh plant leaves. All steps should be performed under dim light to prevent photodegradation of carotenoids.[7]

Materials:

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (100%, ice-cold)

  • Petroleum ether (boiling range 40-60 °C)

  • Deionized water

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator or nitrogen stream

  • Amber glass vials

Procedure:

  • Sample Preparation: Weigh approximately 1-2 g of fresh leaf tissue. Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of ice-cold 100% acetone.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Carefully decant the supernatant into a clean amber vial.

    • Repeat the extraction with 10 mL of fresh acetone until the pellet is colorless. Pool all the supernatants.

  • Phase Partitioning:

    • Transfer the pooled acetone extract to a separatory funnel.

    • Add an equal volume of petroleum ether.

    • Add 10-15 mL of deionized water and 5 mL of saturated NaCl solution to facilitate phase separation.[8]

    • Gently mix the layers by inverting the funnel, releasing pressure frequently.

    • Allow the layers to separate. The upper, petroleum ether phase will contain the pigments.

    • Discard the lower aqueous phase.

  • Washing and Drying:

    • Wash the petroleum ether phase twice with deionized water to remove residual acetone.

    • Dry the petroleum ether extract by passing it through a small column containing anhydrous sodium sulfate.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

    • Immediately redissolve the dried pigment extract in a known volume of ethanol or another suitable solvent for spectrophotometric analysis.

    • Store the extract at -20°C in a sealed amber vial if not for immediate use.

Protocol 2: Spectrophotometric Quantification of this compound

This protocol outlines the determination of this compound concentration in the prepared extract using a UV-Vis spectrophotometer.

Materials:

  • This compound extract (from Protocol 1)

  • Ethanol (spectrophotometric grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 350 nm to 750 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the extract (e.g., ethanol) and use it to zero the spectrophotometer.

  • Sample Measurement:

    • Transfer the this compound extract to a clean quartz cuvette.

    • Measure the absorbance of the extract at the absorption maximum of this compound in the chosen solvent (e.g., ~443 nm in ethanol).[1] Ensure the absorbance reading is within the linear range of the instrument (typically 0.2-0.8). Dilute the sample with the solvent if necessary.

  • Concentration Calculation: Calculate the concentration of this compound in the extract using the Beer-Lambert law:

    A = εbc

    Where:

    • A is the absorbance at the λmax.

    • ε is the molar extinction coefficient of this compound in the specific solvent (e.g., 153,000 L mol⁻¹ cm⁻¹ in ethanol at ~443 nm).[1]

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration of this compound in mol/L.

    To calculate the concentration in mg/L, use the following formula:

    Concentration (mg/L) = (A * Molecular Weight) / (ε * b)

    Remember to account for any dilutions made during the sample preparation and measurement steps.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_extraction Extraction cluster_analysis Analysis Sample Plant/Algal Sample Homogenize Homogenization (e.g., Liquid Nitrogen) Sample->Homogenize Extract Solvent Extraction (e.g., Acetone) Homogenize->Extract Saponify Saponification (Optional) (to remove chlorophylls) Extract->Saponify Partition Phase Partitioning (e.g., with Petroleum Ether) Saponify->Partition Dry Dry & Reconstitute Partition->Dry Spectro Spectrophotometric Measurement (UV-Vis) Dry->Spectro Quantify Quantification Spectro->Quantify Xanthophyll_Cycle cluster_light High Light cluster_dark Low Light / Dark This compound This compound Antheraxanthin Antheraxanthin This compound->Antheraxanthin This compound De-epoxidase (VDE) (Low pH, Ascorbate) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Violaxanthin_dark This compound Antheraxanthin_dark Antheraxanthin Antheraxanthin_dark->Violaxanthin_dark ZE Zeaxanthin_dark Zeaxanthin Zeaxanthin_dark->Antheraxanthin_dark Zeaxanthin Epoxidase (ZE)

References

Application Notes and Protocols for the Isolation of Violaxanthin from Microalgae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin is a natural orange-colored xanthophyll pigment found in a variety of microalgae and green leafy vegetables.[1][2] It is a derivative of β-carotene and plays a crucial role in the xanthophyll cycle, a photoprotective mechanism in photosynthetic organisms.[3][4][5][6] Emerging research has highlighted the potential of this compound as a bioactive compound with significant anti-inflammatory, antioxidant, and antiproliferative properties, making it a compound of interest for the pharmaceutical and nutraceutical industries.[1][7][8][9][10][11][12] This document provides detailed protocols for the isolation and purification of this compound from microalgae, along with relevant quantitative data and pathway diagrams.

Data Presentation: this compound Content in Various Microalgae Species

The selection of a suitable microalgal strain is a critical first step in the efficient production of this compound. The following table summarizes the this compound content reported in several microalgae species, offering a comparative overview for strain selection.

Microalgae SpeciesThis compound Content (mg/g dry cell weight)Reference
Nannochloropsis gaditana3.37[13][14]
Nannochloropsis oculata1.2[13]
Nannochloropsis sp. BR21.08[13]
Nannochloropsis oceanica (Wild Type)~2.67[13]
Nannochloropsis oceanica (Transgenic Line T3)4.48[13]
Tetraselmis suecica0.818[14]
Eustigmatos cf. polyphemup to 3.9[2][15]
Chlorella luteoviridis4.479[16]

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the isolation and purification of this compound from microalgae, based on established methodologies.[1][2][9]

Protocol 1: Cultivation and Harvesting of Microalgae
  • Microalgae Cultivation: Cultivate the selected microalgal strain (e.g., Eustigmatos cf. polyphem) in a suitable growth medium, such as a modified BG-11 medium.[2] For optimal this compound production, culture conditions may need to be optimized. For instance, in E. cf. polyphem, the highest this compound productivity was achieved under low light illumination with an initial nitrogen supply of 18 mM over ten days in a fed-batch culture.[1][9]

  • Harvesting: Harvest the microalgal biomass during the late exponential growth phase by centrifugation (e.g., 4000 x g for 20 minutes at 10°C).[12]

  • Washing and Drying: Wash the harvested biomass with deionized water to remove residual salts and media components. Lyophilize (freeze-dry) the washed biomass to obtain a dry powder for subsequent extraction.

Protocol 2: Extraction and Saponification
  • Extraction:

    • Suspend the freeze-dried microalgal powder in a suitable organic solvent. Ethanol or acetone are commonly used.[2][17] For example, mix 10.0 mg of freeze-dried powder with 5 mL of methanol and extract using a magnetic stirrer at 4°C overnight until the algal residue becomes colorless.[2]

    • Alternatively, microwave-assisted extraction using 90% ethanol can be a rapid method.[16]

    • Separate the solvent extract from the cell debris by centrifugation (e.g., 1940 x g for 10 minutes) and filtration.[2]

  • Saponification (Chlorophyll Removal):

    • To the crude extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.

    • Incubate the mixture in the dark at room temperature for at least 4 hours to overnight to saponify the chlorophylls.

    • After saponification, transfer the mixture to a separatory funnel.

    • Add an equal volume of diethyl ether and deionized water.

    • Gently mix and allow the phases to separate. The upper ether layer will contain the carotenoids, including this compound.

    • Collect the upper ether layer and wash it several times with deionized water to remove residual alkali.

    • Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

Protocol 3: Purification of this compound
  • Silica Gel Column Chromatography (Initial Purification):

    • Dissolve the dried, saponified extract in a minimal amount of a non-polar solvent (e.g., n-hexane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a gradient of increasing polarity, for instance, by gradually increasing the percentage of ethyl acetate in n-hexane.

    • Collect fractions and monitor the pigment composition of each fraction using thin-layer chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing the highest concentration of this compound. In one study, the purity of this compound reached 62% after this step.[2]

    • Evaporate the solvent from the pooled fractions.

  • Preparative High-Performance Liquid Chromatography (PHPLC) (Final Purification):

    • Dissolve the partially purified this compound fraction in a suitable mobile phase.

    • Inject the sample onto a preparative reverse-phase C18 HPLC column.

    • Elute with an appropriate mobile phase system. A common system is a binary gradient of acetonitrile/water (9:1, v/v) as solvent A and ethyl acetate as solvent B.[2]

    • Monitor the elution at 445 nm and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

Protocol 4: Identification and Quantification
  • Identification:

    • Confirm the identity of the purified this compound using high-resolution mass spectrometry (HRMS) and by comparing its UV-Vis absorption spectrum and retention time with a commercial standard.[1][9]

  • Quantification:

    • Perform quantitative analysis using an analytical HPLC system equipped with a photodiode array (PDA) detector.[14][18][19]

    • Use a reverse-phase C18 column and a gradient elution program similar to the one described for PHPLC.[2]

    • Create a standard curve using a commercially available this compound standard of known concentrations.

    • Calculate the this compound content in the microalgal biomass based on the peak area from the HPLC chromatogram and the standard curve.[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis cultivation Microalgae Cultivation harvesting Harvesting (Centrifugation) cultivation->harvesting drying Freeze-Drying harvesting->drying extraction Solvent Extraction drying->extraction saponification Saponification extraction->saponification silica_gel Silica Gel Chromatography saponification->silica_gel phplc Preparative HPLC silica_gel->phplc analysis Identification (HRMS) & Quantification (HPLC) phplc->analysis

Caption: Experimental workflow for isolating this compound from microalgae.

This compound Biosynthesis Pathway (Xanthophyll Cycle)

xanthophyll_cycle zeaxanthin Zeaxanthin antheraxanthin Antheraxanthin zeaxanthin->antheraxanthin ZEP (Low Light) antheraxanthin->zeaxanthin VDE (High Light) This compound This compound antheraxanthin->this compound ZEP (Low Light) This compound->antheraxanthin VDE (High Light)

References

Application Notes and Protocols for Violaxanthin Chromatography Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and critical data for the use of violaxanthin standards in chromatographic applications. Accurate quantification of this compound is essential for research in plant physiology, food science, and drug development, where it plays a role in photoprotection and may serve as a precursor to other valuable compounds.[1]

Physicochemical Properties and Storage

Proper characterization and handling of analytical standards are fundamental for reliable and reproducible chromatographic analysis. This compound is a xanthophyll pigment sensitive to light and heat.[2]

Table 1: Physicochemical Properties of this compound Isomers

PropertyValueReference
Molecular Formula C₄₀H₅₆O₄[1][3]
Molar Mass 600.88 g/mol [1]
Appearance Orange crystals[1]
Purity (Typical) ≥95.0% (HPLC)[3]
Synonyms all-trans-Violaxanthin, Zeaxanthin diepoxide, E161e[1][4][5]

Storage and Stability:

To prevent degradation and isomerization, this compound standards should be handled with care. All procedures should be conducted in reduced light, and samples should be protected from excessive heat (not exceeding 40°C).[2][6]

  • Short-term Storage: Store solutions in a tightly sealed container, protected from light.

  • Long-term Storage: For optimal stability, store solid standards and stock solutions at -70°C or -20°C in the dark.[1][3] Some suppliers recommend storage at <-15°C.[4] this compound in a sealed borosilicate glass ampoule under vacuum, in the dark, at -18°C showed 82.7% recovery after one year.[7] Pigment standards supplied in sealed vials with a nitrogen atmosphere are stable for at least three years when stored frozen (below -20°C).[8]

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Calibration Curve

This protocol outlines the preparation of a this compound standard stock solution and subsequent serial dilutions for generating a calibration curve, which is essential for quantitative analysis.[2]

Materials:

  • Certified this compound standard

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Volumetric flasks

  • Micropipettes

  • Aluminum foil

Procedure:

  • Standard Stock Preparation: Accurately weigh approximately 1 mg of the this compound standard into a volumetric flask.[1]

  • Dissolve the standard in a suitable solvent, such as a methanol:MTBE (1:1, v/v) mixture, to a final volume of 10 mL to create a stock solution of approximately 100 µg/mL.[1]

  • Wrap the flask in aluminum foil to protect it from light.[1]

  • Store the stock solution at -20°C.[1]

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create standards at different concentrations. The range of concentrations should encompass the expected concentration of this compound in the samples.

  • Inject each standard onto the HPLC system to generate a calibration curve by plotting peak area against concentration.[2]

Protocol 2: Sample Preparation - Extraction and Saponification from Plant Material

This protocol details the extraction of this compound from plant tissues and an optional saponification step to remove interfering compounds like chlorophylls and lipids.[2]

Materials:

  • Freeze-dried plant tissue

  • Ethanol or acetone (or a 1:1, v/v mixture)

  • Homogenizer or ultrasound sonicator

  • 30% KOH in methanol

  • Ethyl acetate or initial mobile phase solvent

  • 0.45 µm syringe filter

Procedure:

  • Extraction:

    • Weigh a precise amount of the sample material (e.g., freeze-dried plant tissue).[2]

    • Homogenize the sample in a suitable organic solvent such as ethanol, acetone, or a mixture of both.[2] Ultrasound-assisted extraction can enhance this process.[2]

    • Repeat the extraction until the sample residue becomes colorless.[2]

    • Pool the solvent extracts.[2]

  • Saponification (Optional but Recommended):

    • To the pooled extract, add a solution of 30% KOH in methanol and let it stand overnight to remove chlorophylls and lipids that can interfere with the analysis.[2]

  • Final Preparation:

    • Evaporate the extract to dryness under reduced pressure.

    • Redissolve the dried extract in a known volume of a suitable injection solvent, such as ethyl acetate or the initial mobile phase.[2][6] The choice of solvent is critical for good peak shape.[2]

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Protocol 3: HPLC Analysis of this compound

This section provides two robust HPLC methods for the separation and quantification of this compound isomers. Method 1 utilizes a C30 column, which is particularly effective for separating geometrical isomers, while Method 2 employs a more common C18 column.[1]

Table 2: HPLC Method Parameters

ParameterMethod 1 (C30 Column)Method 2 (C18 Column)
HPLC System Quaternary pump, autosampler, column oven, Photodiode Array (PDA) or Diode Array Detector (DAD)Quaternary pump, autosampler, column thermostat, UV/VIS or Diode Array Detector (DAD)
Column Reversed-phase C30 column (e.g., YMC Carotenoid S-3, 3 µm, 150 x 4.6 mm)Nucleosil 120-5 C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Methanol:Acetonitrile:Water (79:14:7, v/v/v)Acetonitrile:Water (9:1, v/v)
Mobile Phase B 100% Methyl tert-butyl ether (MTBE)Ethyl acetate
Gradient Isocratic or gradient elution can be optimized.0-20 min: 10% to 70% B; 20-30 min: 70% to 10% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25-30°C20-35°C
Detection Wavelength 450 nm450 nm
Injection Volume 10-20 µL20 µL

Data Analysis:

  • Identify this compound peaks based on retention time and comparison with the certified standard.

  • Use the PDA or DAD to acquire full UV-Vis spectra for peak purity assessment and confirmation.[1]

  • Quantify the amount of this compound in the sample by correlating the peak area from the sample chromatogram to the calibration curve.[2]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction Sample->Extraction Standard This compound Standard Stock Stock Solution Preparation Standard->Stock Saponification Saponification (Optional) Extraction->Saponification Dissolution Redissolution & Filtration Saponification->Dissolution HPLC HPLC System Dissolution->HPLC Dilution Serial Dilution Stock->Dilution Dilution->HPLC Separation Chromatographic Separation HPLC->Separation Detection Detection (450 nm) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification Detection->Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

xanthophyll_cycle This compound This compound Antheraxanthin Antheraxanthin This compound->Antheraxanthin This compound de-epoxidase (VDE) (High Light, Low pH) Antheraxanthin->this compound ZE Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Zeaxanthin->Antheraxanthin Zeaxanthin epoxidase (ZE) (Low Light)

Caption: The Xanthophyll Cycle in higher plants.

References

Application Notes and Protocols for Measuring Violaxanthin De-epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The xanthophyll cycle is a critical photoprotective mechanism in plants, algae, and cyanobacteria, helping to dissipate excess light energy and prevent photo-oxidative damage. A key process in this cycle is the enzymatic de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin, catalyzed by the enzyme this compound de-epoxidase (VDE).[1][2] This conversion is triggered by a low pH in the thylakoid lumen, a condition that arises under high light stress.[3] Measuring the rate and extent of this compound de-epoxidation is fundamental to understanding plant stress responses and photosynthetic efficiency. This document provides detailed protocols for both spectrophotometric and chromatographic quantification of this process.

Introduction to the Xanthophyll Cycle

The xanthophyll cycle involves the interconversion of three carotenoids: this compound (V), antheraxanthin (A), and zeaxanthin (Z).[3] Under conditions of excessive light, the buildup of a proton gradient across the thylakoid membrane lowers the pH of the lumen. This acidic environment activates the lumen-localized enzyme this compound de-epoxidase (VDE), which, using ascorbate as a reductant, catalyzes the removal of epoxy groups from this compound to form antheraxanthin and subsequently zeaxanthin.[4][5] Zeaxanthin is essential for non-photochemical quenching (NPQ), the process of dissipating excess absorbed light energy as heat.[2] In low light, the pH gradient dissipates, and the enzyme zeaxanthin epoxidase (ZE) converts zeaxanthin back to this compound, completing the cycle. The de-epoxidation state (DEPS), representing the proportion of de-epoxidized xanthophylls, is a key indicator of photoprotective activity.

Part 1: Spectrophotometric Assay for VDE Enzyme Activity (In Vitro)

This protocol measures the activity of VDE by monitoring the absorbance change associated with the conversion of this compound to zeaxanthin in an in vitro system. It is suitable for determining enzyme kinetics and assessing the effects of inhibitors or activators.

Experimental Protocol: VDE Activity Assay

1. Materials and Reagents:

  • Plant Material: Spinach or lettuce leaves.

  • Enzyme Extraction Buffer: 20 mM HEPES (pH 7.5), 6 mM MgCl₂.

  • Assay Buffer: 200 mM citrate-phosphate buffer (pH 5.1).

  • Substrates and Cofactors:

    • This compound (purified from plant material).

    • Monogalactosyldiacylglycerol (MGDG) (Lipid Products, UK).[3]

    • L-Ascorbic acid (Ascorbate).

    • Fatty acid-free Bovine Serum Albumin (BSA).

  • Equipment:

    • Homogenizer or mortar and pestle.

    • Refrigerated centrifuge.

    • Dual-wavelength spectrophotometer.

    • Liquid nitrogen.

2. Procedure:

  • Step 1: VDE Enzyme Extraction

    • Harvest fresh leaves and homogenize them in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in extraction buffer and incubate on ice for 10 minutes to induce lysis.[3]

    • Centrifuge at 20,200 x g for 5 minutes at 4°C to pellet the thylakoids.[3]

    • Resuspend the thylakoid pellet in a minimal volume of extraction buffer.

    • Lyse the thylakoids using five freeze-thaw cycles with liquid nitrogen to release the lumenal VDE enzyme.[3]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The supernatant contains the active VDE extract.[3]

  • Step 2: In Vitro VDE Assay

    • Prepare the assay mixture in a cuvette containing:

      • Assay Buffer (pH 5.1).

      • This compound (final concentration ~1.5 µM).[6]

      • MGDG (final concentration ~40 µM).[6]

      • Ascorbate (final concentration ~60 mM).[6]

      • BSA (final concentration 0.1%).[3]

    • Equilibrate the mixture in the spectrophotometer at 26°C.[7]

    • Initiate the reaction by adding 5-40 µL of the VDE enzyme extract.[3]

    • Immediately monitor the change in absorbance by measuring the difference between 502 nm and 540 nm (A₅₀₂-₅₄₀).[3][6]

  • Step 3: Calculation of VDE Activity

    • Calculate the initial rate of absorbance change (ΔA/min).

    • Determine VDE activity using the difference extinction coefficient of 63 mM⁻¹ cm⁻¹.[3]

    • One unit of VDE activity is defined as 1 nmol of this compound de-epoxidized per minute.[3]

Data Presentation: VDE Enzyme Kinetics

The activity of VDE is highly dependent on pH. Below is a summary of typical relative VDE activity across a range of pH values.

pHRelative VDE Activity (%)[8]
4.585
5.1100
5.570
6.040
6.515
7.0<5

Table 1: The pH-dependent activity of this compound De-epoxidase (VDE), normalized to the maximum activity observed at pH 5.1.

Part 2: HPLC Quantification of Xanthophyll Cycle Pigments

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately separating and quantifying this compound, antheraxanthin, and zeaxanthin from a biological sample.[9][10][11] This allows for the precise determination of the de-epoxidation state (DEPS).

Experimental Protocol: HPLC Analysis

1. Materials and Reagents:

  • Plant Material: Leaf discs or whole leaves.

  • Extraction Solvent: 80% Acetone (v/v) in water, ice-cold.[12]

  • HPLC Solvents: HPLC-grade methanol, acetonitrile, water, and triethylamine.

  • Standards: Pure this compound, antheraxanthin, and zeaxanthin (CaroteNature, Switzerland or similar).[13]

  • Equipment:

    • Liquid nitrogen.

    • Mortar and pestle or tissue homogenizer.

    • Microcentrifuge.

    • HPLC system with a C18 reverse-phase column and a UV-Vis or photodiode array (PDA) detector.[9][11]

2. Procedure:

  • Step 1: Sample Collection and Pigment Extraction

    • Collect leaf samples and immediately freeze them in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add a known volume of ice-cold 80% acetone and continue to homogenize.[12]

    • Transfer the slurry to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the pigments for HPLC analysis.

  • Step 2: HPLC Separation

    • Set up the HPLC system with a C18 column.

    • A typical mobile phase gradient might involve two solvents:

      • Solvent A: Acetonitrile:Methanol:Water (e.g., 80:10:10 v/v/v).

      • Solvent B: Methanol:Ethyl Acetate (e.g., 70:30 v/v).

    • Inject 5-20 µL of the pigment extract.

    • Run a gradient program to separate the pigments. A rapid method can achieve separation in under 15 minutes.[9][11]

    • Detect pigments by monitoring absorbance at 445 nm.

  • Step 3: Pigment Quantification and DEPS Calculation

    • Identify the peaks for this compound, antheraxanthin, and zeaxanthin by comparing their retention times with those of the pure standards.

    • Quantify the amount of each pigment by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.[9]

    • Calculate the De-epoxidation State (DEPS) using the following formula: DEPS = (Antheraxanthin + Zeaxanthin) / (this compound + Antheraxanthin + Zeaxanthin)

Data Presentation: Pigment Pools Under Different Light Conditions

The following table presents example data for xanthophyll pigment concentrations in leaves acclimated to low light versus those exposed to high light stress.

Light ConditionThis compound (nmol/g FW)Antheraxanthin (nmol/g FW)Zeaxanthin (nmol/g FW)De-epoxidation State (DEPS)
Low Light1501050.09
High Light4555650.73

Table 2: Representative concentrations of xanthophyll cycle pigments and the calculated De-epoxidation State (DEPS) in plant leaves under low light (control) and high light (stress) conditions.

Visualizations

Signaling Pathway and Experimental Workflow

Xanthophyll_Cycle cluster_conditions Light Conditions cluster_cycle Xanthophyll Cycle High_Light High Light V This compound (V) High_Light->V Low Lumen pH + Ascorbate Low_Light Low Light Z Zeaxanthin (Z) Low_Light->Z High Lumen pH A Antheraxanthin (A) V->A VDE A->V ZE A->Z VDE Z->A ZE

Diagram 1: The Xanthophyll Cycle pathway showing the conversion of this compound to zeaxanthin.

HPLC_Workflow arrow arrow Start 1. Sample Collection (e.g., Leaf Disc) Freeze 2. Snap Freeze (Liquid Nitrogen) Start->Freeze Grind 3. Homogenize Frozen Tissue Freeze->Grind Extract 4. Pigment Extraction (e.g., 80% Acetone) Grind->Extract Centrifuge 5. Centrifugation (Clarify Extract) Extract->Centrifuge HPLC 6. HPLC Analysis (C18 Column) Centrifuge->HPLC Analyze 7. Data Analysis (Peak Integration) HPLC->Analyze End 8. Calculate DEPS Analyze->End

Diagram 2: Experimental workflow for HPLC-based analysis of xanthophyll cycle pigments.

References

Application Notes and Protocols: Studying Violaxanthin Using Arabidopsis thaliana Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Violaxanthin is a crucial xanthophyll pigment in the chloroplasts of higher plants, playing a dual role in both light-harvesting and photoprotection. It is a key component of the xanthophyll cycle, a rapid mechanism for dissipating excess light energy to prevent photo-oxidative damage. Additionally, this compound serves as a precursor for the biosynthesis of the plant hormone abscisic acid (ABA), which is vital for seed dormancy and stress responses. Arabidopsis thaliana serves as an exemplary model organism for dissecting the functions of this compound due to its well-characterized genome and the availability of a vast collection of mutants. This document provides detailed protocols and data for utilizing specific Arabidopsis mutants to investigate the biosynthesis and function of this compound.

Key Arabidopsis thaliana Mutants for this compound Research

Two primary classes of mutants are instrumental in studying the xanthophyll cycle and this compound metabolism: those deficient in this compound De-epoxidase (VDE) and those lacking Zeaxanthin Epoxidase (ZEP).

  • npq1 (non-photochemical quenching 1): These mutants are defective in the VDE gene.[1][2] The VDE enzyme is responsible for converting this compound to antheraxanthin and subsequently to zeaxanthin under high-light stress.[3][4] Consequently, npq1 mutants cannot synthesize zeaxanthin in response to excess light, making them highly sensitive to photo-oxidative stress and deficient in the primary component of non-photochemical quenching (NPQ).[1][5][6]

  • aba1 (abscisic acid deficient 1) / npq2 (non-photochemical quenching 2): These mutants have a lesion in the ZEP gene, which encodes zeaxanthin epoxidase.[7][8][9] ZEP catalyzes the conversion of zeaxanthin back to this compound (via antheraxanthin) in low-light conditions and is also a key enzyme in ABA biosynthesis.[7][10][11] As a result, aba1/npq2 mutants accumulate high levels of zeaxanthin even in the dark, exhibit constitutively high NPQ, and are deficient in ABA, leading to phenotypes like reduced seed dormancy and increased water loss.[7][9]

Data Presentation: Mutant Phenotypes

The following tables summarize the quantitative changes in carotenoid composition and photosynthetic parameters observed in key Arabidopsis mutants compared to the wild type (WT).

Table 1: Carotenoid Composition in ZEP-deficient Mutants.

CarotenoidWild Type (Col-0)aba1-7 MutantFold Change
β-Carotene Relative AbundanceRelative Abundance+ 3.2x
Lutein Relative AbundanceRelative Abundance+ 2.2x
Zeaxanthin Relative AbundanceRelative Abundance+ 43x
Antheraxanthin Relative AbundanceNot Detected-
This compound Relative AbundanceNot Detected-
Neoxanthin Relative AbundanceNot Detected-
Total Carotenoids Relative AbundanceRelative Abundance+ 5.7x
Data derived from dry seed analysis of the aba1-7 mutant, a loss-of-function allele of ZEP.[12]

Table 2: General Photosynthetic and Pigment Phenotypes.

MutantGene DefectKey PhenotypeThis compound Level (High Light)Zeaxanthin Level (High Light)NPQ Capacity
Wild Type -Normal xanthophyll cycleDecreasedIncreasedHigh
npq1 VDEUnable to convert this compound to zeaxanthin.[1]HighNot SynthesizedSeverely Reduced
aba1 / npq2 ZEPConstitutive accumulation of zeaxanthin.[9]Reduced / AbsentHighConstitutively High

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is essential for understanding the role of these mutants.

Xanthophyll_Cycle cluster_cycle Xanthophyll Cycle cluster_inputs Inputs/Outputs This compound This compound Antheraxanthin Antheraxanthin This compound->Antheraxanthin VDE (npq1 mutant lacks) Low Lumenal pH (High Light) Antheraxanthin->this compound ZEP Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Zeaxanthin->Antheraxanthin ZEP (aba1/npq2 mutant lacks) (Low Light) Photoprotection Energy Dissipation (NPQ) Zeaxanthin->Photoprotection Activates High_Light High Light Stress Violaxanthin_Biosynthesis This compound Biosynthesis Pathway BetaCarotene β-Carotene BCH β-carotene hydroxylase BetaCarotene->BCH Zeaxanthin Zeaxanthin ZEP Zeaxanthin Epoxidase (ZEP) (aba1 mutant lacks) Zeaxanthin->ZEP Antheraxanthin Antheraxanthin Antheraxanthin->ZEP This compound This compound ABA Abscisic Acid (ABA) This compound->ABA ...multiple steps NSY Neoxanthin Synthase This compound->NSY Neoxanthin Neoxanthin BCH->Zeaxanthin ZEP->Antheraxanthin ZEP->this compound NSY->Neoxanthin Experimental_Workflow Experimental Workflow for Mutant Analysis cluster_analysis Phenotypic Analysis start Select Arabidopsis Mutants (npq1, aba1) and Wild Type grow Grow Plants under Controlled Low-Light Conditions start->grow split Acclimate Plants to Dark grow->split treat Expose to High-Light Stress split->treat Treatment Group npq_analysis Chlorophyll Fluorescence (NPQ Measurement) split->npq_analysis Control Group (Dark-Adapted) pigment_analysis Pigment Extraction & HPLC Analysis split->pigment_analysis Control Group (Dark-Adapted) treat->npq_analysis treat->pigment_analysis data_analysis Data Analysis & Interpretation (Compare mutant vs. WT) npq_analysis->data_analysis pigment_analysis->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving Violaxanthin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency of violaxanthin extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

This compound is a natural xanthophyll pigment found in the chloroplasts of photosynthetic organisms like plants and microalgae[1]. It plays a key role in the xanthophyll cycle, a mechanism that protects plants from damage caused by excess light energy[1]. Efficient extraction is crucial for obtaining high-purity this compound for research and potential applications in the food, pharmaceutical, and cosmetic industries due to its antioxidant properties[2].

Q2: What are the primary factors that can degrade this compound during extraction?

This compound is highly sensitive and can be easily degraded by several factors. Key contributors to its degradation include exposure to light, heat, oxygen, and acidic conditions, which can lead to isomerization and oxidation[1][3]. Therefore, all extraction procedures should be performed under controlled conditions, such as using dim light and amber glassware, maintaining low temperatures, and working quickly to minimize exposure[1].

Q3: Which solvents are most effective for extracting this compound?

This compound is an oxygenated carotenoid (xanthophyll) and is therefore more soluble in polar solvents[4][5]. Common and effective solvents include:

  • Ethanol: 90% ethanol has been shown to be highly effective, especially in microwave-assisted and ultrasound-assisted extractions from microalgae[3][4][6][7][8].

  • Acetone: Often used in mixtures with water (e.g., 70-90% acetone) or other solvents like ethyl acetate[5][9][10]. Pure acetone is particularly effective for extracting less polar carotenoids but can also yield good results for xanthophylls over longer extraction times[5].

  • Acetone and Ethyl Acetate (1:2 ratio): This mixture has been successfully used for extracting this compound from pepper leaves[9].

The choice of solvent is one of the most critical factors for achieving high extraction efficiency[4].

Q4: What are the common methods used for this compound extraction?

Several methods can be used, each with distinct advantages:

  • Solvent Extraction (Maceration): A conventional method involving soaking the sample in a solvent[11]. It is simple but can be time-consuming.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration, leading to higher yields in shorter times[12][13][14][15].

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. An irradiation time as short as 6 seconds has proven effective for extracting xanthophylls from microalgae[3][4][6][7].

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical fluids, most commonly CO₂, as the solvent[16]. It is highly selective and yields a solvent-free product, but the equipment can be expensive[8][17][18]. Adding a co-solvent like ethanol can increase the polarity of supercritical CO₂ and improve the extraction yield of polar compounds like xanthophylls[8][19].

Troubleshooting Guide

Problem: Low this compound Yield

Q: My this compound yield is lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to sample preparation, extraction parameters, or the methodology itself. Systematically review your protocol to identify the bottleneck.

Possible Causes & Solutions:

  • Inefficient Cell Disruption: The rigid cell walls of microalgae or plant tissues can prevent the solvent from reaching the intracellular pigments[11][14].

    • Solution: Implement a pre-treatment step. Grinding the sample in a mortar and pestle with liquid nitrogen, homogenization, or sonication can significantly break down cell walls and improve yield[1][4]. For microalgae, a mechanical disruption pre-treatment is often required for efficient extraction[11].

  • Suboptimal Solvent Choice: The polarity of the solvent must be well-matched to this compound.

    • Solution: Since this compound is a polar xanthophyll, use polar solvents. Ethanol (90%) and acetone/water mixtures are excellent choices[4][5]. For supercritical fluid extraction (SFE), consider adding ethanol as a co-solvent to increase the polarity of CO₂[19].

  • Incorrect Extraction Parameters: Time, temperature, and the solvent-to-solid ratio are critical variables.

    • Solution: Optimize these parameters. For instance, in ultrasound-assisted extraction from pepper leaves, optimal conditions were found to be an ultrasound time of 40 minutes and a sample-to-solvent ratio of 1:8[9][20]. However, prolonged exposure to high temperatures (above 125°C) can cause thermal degradation[21]. It is essential to find a balance that maximizes extraction without degrading the pigment.

  • Incomplete Extraction: A single extraction step may not be sufficient to recover all the pigment.

    • Solution: Perform repeated extractions on the sample pellet. Repeat the process with fresh solvent until the remaining tissue becomes colorless to ensure maximum recovery[1][22].

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inefficient Cell Disruption start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect Parameters (Time, Temp, Ratio) start->cause3 cause4 Incomplete Extraction start->cause4 sol1 Implement Pre-treatment: - Grinding - Homogenization - Sonication cause1->sol1 sol2 Use Polar Solvents: - Ethanol (90%) - Acetone/Water Mix - Add Co-solvent (SFE) cause2->sol2 sol3 Optimize Parameters: - Test different durations - Adjust temperature - Vary solvent ratio cause3->sol3 sol4 Perform Repeated Extractions cause4->sol4

Fig. 1: Troubleshooting flowchart for low this compound yield.

Problem: Pigment Degradation

Q: I suspect my this compound is degrading during the extraction process. What are the signs and how can I prevent it?

A: Degradation often manifests as a loss of color in the extract or the appearance of unexpected peaks in HPLC analysis. This compound is sensitive to light, heat, acid, and oxygen, which can cause isomerization (e.g., to its furanoid form, luteoxanthin) or oxidation[1][5][23].

Prevention Strategies:

  • Minimize Light Exposure: Photodegradation is a significant issue.

    • Solution: Work under dim or yellow light. Use amber-colored glassware or wrap standard glassware in aluminum foil to protect the extract from light[1].

  • Control Temperature: High temperatures accelerate degradation.

    • Solution: Perform extractions on ice or in a refrigerated centrifuge where possible[1]. If using methods like UAE or MAE, carefully optimize the temperature and duration to avoid overheating[21]. For example, while higher temperatures can increase yield, temperatures above 70°C can cause breakdown[3].

  • Prevent Oxidation: this compound's structure makes it prone to oxidation.

    • Solution: Add an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.1%) to your extraction solvent[1]. Work quickly and consider flushing storage vials with nitrogen or argon gas before sealing.

  • Avoid Acidic Conditions: Acids can rapidly cause epoxide-furanoid rearrangement[5].

    • Solution: Ensure all glassware is free of acid residues. If the sample tissue is acidic, consider adding a small amount of a buffering agent like calcium carbonate during homogenization[10].

Degradation_Factors center This compound Degradation factor1 Light Exposure center->factor1 factor2 High Temperature center->factor2 factor3 Oxygen center->factor3 factor4 Acidic pH center->factor4 outcome1 Photodegradation factor1->outcome1 leads to outcome2 Thermal Breakdown factor2->outcome2 leads to outcome3 Oxidation factor3->outcome3 leads to outcome4 Isomerization (Epoxide-Furanoid Rearrangement) factor4->outcome4 leads to

Fig. 2: Factors contributing to this compound degradation.

Problem: Contamination with Chlorophylls

Q: My extract has a strong green color, indicating high chlorophyll contamination. How can I remove this interference before HPLC analysis?

A: High concentrations of chlorophylls can interfere with the quantification of carotenoids. Saponification is a common and effective method to remove them. This process involves hydrolyzing the chlorophylls and acylglycerols into water-soluble soaps using a base, which can then be easily separated from the non-polar carotenoids.

Solution: Perform an optional saponification step. Add a methanolic solution of potassium hydroxide (KOH) to your crude pigment extract and incubate in the dark. The carotenoids can then be re-extracted into a non-polar solvent like diethyl ether or hexane, leaving the water-soluble chlorophyll derivatives behind[1]. An optimal saponification time of 32 minutes with a 20% KOH-methanol solution has been reported for extracts from pepper leaves[9][20].

Data Summary Tables

Table 1: Comparison of Extraction Parameters and Yields for this compound

Source MaterialExtraction MethodSolvent(s)Key ParametersThis compound YieldReference
Chlorella luteoviridisMicrowave-Assisted (MAE)Ethanol (90%)Grinding pre-treatment; 6s irradiation time4.479 ± 0.009 mg/g[3][4][6][7]
Pepper LeavesUltrasound-Assisted (UAE)Acetone & Ethyl Acetate (1:2)40 min sonication; 1:8 sample/solvent ratio16.1590 µg/g DW[9][20]
Eustigmatos cf. polyphemUltrasound-Assisted + MacerationEthanol (95%)2h sonication; 4h stirring at 40°C0.38% of dry weight[22][24]

Table 2: Influence of Solvent Polarity on Xanthophyll Extraction from Microgreens

SolventRelative PolarityEfficacy for this compound (Polar Xanthophyll)Efficacy for β-Carotene (Non-polar Carotene)Reference
Acetone 70%HighHigh extraction yieldPoor extraction[5]
Acetone 80%Medium-HighHigh extraction yieldPoor extraction[5]
Acetone 90%MediumGood extraction yieldRelevant amounts extracted[5]
Acetone 100%LowLower initial yield, increases with timeHighest extraction yield (after 24h)[5]

Experimental Protocols

Protocol 1: General Workflow for this compound Extraction from Plant Tissue

This protocol outlines a robust method for extracting this compound from fresh or frozen plant leaves, incorporating best practices to minimize degradation[1].

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Solvent Extraction cluster_purify 3. Purification (Optional) cluster_analysis 4. Analysis p1 Weigh 100-200mg fresh tissue p2 Flash-freeze in liquid nitrogen p1->p2 p3 Grind to a fine powder p2->p3 e1 Add ice-cold Acetone (with 0.1% BHT) p3->e1 e2 Vortex vigorously (1 min) e1->e2 e3 Ultrasonic bath (5-10 min) e2->e3 e4 Centrifuge (4°C) and collect supernatant e3->e4 e5 Repeat extraction on pellet until colorless e4->e5 e6 Pool all supernatants (Crude Extract) e5->e6 u1 Saponification: Add methanolic KOH, incubate in dark e6->u1 a1 Evaporate solvent (N₂ or rotary evaporator) e6->a1 Skip Purification u2 Partitioning: Add water & ether/hexane, collect organic layer u1->u2 u3 Wash with saturated NaCl & dry with Na₂SO₄ u2->u3 u3->a1 a2 Reconstitute in HPLC mobile phase a1->a2 a3 Filter (0.22 µm) into HPLC vial a2->a3 a4 Quantify by HPLC (C30 column) a3->a4

Fig. 3: General workflow for this compound extraction and analysis.

Methodology:

  • Sample Preparation (Perform under dim light)

    • Weigh approximately 100-200 mg of fresh plant tissue (or 25-50 mg of freeze-dried tissue)[1].

    • Immediately flash-freeze the tissue in liquid nitrogen to stop enzymatic activity[1].

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle[1].

  • Solvent Extraction (Keep samples on ice)

    • Transfer the powder to a centrifuge tube and add 3-5 mL of ice-cold acetone containing 0.1% BHT as an antioxidant[1].

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 5-10 minutes to aid cell disruption[1].

    • Centrifuge the mixture at 4°C for 5-10 minutes.

    • Carefully transfer the colored supernatant to a clean, amber vial.

    • Repeat the extraction on the remaining pellet with fresh solvent until the tissue is colorless. Pool all supernatants[1].

  • Saponification (Optional, for chlorophyll removal)

    • To the pooled extract, add 1/10th of the total volume of 10% (w/v) potassium hydroxide (KOH) in methanol[1].

    • Incubate the mixture in complete darkness at room temperature for 2-4 hours or overnight at 4°C[1].

    • Proceed immediately to partitioning by adding the saponified extract to a separatory funnel with n-hexane (or diethyl ether) and water. Collect the upper organic layer containing the this compound.

  • Final Preparation for Analysis

    • Evaporate the solvent from the final extract to dryness using a stream of nitrogen gas or a rotary evaporator at low temperature (<35°C).

    • Immediately reconstitute the dried pigment in a known, small volume of HPLC mobile phase (e.g., MTBE/Methanol)[1].

    • Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial for analysis[1].

Protocol 2: Ultrasound-Assisted Extraction (UAE) from Microalgae

This protocol is adapted from a method used for Eustigmatos cf. polyphem and is suitable for freeze-dried microalgal biomass[22][24].

Methodology:

  • Sample Preparation

    • Use a known quantity of freeze-dried microalgal powder (e.g., 20 g)[22].

  • Ultrasound-Assisted Extraction

    • Mix the algal powder with 95% ethanol. A solvent-to-solid ratio of 25:1 (mL:g) is a good starting point (e.g., 500 mL for 20 g of powder)[22].

    • Subject the mixture to ultrasound treatment in an ultrasonic cleaning bath for 2 hours. Monitor the temperature to prevent overheating[22].

    • After sonication, transfer the mixture to a flask for magnetic stirring in a temperature-controlled water bath (e.g., 40°C) for 4 hours[22].

  • Collection and Recovery

    • Collect the pigment extract by centrifuging the mixture (e.g., at 1940 x g for 10 minutes)[24].

    • Carefully decant the supernatant.

    • Repeat the entire extraction procedure on the algal pellet until the biomass becomes colorless[22].

    • Pool all the collected supernatants to obtain the crude this compound extract.

    • Proceed with optional saponification or prepare directly for analysis as described in Protocol 1.

References

Technical Support Center: Optimizing HPLC Separation of Xanthophylls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of xanthophylls.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of xanthophylls.

Issue 1: Poor Peak Resolution or Co-elution

Q: My chromatogram shows poor separation between xanthophyll peaks, especially lutein and zeaxanthin. What should I do?

A: Achieving good resolution, especially for isomers like lutein and zeaxanthin, is a common challenge. Here are the steps to troubleshoot this issue:

  • Optimize the Stationary Phase:

    • Column Choice: C30 columns are highly recommended for separating carotenoid isomers due to their ability to resolve geometric isomers more effectively than standard C18 columns.[1][2] C18 columns often result in the co-elution of lutein and zeaxanthin.[1]

    • Column Health: Ensure your column is not degraded or contaminated. Column aging leads to a loss of stationary phase efficiency.[3] If the column is old or has been used extensively, replace it. Consider using a guard column to protect the analytical column from contaminants.[4]

  • Adjust the Mobile Phase:

    • Solvent Strength: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase increases retention time and can improve the separation of closely eluting peaks.[5][6]

    • Solvent Selectivity: Changing the organic solvent can significantly alter selectivity. Try different solvent systems. A common mobile phase for xanthophylls is a gradient of methanol, acetonitrile, and ethyl acetate or methyl tert-butyl ether (MTBE).[1][7][8]

    • Additives: The addition of a small percentage of triethylamine (TEA) (e.g., 0.05-0.1%) to the mobile phase can improve peak shape and recovery by masking active silanol sites on the silica packing.[7][9]

  • Modify Method Parameters:

    • Temperature: Lowering the column temperature can increase retention and improve resolution, though it will also increase the analysis time.[10] Conversely, higher temperatures can decrease viscosity and improve mass transfer, but may degrade thermally sensitive compounds.[6][11] Finding the optimal temperature is key.

    • Flow Rate: Reducing the flow rate generally enhances peak resolution by allowing more time for analyte interaction with the stationary phase.[6][10]

    • Gradient Profile: If using a gradient, make it shallower (i.e., increase the elution time with a slower change in solvent composition). This gives analytes more time to separate on the column.[6]

Issue 2: Inconsistent Retention Times

Q: The retention times for my xanthophyll standards and samples are drifting between runs. How can I fix this?

A: Retention time stability is crucial for accurate compound identification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.[4][12]

  • Check the Pumping System:

    • Leaks: Inspect all fittings and connections for leaks, as this can cause pressure fluctuations and affect the flow rate.[4]

    • Pump Seals: Worn pump seals can lead to inconsistent flow rates. If you observe pressure fluctuations, consider replacing the seals as part of routine maintenance.[4]

    • Degassing: Ensure the mobile phase is thoroughly degassed. Air bubbles in the pump head can cause pressure drops and retention time variability.[4][13]

  • Verify Mobile Phase Consistency:

    • Preparation: Prepare the mobile phase fresh daily and ensure the composition is exactly the same for each run.[12] Inaccurate solvent ratios are a common cause of retention time shifts.[3]

    • pH Stability: If using buffers, ensure the pH is stable and consistent. Small changes in pH can alter the ionization state of analytes and affect their retention.[12]

  • Ensure Column Equilibration:

    • The column must be fully equilibrated with the initial mobile phase conditions before each injection. An insufficient equilibration time will cause retention times to drift, particularly in gradient elution.[4]

  • Control Column Temperature:

    • Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect solvent viscosity and, consequently, retention times.[10][12]

Issue 3: Peak Tailing or Broadening

Q: My xanthophyll peaks are tailing or are excessively broad, leading to poor quantification. What is the cause?

A: Poor peak shape can be caused by a variety of chemical and physical factors within the HPLC system.[4]

  • Assess Column Health:

    • Contamination: The column inlet frit may be partially blocked by particulates from the sample or mobile phase. Try reversing and flushing the column (if the manufacturer allows).[14]

    • Void Formation: A void at the head of the column can cause band broadening. This can happen over time as the packing bed settles.

    • Silanol Interactions: Active silanol groups on the silica surface can interact with polar functional groups on xanthophylls, causing tailing. Using a well-end-capped column or adding a modifier like triethylamine (TEA) to the mobile phase can mitigate this.[7]

  • Check for Sample Overload:

    • Injecting too much sample can saturate the column, leading to broad, tailing peaks. Try diluting your sample and reinjecting.[3]

  • Review Solvent Compatibility:

    • The sample solvent should be compatible with the mobile phase. If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[4][14]

Issue 4: Sample Degradation

Q: I suspect my xanthophylls are degrading during sample preparation or analysis, as I see spurious peaks and a noisy baseline. How can I prevent this?

A: Xanthophylls are sensitive to light, heat, oxygen, and acids, making degradation a significant concern.

  • During Sample Preparation:

    • Minimize Light Exposure: Work under dim or yellow light and use amber glassware or vials to protect samples from light-induced isomerization and degradation.[15]

    • Avoid High Temperatures: Saponification, if used to hydrolyze xanthophyll esters, should be carefully controlled. High temperatures and prolonged exposure can lead to degradation. A typical condition is 60°C for 15 minutes.[16]

    • Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to extraction solvents and sample solutions to prevent oxidation.[9][15]

    • Work Quickly and Keep Cool: Process samples promptly and store extracts at low temperatures (e.g., -18°C) under a nitrogen atmosphere to minimize degradation.[15]

  • During HPLC Analysis:

    • Mobile Phase pH: Avoid strongly acidic mobile phases, which can cause degradation of certain analytes on the column.[17]

    • Temperature Control: While elevated temperatures can improve efficiency, be mindful of the thermal stability of your specific xanthophylls.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best column type for xanthophyll separation? A1: For resolving xanthophyll isomers like lutein and zeaxanthin, a C30 stationary phase is superior to a traditional C18 phase.[1][2] The C30 phase provides enhanced shape selectivity for long, rigid molecules like carotenoids.

Q2: Why is saponification sometimes necessary for xanthophyll analysis? A2: In many natural sources, xanthophylls exist as esters. Saponification (alkaline hydrolysis) is performed to cleave the fatty acid esters, yielding the free xanthophyll form. This is often necessary for accurate quantification of total lutein or zeaxanthin.[9][16]

Q3: What detection wavelength should I use for xanthophylls? A3: Xanthophylls have a characteristic absorption spectrum with a maximum absorbance (λmax) in the range of 445-450 nm. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths and provide spectral information to confirm peak identity.[8][9]

Q4: How can I improve the recovery of xanthophylls from my column? A4: Adding triethylamine (TEA) to the mobile phase (around 0.05%) can significantly improve the recovery of carotenoids.[7][15] This is because TEA acts as a competing base to mask residual silanol groups on the column packing, preventing irreversible adsorption of the analytes.

Q5: Is a gradient or isocratic elution better for xanthophylls? A5: For complex samples containing a wide range of carotenoid polarities, a gradient elution is generally preferred.[9] A gradient allows for the separation of both polar and non-polar compounds in a single run. For simpler mixtures or rapid analysis of specific xanthophylls, an isocratic method can be effective.[18]

Data Presentation

Table 1: Comparison of HPLC Columns for Xanthophyll Separation
Column TypeTypical DimensionsParticle Size (µm)Key AdvantagesCommon Issues
C30 250 x 4.6 mm5Excellent for resolving geometric isomers (e.g., lutein and zeaxanthin).[1]Longer retention times compared to C18.
C18 (Reversed-Phase) 150 x 4.6 mm3.5 - 5Widely available, good for general carotenoid profiling.Often co-elutes critical isomer pairs like lutein and zeaxanthin.[1]
Phenyl-Hexyl 150 x 4.6 mm3.5Offers alternative selectivity based on pi-pi interactions.Retention behavior can be less predictable than C18 or C30.[2]
Table 2: Effect of Mobile Phase Modifiers on Xanthophyll Analysis
ModifierTypical ConcentrationPurposeExpected Outcome
Triethylamine (TEA) 0.05 - 0.1%Masks active silanol sites on the stationary phase.[7]Improves peak shape (reduces tailing) and increases analyte recovery.[9][15]
Ammonium Acetate 0.05 M (in Methanol)Acts as a solvent modifier.Can improve recovery when used in combination with TEA.[15]
Butylated Hydroxytoluene (BHT) 0.1%Antioxidant added to solvents and samples.[9]Prevents oxidative degradation of xanthophylls during preparation and analysis.[15]

Experimental Protocols

Protocol 1: Xanthophyll Extraction and Saponification from Plant Material

This protocol is a general guideline for extracting xanthophylls from a plant matrix (e.g., marigold petals, spinach).

Materials:

  • Plant sample (fresh or freeze-dried)

  • Solvents: Acetone, Methanol (MeOH), n-Hexane, Tetrahydrofuran (THF) (all HPLC grade)

  • Reagents: Ascorbic acid, Potassium hydroxide (KOH), Butylated hydroxytoluene (BHT)

  • Equipment: Homogenizer, centrifuge, rotary evaporator, 50 mL centrifuge tubes, amber vials.

Procedure:

  • Homogenization: Weigh approximately 0.5-1 g of the sample into a 50 mL centrifuge tube. Add 10 mL of MeOH, 1 mL of THF, and 0.5 g of ascorbic acid. Homogenize thoroughly.[16]

  • Saponification: Add 1 mL of 45% KOH solution (for lutein/zeaxanthin esters). Mix well. Place the tube in a water bath at 60°C for 15 minutes to hydrolyze the xanthophyll esters.[16]

  • Extraction: After saponification, cool the tube on ice. Add 10 mL of n-hexane and 4 mL of distilled water. Vortex vigorously for 1 minute to partition the xanthophylls into the hexane layer.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper n-hexane layer to a clean flask. Repeat the extraction step with another 10 mL of n-hexane to ensure complete recovery.

  • Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase. Add a small amount of BHT to prevent oxidation.[9]

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm filter into an amber HPLC vial before injection.[3]

Protocol 2: General Purpose HPLC Method for Xanthophyll Separation

This method is a starting point for separating common xanthophylls like lutein, zeaxanthin, and β-cryptoxanthin. Optimization will be required based on the specific sample and compounds of interest.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C30 Column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase A: Methanol with 10 mM Ammonium Acetate.[1]

  • Mobile Phase B: Methyl tert-butyl ether (MTBE).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: PDA detector monitoring from 350-550 nm, with specific quantification at 450 nm.[1]

  • Injection Volume: 10-20 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
31.0955
40.0955

Visualizations

Xanthophyll_Analysis_Workflow SamplePrep Sample Preparation (Homogenization) Sapon Saponification (60°C, 15 min, KOH) SamplePrep->Sapon Add KOH Extract Liquid-Liquid Extraction (n-Hexane) Sapon->Extract Add Hexane Dry Evaporation to Dryness (Nitrogen Stream) Extract->Dry Collect Organic Layer Recon Reconstitution (Mobile Phase + BHT) Dry->Recon Filter Filtration (0.45 µm) into Amber Vial Recon->Filter HPLC HPLC Injection & Analysis (C30 Column, PDA Detector) Filter->HPLC Data Data Processing (Integration & Quantification) HPLC->Data

Caption: Workflow for xanthophyll extraction and HPLC analysis.

HPLC_Troubleshooting_Tree Troubleshooting Poor Peak Resolution Problem Problem: Poor Peak Resolution CheckColumn Check Column Is it a C30? Is it old? Problem->CheckColumn Step 1 AdjustMP Adjust Mobile Phase Change solvent ratio? Add TEA? Problem->AdjustMP Step 2 AdjustParams Adjust Method Lower flow rate? Lower temperature? Problem->AdjustParams Step 3 Sol_UseC30 Solution: Use a C30 column for isomer separation. CheckColumn->Sol_UseC30 No Sol_ReplaceCol Solution: Replace old column. Use guard column. CheckColumn->Sol_ReplaceCol Yes (Old) Sol_ShallowGrad Solution: Make gradient shallower. Increase aqueous %. AdjustMP->Sol_ShallowGrad Sol_LowerFlow Solution: Reduce flow rate. Optimize temperature. AdjustParams->Sol_LowerFlow

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Violaxanthin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of violaxanthin.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No this compound Peak Detected

Q: I am not seeing a peak for this compound, or the peak is much smaller than expected. What could be the cause?

A: This is a common issue that can stem from several factors related to sample handling, extraction, and analysis. This compound is notoriously sensitive to light, heat, and acidic conditions, which can lead to its degradation.

Troubleshooting Steps:

  • Sample Handling and Storage: Ensure that all procedures, from sample collection to extraction, are performed under dim light and at low temperatures (e.g., on ice or at 4°C) to prevent degradation.[1] Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to halt enzymatic activity.

  • Extraction Efficiency: The choice of extraction solvent is critical. A mixture of acetone and ethanol is commonly used. Ensure the extraction is exhaustive by repeating the process until the sample residue is colorless. The use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent can help prevent oxidative degradation.[1]

  • Improper Saponification: If a saponification step is used to remove chlorophylls and lipids, ensure it is not too harsh. High concentrations of KOH or prolonged incubation times can degrade this compound. Consider optimizing the saponification conditions or, if possible, omitting this step if chlorophyll interference is minimal.

  • Instrumental Issues:

    • Incorrect Wavelength: For HPLC-DAD analysis, ensure the detector is set to monitor the maximum absorption wavelengths of this compound, which are around 416, 440, and 470 nm.[2]

    • MS Parameters: For LC-MS analysis, check the ionization source (APCI or ESI are common) and mass analyzer parameters to ensure they are optimized for this compound detection.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing can compromise the accuracy of quantification. It is often caused by secondary interactions between this compound and the stationary phase, or issues with the mobile phase or column hardware.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols on the HPLC column, leading to interactions with polar analytes like this compound. Ensure the mobile phase pH is optimized for your column and analyte.

  • Column Contamination or Degradation: The column inlet frit may be blocked with particulate matter from the sample, or the stationary phase may be degraded.

    • Solution: Filter all samples through a 0.45 µm syringe filter before injection. Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the final extract in the initial mobile phase.

  • Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Issue 3: Co-elution with Other Pigments, Especially Isomers

Q: I am having difficulty separating this compound from other carotenoids, particularly neoxanthin and its own isomers. How can I improve the resolution?

A: Co-elution is a significant challenge in this compound quantification due to the presence of structurally similar isomers and other xanthophylls.

Troubleshooting Steps:

  • Column Selection:

    • C18 Columns: While commonly used, traditional C18 columns may not provide sufficient selectivity to separate this compound from its isomers or from neoxanthin.

    • C30 Columns: C30 columns are highly recommended for carotenoid analysis as they offer better shape selectivity and can resolve many isomeric forms.[3][4][5][6]

  • Mobile Phase Optimization:

    • Gradient Elution: A shallow gradient elution program is often necessary to separate closely eluting compounds. Experiment with different solvent compositions and gradient slopes. Common mobile phases include mixtures of acetonitrile, methanol, water, and methyl-tert-butyl ether (MTBE).[3]

  • Column Temperature: Lowering the column temperature can sometimes enhance the resolution between critical pairs of compounds.[3]

Issue 4: Inconsistent Results and Poor Reproducibility

Q: My quantitative results for this compound are not consistent across different injections or batches. What could be causing this variability?

A: Inconsistent results can arise from a combination of factors including sample instability, matrix effects, and instrumental variability.

Troubleshooting Steps:

  • This compound Instability: As mentioned, this compound is unstable. Ensure that sample preparation is consistent and performed quickly. Protect samples and standards from light and heat at all times. Prepare fresh standards regularly.

  • Matrix Effects (LC-MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

    • Assessment: To check for matrix effects, compare the signal response of a standard in pure solvent to that of a standard spiked into a blank matrix extract.

    • Mitigation: Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering compounds. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Instrument Precision: Ensure the HPLC/UPLC system is performing optimally. Check for leaks, ensure the pump is delivering a stable flow rate, and verify that the autosampler is injecting a consistent volume.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for this compound quantification?

A: The choice of method depends on the specific requirements of your research.[2]

  • HPLC-DAD: A robust and cost-effective method for routine quantification, especially when this compound concentrations are relatively high.[2]

  • UPLC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices, identifying metabolites, and quantifying trace amounts of this compound.[2]

  • Fluorescence Detection: Can be very sensitive for fluorescent molecules like this compound, particularly when coupled with HPLC for increased selectivity.[2]

Q2: How can I prevent the degradation of this compound during sample preparation?

A: To minimize degradation, all procedures should be carried out under dim light and at low temperatures.[1] Use amber glassware and work on ice whenever possible. Adding an antioxidant like BHT to the extraction solvents is also recommended.[1]

Q3: Is saponification always necessary for this compound quantification?

A: Saponification is an optional step to remove interfering chlorophylls and lipids. While it can improve the quality of the chromatogram, it can also lead to the degradation of this compound if not performed carefully. If your sample has a low chlorophyll content or if your chromatographic method can resolve this compound from chlorophylls, you may be able to omit this step. Recent studies suggest that adjusting the pH after saponification can significantly improve carotenoid recovery.[7]

Q4: Where can I obtain a this compound standard?

A: this compound analytical standards can be purchased from various chemical suppliers. It is crucial to use a certified reference standard for accurate quantification.

Q5: What is the importance of using a C30 column for this compound analysis?

A: C30 columns have a longer alkyl chain than traditional C18 columns, which provides greater shape selectivity for non-polar, structurally related molecules like carotenoids. This enhanced selectivity is often necessary to separate this compound from its cis-isomers and from other structurally similar xanthophylls like neoxanthin.[3][4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound analysis.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-DADUPLC-MSFluorescence
Limit of Detection (LOD) 0.02 - 0.06 mg/L0.003 - 2 ng (on-column)Picomolar (pM) range
Limit of Quantification (LOQ) 0.07 - 0.21 mg/L0.007 - 6.67 ng (on-column)Nanomolar (nM) range
Linearity (R²) > 0.99> 0.99> 0.99
Precision (RSD%) < 5%< 10%< 5%
Selectivity ModerateHighHigh (when coupled with HPLC)
Data synthesized from multiple sources.[2]

Table 2: Carotenoid Recovery After Saponification

CarotenoidRecovery Rate (%)
Lutein99.1
Zeaxanthin>97
β-Cryptoxanthin96.6
β-Carotene97.8
Note: These are representative recovery rates for various carotenoids and may vary for this compound depending on the specific saponification conditions and matrix.[1][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues

  • Sample Homogenization: Weigh approximately 100-200 mg of fresh or freeze-dried plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Transfer the powder to a centrifuge tube.

    • Add 3-5 mL of ice-cold acetone containing 0.1% BHT.

    • Vortex vigorously for 1 minute.

    • Sonicate in an ultrasonic bath for 5-10 minutes to enhance extraction.

    • Centrifuge at 4°C and collect the supernatant.

    • Repeat the extraction until the pellet is colorless.

  • Saponification (Optional):

    • Pool the supernatants and add an equal volume of 10% (w/v) methanolic KOH.

    • Incubate in the dark at room temperature for 2-4 hours.

  • Partitioning:

    • Add an equal volume of diethyl ether or a hexane:ethyl acetate mixture (1:1, v/v) and saturated NaCl solution to the extract.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic phase. Repeat the partitioning of the aqueous phase.

  • Washing and Drying:

    • Wash the pooled organic phase with water to remove residual KOH.

    • Dry the extract over anhydrous sodium sulfate.

  • Final Preparation:

    • Evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., initial mobile phase) for HPLC or UPLC analysis.[2]

Protocol 2: HPLC-DAD Analysis of this compound

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol:Water (98:2, v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 50 50
    30 5 95
    35 5 95
    40 95 5
    45 95 5

    This is an example gradient and should be optimized for your specific application.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20-25°C

  • Detection: Monitor at 440 nm. Acquire spectra from 250-600 nm to confirm peak identity.

  • Quantification: Create a calibration curve using a certified this compound standard.

Visualizations

Violaxanthin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plant Tissue Homogenization Homogenization (Liquid Nitrogen) Sample->Homogenization Extraction Solvent Extraction (Acetone/Ethanol + BHT) Homogenization->Extraction Saponification Saponification (Optional) (Methanolic KOH) Extraction->Saponification Partitioning Liquid-Liquid Partitioning Saponification->Partitioning Drying Drying and Evaporation Partitioning->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution HPLC HPLC/UPLC Separation (C30 Column) Reconstitution->HPLC Detection Detection (DAD or MS) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: General workflow for the extraction and quantification of this compound.

Troubleshooting_Logic cluster_peak Peak Issues cluster_reproducibility Reproducibility Issues Start Problem with this compound Quantification NoPeak Low or No Peak Start->NoPeak BadShape Poor Peak Shape Start->BadShape Coelution Co-elution Start->Coelution Inconsistent Inconsistent Results Start->Inconsistent Degradation Degradation (Light/Heat/Acid) NoPeak->Degradation Extraction Inefficient Extraction NoPeak->Extraction Instrument Instrument Settings NoPeak->Instrument Column Column Issues (Contamination/Degradation) BadShape->Column MobilePhase Mobile Phase/Injection Solvent Mismatch BadShape->MobilePhase ColumnType Inadequate Column (Use C30) Coelution->ColumnType MethodOpt Suboptimal Method (Gradient/Temperature) Coelution->MethodOpt Stability Analyte Instability Inconsistent->Stability Matrix Matrix Effects (LC-MS) Inconsistent->Matrix

Caption: Troubleshooting logic for common this compound quantification issues.

References

preventing isomerization of violaxanthin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for violaxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization and degradation of this compound during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving this compound.

Issue Possible Cause Recommended Solution
Inconsistent or low signal during HPLC analysis. 1. Degradation of the standard: The this compound may have degraded due to improper storage conditions, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[1] 2. Isomerization: The cis-violaxanthin may have isomerized to the trans form or other isomers, which will have different retention times and spectral properties.[1] 3. Instrument Issues: Problems with the HPLC system, such as leaks, column degradation, or detector malfunction, can lead to inconsistent results.1. Verify the storage conditions of your standard. Prepare a fresh working solution from a new or properly stored stock. 2. Ensure all handling steps were performed with minimal exposure to light and heat. Review your HPLC chromatogram for the appearance of unexpected peaks.[1] 3. Perform routine maintenance on your HPLC system. Check for leaks, ensure the column is in good condition, and verify detector performance.
Appearance of unexpected peaks in the chromatogram. Isomerization or Degradation: Exposure to light, heat, acids, or oxygen can cause this compound to isomerize into different forms (e.g., 9-cis, 13-cis, all-trans) or degrade into other compounds.[1][2]Minimize exposure to these factors during all stages of sample preparation and analysis. Work under dim or red light, use amber vials, and maintain low temperatures.[1][3] Consider adding an antioxidant like BHT to your solvents.[3]
Change in color of the this compound solution. Degradation: A color change, typically fading, can indicate the degradation of the this compound molecule.Discard the solution and prepare a fresh one from a properly stored stock. Review your storage and handling procedures to identify potential causes of degradation.
Poor solubility of this compound. Inappropriate Solvent: this compound has variable solubility in different organic solvents.Use high-purity, peroxide-free solvents. Commonly used solvents include ethanol, methanol, and mixtures containing ethyl acetate.[1] For some applications, chloroform or dibromomethane may be effective, but their use should be aligned with safety and application requirements.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause isomerization of this compound?

A1: The primary factors that contribute to the isomerization of this compound are exposure to light, heat, acids, and oxygen.[1][2][3] Photochemical reactions are a major cause of the conversion between different isomers.[1]

Q2: What is the optimal temperature for long-term storage of this compound?

A2: For long-term storage, it is highly recommended to keep this compound standards at ultra-low temperatures, ideally at -70°C or lower.[1] Storage at -20°C is often used for short-term storage, but significant degradation has been observed at -18°C over a one-year period.[1]

Q3: How should I handle this compound standards upon receipt?

A3: Upon receipt, immediately store the standard at or below -70°C in its original, unopened packaging.[1] It is crucial to minimize exposure to light and oxygen.[1]

Q4: What is the best solvent for dissolving and storing this compound?

A4: this compound should be dissolved in a high-purity, peroxide-free solvent.[1] Suitable solvents include ethanol, methanol, and mixtures containing ethyl acetate. The choice of solvent may depend on the subsequent analytical method. For long-term storage of stock solutions, it is critical to use solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]

Q5: How can I prevent isomerization during experimental procedures?

A5: To prevent isomerization during your experiments, work under dim or red light and use amber-colored vials or vials wrapped in aluminum foil to protect the this compound from light.[1][3] Avoid high temperatures during sample preparation and analysis. If heating is necessary, use controlled heating for the shortest possible duration.[3] Also, ensure that the pH of your solutions is not acidic, as acids can promote isomerization.[1]

Data on this compound Stability

The following table summarizes the known stability of this compound under different storage conditions.

Storage Temperature Duration Observation Reference
-18°C1 yearApproximately 17% degradation was observed.[1]
-70°CAt least 6 monthsStability is expected to be significantly better, with minimal degradation, similar to other carotenoids.[1]
20°C to 35°C240 minutes (in excess light)This compound decreased by 6% to 28% of the initial values.[4]
40°C240 minutes (in excess light)Up to 78% of the this compound pool was de-epoxidated.[4]

Experimental Protocol for Long-Term Storage of this compound

This protocol outlines the best practices for preparing and storing this compound stock solutions to minimize isomerization and degradation.

Materials:

  • This compound standard (solid)

  • High-purity, HPLC-grade solvent (e.g., ethanol, methanol)[1]

  • Inert gas (nitrogen or argon)

  • Amber glass vials with airtight caps

  • Volumetric flasks

  • Pipettes

  • Sonicator (optional)

  • Desiccator

  • Freezer (-70°C or lower)

Procedure:

  • Solvent Preparation: Purge your chosen solvent with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.[1]

  • Equilibration of Standard: Allow the vial of solid this compound standard to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the solid material.[1]

  • Weighing: Under dim or red light, accurately weigh the desired amount of the this compound standard.[1]

  • Dissolving: Dissolve the weighed standard in the purged solvent within a volumetric flask to achieve the desired stock concentration. If necessary, sonicate briefly in a cool water bath to ensure complete dissolution.[1]

  • Aliquoting: Aliquot the stock solution into smaller amber glass vials. This practice minimizes the number of freeze-thaw cycles for the entire stock.[1]

  • Inert Atmosphere: Before sealing the vials, blanket the headspace with nitrogen or argon to displace any oxygen.[1]

  • Sealing: Tightly seal the vials to ensure an airtight closure.

  • Storage: Immediately place the aliquoted and sealed vials in a freezer at -70°C or lower for long-term storage.[1]

Isomerization Prevention Workflow

G Preventing this compound Isomerization cluster_factors Factors Causing Isomerization cluster_prevention Preventive Measures Light Light Exposure Dark Store in Darkness / Use Amber Vials Light->Dark Heat Elevated Temperature Cold Store at Low Temperature (-70°C) Heat->Cold Acid Acidic Conditions Neutral Maintain Neutral pH Acid->Neutral Oxygen Oxygen Exposure Inert Use Inert Gas (N2/Ar) Oxygen->Inert Stable Stable this compound Dark->Stable Cold->Stable Neutral->Stable Inert->Stable

Caption: Factors causing this compound isomerization and corresponding preventive measures.

References

Technical Support Center: Stabilizing Violaxanthin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with violaxanthin in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored at -20°C, protected from light and moisture.[1][2] It is also recommended to store it under an inert gas, such as nitrogen or argon, to prevent oxidation.[2] For long-term storage, temperatures of -70°C or -80°C are ideal.

Q2: My this compound solution appears to be losing its color. What could be the cause?

A2: The orange color of this compound is due to its conjugated polyene structure. A loss of color indicates degradation of the molecule.[3] This can be caused by exposure to light, heat, oxygen, or acidic conditions.[4] Ensure that all handling steps are performed under dim light and that solutions are protected from prolonged exposure to ambient light.

Q3: What is the best solvent to use for dissolving this compound for in vitro assays?

A3: For antioxidant assays, ethanol is a commonly used solvent to prepare this compound stock solutions. For cell-based assays, Dimethyl Sulfoxide (DMSO) is frequently used to dissolve this compound before diluting it in cell culture medium.[2][5] It is crucial to use high-purity, anhydrous solvents.

Q4: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer or cell culture medium. How can I prevent this?

A4: this compound is a lipophilic molecule with poor water solubility. Precipitation occurs when the concentration of the organic solvent from the stock solution is not sufficiently diluted in the aqueous phase, or when the final concentration of this compound exceeds its solubility limit. To prevent this, ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low, typically below 0.5% and not exceeding 1%, as higher concentrations can be toxic to cells.[6][7][8] It is also advisable to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion. Preparing a more dilute stock solution can also help.

Q5: Does the isomeric form of this compound affect its stability and bioactivity?

A5: Yes, the isomeric form can influence both stability and biological activity. The all-trans isomer is the most stable and abundant form in nature.[4] Exposure to light and heat can cause isomerization to cis-isomers.[9] While specific bioactivity data for each isomer is not always available, different isomers of other carotenoids have been shown to possess varying biological activities. For consistency, it is important to minimize isomerization during handling and storage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in antioxidant assays (e.g., DPPH, ABTS) 1. This compound degradation in the stock solution or during the assay. 2. Interference of the solvent with the assay. 3. Inaccurate pipetting or timing.1. Prepare fresh stock solutions for each experiment. Protect all solutions from light and heat. 2. Ensure the solvent used for this compound does not interfere with the assay reagents. Run a solvent-only control. 3. Use calibrated pipettes and ensure consistent incubation times for all samples.
High background or false positives in cell-based assays 1. Cytotoxicity of the solvent (e.g., DMSO) at the concentration used. 2. Contamination of the this compound stock solution. 3. This compound precipitating in the culture medium and causing light scattering or other artifacts.1. Determine the maximum non-toxic concentration of the solvent for your specific cell line. Keep the final solvent concentration as low as possible (ideally ≤0.1%).[6] 2. Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter before adding it to the cell culture. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, try using a lower concentration or a different solubilization method.
Low or no observed anti-inflammatory effect 1. Sub-optimal concentration of this compound used. 2. Degradation of this compound in the cell culture medium. 3. Insufficient stimulation of the inflammatory response in control cells.1. Perform a dose-response experiment to determine the optimal effective concentration of this compound. 2. Minimize the exposure of the culture plates to light after the addition of this compound. The stability of compounds in cell culture media can be influenced by various components.[10][11] 3. Ensure that the stimulus (e.g., LPS) is potent and used at a concentration that elicits a robust inflammatory response in your positive control group.
Appearance of unexpected peaks in HPLC analysis 1. Isomerization of this compound. 2. Oxidative degradation of this compound.1. Prepare samples under dim light and avoid high temperatures. Use amber vials for sample storage and analysis.[9] 2. Purge solvents with an inert gas and consider adding an antioxidant like BHT (Butylated hydroxytoluene) to the extraction and mobile phase solvents.[3]

Quantitative Stability Data

The stability of this compound is highly dependent on the solvent, temperature, pH, and exposure to light and oxygen. The following table summarizes the known degradation kinetics and stability observations.

Condition Solvent/Matrix Observation Reference
Temperature Virgin Olive OilThermal degradation follows first-order kinetics. Involves reorganization of 5,6-epoxide groups to 5,8-furanoxide groups and subsequent cleavage of the polyene chain, leading to colorless products.[12]
pH Aqueous solutionsCarotenoids, in general, are more stable at neutral pH and degrade faster under acidic conditions due to protonation-induced isomerization and degradation.[13][14]
pH Thylakoid lumenThe enzyme this compound de-epoxidase, which converts this compound to zeaxanthin, is activated by a low pH (optimal around 5.0-5.2).[1][15]
Light GeneralExposure to light can induce isomerization from the all-trans form to various cis-isomers.[9]
Storage EthanolStored at -20°C, protected from light. Recommended for short-term storage of stock solutions for assays.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.

    • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of ethanol.

    • This compound Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using ethanol.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, in ethanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound working solution or positive control to separate wells in triplicate.

    • Add 100 µL of ethanol to triplicate wells to serve as the blank.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16][17][18]

    • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with ethanol (blank) and Abs_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[2][12]

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (≤0.1%).[2]

    • Pre-treat the cells with the this compound working solutions for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2] Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells with no treatment).

  • Measurement of NO Production (Griess Assay):

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Measurement of PGE2 Production (ELISA):

    • Use the collected cell culture supernatant to measure the concentration of PGE2 using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and the Xanthophyll Cycle

This compound is synthesized from zeaxanthin via the intermediate antheraxanthin. This process is part of the xanthophyll cycle, a photoprotective mechanism in plants and algae. Under high light stress, this compound is de-epoxidized back to zeaxanthin, which helps dissipate excess light energy.[19]

Xanthophyll Cycle Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin Zeaxanthin Epoxidase (ZEP) (Low Light) Antheraxanthin->Zeaxanthin VDE (High Light, Low pH) This compound This compound Antheraxanthin->this compound ZEP (Low Light) This compound->Antheraxanthin this compound De-epoxidase (VDE) (High Light, Low pH)

Caption: The Xanthophyll Cycle showing the interconversion of this compound, antheraxanthin, and zeaxanthin.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2][12]

NF-kB Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates p65_p50_IkB IκB-p65/p50 IKK->p65_p50_IkB phosphorylates IκB IkB IκB p65_p50 NF-κB (p65/p50) p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n translocates p65_p50_IkB->IkB degradation p65_p50_IkB->p65_p50 releases This compound This compound This compound->p65_p50_n inhibits DNA DNA p65_p50_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_Genes promotes transcription

Caption: this compound inhibits the nuclear translocation of the NF-κB p65 subunit.

Induction of Apoptosis

Carotenoids, including this compound, can induce apoptosis in cancer cells through the intrinsic pathway. This involves modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and caspase activation.[20][21][22][23]

Intrinsic Apoptosis Pathway This compound This compound Bcl2 Anti-apoptotic Bcl-2, Bcl-xL This compound->Bcl2 inhibits Bax Pro-apoptotic Bax, Bak This compound->Bax activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pores CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome activates Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound can induce apoptosis via the intrinsic pathway by modulating Bcl-2 family proteins.

Experimental Workflow: DPPH Assay

The following diagram illustrates the general workflow for performing a DPPH antioxidant assay.

DPPH Assay Workflow start Start prep_reagents Prepare Reagents: - 0.1 mM DPPH in Ethanol - this compound dilutions - Positive Control dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add Samples/Controls - Add Blank (Ethanol) prep_reagents->plate_setup add_dpph Add 0.1 mM DPPH to all wells plate_setup->add_dpph incubate Incubate 30 min in the dark at RT add_dpph->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging and IC50 read_absorbance->calculate end End calculate->end

Caption: General workflow for the DPPH radical scavenging assay.

Experimental Workflow: Cell-Based Anti-inflammatory Assay

This diagram outlines the key steps for assessing the anti-inflammatory activity of this compound in a cell-based model.

Anti-inflammatory Assay Workflow start Start seed_cells Seed RAW 264.7 cells in a 24-well plate and incubate overnight start->seed_cells pretreat Pre-treat cells with This compound dilutions (1-2 hours) seed_cells->pretreat stimulate Stimulate cells with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant viability Perform Cell Viability (MTT) Assay on remaining cells stimulate->viability assays Perform Assays: - Griess Assay (NO) - ELISA (PGE2) collect_supernatant->assays analyze Analyze Data assays->analyze viability->analyze end End analyze->end

Caption: Workflow for a cell-based anti-inflammatory assay using RAW 264.7 cells.

References

Technical Support Center: Overcoming Matrix Effects in Violaxanthin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in violaxanthin analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[2][3][4]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects in biological and food samples are co-extracted endogenous compounds such as phospholipids, proteins, and other pigments.[3][5] In plant matrices, chlorophylls and other carotenoids can also contribute significantly to matrix interference.[6][7]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[2][8] The post-column infusion method involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank sample extract. Any signal deviation indicates the presence of matrix effects.[8] The post-extraction spike method compares the analytical response of a known amount of this compound spiked into a pre-extracted blank matrix with the response of the standard in a pure solvent.[1]

Q4: What are the primary strategies to overcome matrix effects?

A4: The main strategies can be categorized into three areas:

  • Sample Preparation: Employing techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or saponification to remove interfering compounds.[1][5][9]

  • Chromatographic Optimization: Modifying chromatographic conditions to separate this compound from interfering matrix components.[1][8]

  • Calibration Strategies: Using methods like matrix-matched calibration or stable isotope dilution to compensate for matrix effects.[1][10][11]

Q5: When is saponification recommended for this compound analysis?

A5: Saponification is an optional step used to remove interfering chlorophylls and lipids from the sample extract.[6][7] It can be particularly useful when analyzing samples with high chlorophyll content, as it prevents interference during HPLC separation.[12] However, it should be performed cautiously as it can lead to the degradation and isomerization of more polar carotenoids like this compound.[12]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Detectable Peak for this compound

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Use a robust LLE protocol to partition this compound into an organic solvent, leaving many interfering compounds in the aqueous phase.[5]

    • Solid-Phase Extraction (SPE): Implement an SPE cleanup step to selectively isolate this compound and remove interfering substances.[1][9]

    • Saponification: If chlorophyll interference is suspected, consider adding a saponification step to your protocol.[6][7]

  • Adjust Chromatographic Conditions:

    • Modify the mobile phase composition or gradient to improve the separation of this compound from matrix components.[1]

    • Consider using a different column chemistry, such as a C30 column, which is often recommended for carotenoid separation.[13]

  • Check Instrument Parameters:

    • Ensure the mass spectrometer is properly tuned and calibrated.[14]

    • Optimize ionization source parameters (e.g., ESI, APCI) for this compound.[14][15]

Issue 2: Inconsistent and Irreproducible this compound Quantification

Possible Cause: Variable matrix effects between samples.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibration:

    • Prepare calibration standards in a blank matrix extract that is representative of your samples.[1][10] This helps to compensate for consistent matrix effects.[16]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • This is the "gold standard" for correcting matrix effects.[17][18] A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction.[1][11]

  • Sample Dilution:

    • Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on this compound ionization.[4][19]

Quantitative Data on Matrix Effects and Recovery in Carotenoid Analysis

The following table summarizes typical matrix effect and recovery values for carotenoids from various studies. Note that specific values can vary depending on the matrix, extraction method, and analytical instrumentation.

AnalyteMatrixAnalytical MethodMatrix Effect (%)Recovery (%)Reference
This compound MicroalgaeHPLCNot ReportedNot Reported[7]
Various Carotenoids Human PlasmaHPLC-MS/MS86.9 - 108.5Not specified[20]
Prenylated Flavonoids Hop-free BeerSIDA-LC-MS/MSCompensated by SIL-IS81.0 - 113.3[17]
Various Pesticides Fruits & VegetablesLC-MS/MSVariable (reduced by dilution)Not Reported[4]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plant Tissue

This protocol is adapted from general carotenoid extraction procedures.[5][6]

Materials:

  • Plant tissue (100-200 mg fresh weight)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Ice-cold acetone with 0.1% BHT (antioxidant)

  • n-Hexane or Methyl tert-butyl ether (MTBE)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Refrigerated centrifuge

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Homogenize the plant tissue in liquid nitrogen using a mortar and pestle.

  • Add 3-5 mL of ice-cold acetone (containing 0.1% BHT) to the homogenized tissue.

  • Vortex vigorously for 1 minute and sonicate for 5-10 minutes in an ultrasonic bath.

  • Centrifuge at 4°C to pellet the tissue debris.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of n-hexane or MTBE and a quarter volume of saturated NaCl solution to the supernatant to facilitate phase separation.

  • Gently mix by inverting the funnel, releasing pressure periodically.

  • Allow the layers to separate and collect the upper organic phase containing the carotenoids.

  • Wash the organic phase 2-3 times with distilled water.

  • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 35°C.

  • Reconstitute the dried extract in a suitable solvent for analysis.

Protocol 2: Saponification for Chlorophyll Removal

This optional protocol can be integrated into the LLE procedure before the phase separation step.[6][7]

Materials:

  • 10% (w/v) Potassium Hydroxide (KOH) in Methanol

Procedure:

  • After the initial acetone extraction and centrifugation, add the 10% methanolic KOH to the supernatant.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 2 hours) or overnight. The time may need optimization.

  • Proceed with the LLE phase separation as described in Protocol 1, Step 6.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate this compound Quantification q1 Is this a new method or a validated one exhibiting new issues? start->q1 new_method New Method Development q1->new_method New validated_method Validated Method Troubleshooting q1->validated_method Validated assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) new_method->assess_me check_sample_prep Review Sample Preparation for Deviations validated_method->check_sample_prep me_present Are significant matrix effects present? assess_me->me_present no_me No significant matrix effects. Investigate other causes (e.g., instrument performance, standard stability). me_present->no_me No optimize_prep Optimize Sample Preparation (LLE, SPE, Saponification) me_present->optimize_prep Yes optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom use_cal Implement Advanced Calibration (Matrix-Matched or SIL-IS) optimize_chrom->use_cal re_evaluate Re-evaluate Matrix Effects use_cal->re_evaluate re_evaluate->me_present end End: Accurate Quantification Achieved re_evaluate->end Matrix effects mitigated check_instrument Check Instrument Performance and Calibration check_sample_prep->check_instrument check_instrument->assess_me

Caption: Troubleshooting workflow for inaccurate this compound quantification.

ExperimentalWorkflow sample Sample Homogenization (e.g., in Liquid Nitrogen) extraction Solvent Extraction (e.g., Acetone with BHT) sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant saponification_q Saponification Needed for Chlorophyll Removal? supernatant->saponification_q saponification Saponification (e.g., Methanolic KOH) saponification_q->saponification Yes lle Liquid-Liquid Extraction (e.g., with n-Hexane or MTBE) saponification_q->lle No saponification->lle spe_q Further Cleanup Needed? lle->spe_q spe Solid-Phase Extraction (SPE) spe_q->spe Yes dry_reconstitute Dry Down and Reconstitute spe_q->dry_reconstitute No spe->dry_reconstitute analysis LC-MS/MS or HPLC-PDA Analysis dry_reconstitute->analysis

Caption: General experimental workflow for this compound extraction and analysis.

References

Technical Support Center: Chromatographic Resolution of Violaxanthin and Lutein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of violaxanthin and lutein peaks.

Troubleshooting Guide: Improving Peak Resolution

Poor resolution between this compound and lutein is a common challenge in HPLC analysis, often resulting from their structural similarities. This guide provides a systematic approach to troubleshoot and resolve peak co-elution.

Problem: Co-elution or Poor Resolution of this compound and Lutein Peaks

Initial Assessment Workflow

start Poor Resolution of This compound & Lutein check_column Is a C30 column being used? start->check_column check_mobile_phase Is the mobile phase optimized for carotenoids? check_column->check_mobile_phase Yes solution_c30 Switch to a C30 column for enhanced shape selectivity. check_column->solution_c30 No check_temp Is the column temperature controlled and optimized? check_mobile_phase->check_temp Yes solution_mobile_phase Adjust mobile phase gradient (e.g., Methanol, MTBE, Water). check_mobile_phase->solution_mobile_phase No solution_temp Optimize temperature, typically lower (e.g., 10-20°C) to improve resolution. check_temp->solution_temp No end_node Resolution Improved check_temp->end_node Yes solution_c30->check_mobile_phase solution_mobile_phase->check_temp solution_temp->end_node

Caption: Troubleshooting workflow for poor this compound and lutein resolution.

Potential Cause Recommended Solution Explanation
Inadequate Stationary Phase Selectivity Switch from a C18 to a C30 reversed-phase column .[1][2]C30 columns offer superior shape selectivity for hydrophobic, long-chain structural isomers like carotenoids, which is crucial for separating structurally similar compounds like this compound and lutein.[2][3][4][5] C18 phases may not provide sufficient interaction to resolve these isomers effectively.[2]
Suboptimal Mobile Phase Composition Optimize the mobile phase gradient. A common mobile phase for carotenoid separation is a ternary mixture of methanol, methyl-tert-butyl ether (MTBE), and water .[1][2]The precise gradient profile is critical for achieving separation. Small variations in solvent ratios can significantly impact selectivity.[1] Using modifiers like ammonium acetate can also be beneficial.[6]
Inappropriate Column Temperature Lower the column temperature . An optimal range is often between 10-20°C.[1][7]Lower temperatures can enhance the resolution between lutein and zeaxanthin, and by extension, other xanthophylls like this compound.[7] However, temperatures above 60°C can lead to carotenoid degradation.[7]
Incorrect Flow Rate Optimize the flow rate. A typical starting point is 1.0 mL/min .[8][9]While a slower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase, it also increases run time.[10] It's essential to find a balance between resolution and analysis time.[10]
Sample Overload Reduce the sample concentration or injection volume .[1]Overloading the column can lead to peak distortion, including broadening and fronting, which compromises resolution.[1]
Incompatible Sample Solvent Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase .[1]Injecting the sample in a significantly stronger solvent can cause poor peak shape and reduced resolution.[1]

Frequently Asked Questions (FAQs)

Q1: Why do my this compound and lutein peaks co-elute on a C18 column?

A1: this compound and lutein are structurally similar xanthophylls. Standard C18 columns often lack the necessary shape selectivity to differentiate between these subtle structural differences, leading to co-elution.[2] The stationary phase of C18 columns may not allow for the full penetration of the carotenoid molecules, resulting in weak solute-bonded phase interactions and poor isomer separation.[2]

Q2: What makes a C30 column better for separating this compound and lutein?

A2: C30 columns have a longer alkyl chain, which provides greater hydrophobicity and, more importantly, enhanced shape selectivity.[1][3] This allows the stationary phase to interact differently with the specific three-dimensional structures of this compound and lutein, enabling their separation.[4][5]

Q3: Can I improve the separation on my C18 column without switching to a C30?

A3: While a C30 column is highly recommended, you can try to optimize other parameters on a C18 column.[1] This includes adjusting the mobile phase composition (e.g., trying different solvent ratios or additives), lowering the column temperature, and optimizing the flow rate.[7][10] However, achieving baseline separation of these isomers on a C18 column can be challenging.[2] Some success has been reported with specific C18 columns and methods.[11]

Q4: What is a typical mobile phase gradient for separating this compound and lutein on a C30 column?

A4: A common approach is to use a gradient elution with a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[2] An example of a gradient could be starting with a higher polarity mixture and gradually increasing the percentage of the less polar solvent (MTBE) to elute the more hydrophobic compounds.

Q5: How does temperature specifically affect the resolution of these carotenoids?

A5: Lowering the column temperature generally increases the viscosity of the mobile phase and can enhance the differential interactions between the analytes and the stationary phase, leading to improved resolution. For lutein and zeaxanthin, a temperature of 21°C has been shown to provide better selectivity than higher temperatures.[7]

Experimental Protocols

Key Experimental Protocol for this compound and Lutein Separation

This protocol is a general guideline based on successful methods reported in the literature. Optimization will likely be required for your specific instrumentation and sample matrix.

Experimental Workflow

sample_prep Sample Preparation (Extraction & Saponification) hplc_setup HPLC System Setup (C30 Column, Mobile Phase) sample_prep->hplc_setup injection Sample Injection hplc_setup->injection gradient_elution Gradient Elution (Methanol/MTBE/Water) injection->gradient_elution detection Detection at 450 nm gradient_elution->detection data_analysis Data Analysis (Peak Identification & Quantification) detection->data_analysis

References

Technical Support Center: Ascorbate and Violaxanthin De-Epoxidase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the role of ascorbate in violaxanthin de-epoxidase (VDE) activity. This resource provides troubleshooting guidance and frequently asked questions to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the direct role of ascorbate in the xanthophyll cycle?

A1: Ascorbate (vitamin C) acts as a crucial reductant for the enzyme this compound de-epoxidase (VDE), which is located in the thylakoid lumen.[1][2][3] VDE catalyzes the conversion of this compound to antheraxanthin and subsequently to zeaxanthin, a key process in photoprotection known as the xanthophyll cycle.[3][4][5] This reaction is activated by a low pH in the thylakoid lumen, which occurs under high light conditions.[1][3][6]

Q2: How does ascorbate deficiency impact this compound de-epoxidase activity?

A2: Ascorbate deficiency can significantly limit the in vivo activity of this compound de-epoxidase.[1][2][4] This limitation leads to a slower and reduced conversion of this compound to zeaxanthin, even under high light conditions that would normally trigger this process.[1][3][4] Consequently, plants with insufficient ascorbate levels exhibit lower non-photochemical quenching (NPQ), a mechanism for dissipating excess light energy as heat.[1][2][3]

Q3: Can the effects of ascorbate deficiency on VDE activity be reversed?

A3: Yes, the phenotype of reduced VDE activity and lower NPQ in ascorbate-deficient mutants can be rescued by feeding ascorbate to the leaves.[1][3][4] This restoration of VDE activity upon ascorbate supplementation provides a direct link between ascorbate availability, zeaxanthin formation, and NPQ.[1][3][4]

Q4: Is the activity of this compound de-epoxidase solely dependent on ascorbate concentration?

A4: No, VDE activity is also strongly dependent on pH. The enzyme is activated by the acidic conditions (low pH) that develop in the thylakoid lumen during high light exposure.[1][3][6] The affinity of VDE for its ascorbate co-substrate, as indicated by the Michaelis constant (Km), is also pH-dependent.[7]

Troubleshooting Guides

Issue 1: Inconsistent or low this compound de-epoxidase activity in vitro.

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting: VDE activity is highly pH-dependent, with an optimal pH of around 5.2.[8] Ensure that your assay buffer is maintained at the optimal pH for the enzyme's activity. The enzyme's affinity for ascorbate is also pH-dependent, with a lower Km for ascorbate at more acidic pH values.[7]

  • Possible Cause 2: Insufficient Ascorbate Concentration.

    • Troubleshooting: Ascorbate is the direct reductant for VDE.[1][2] Verify that the concentration of ascorbate in your reaction mixture is not limiting. The Km of VDE for ascorbate is in the millimolar range and varies with pH.[7]

  • Possible Cause 3: Enzyme Instability.

    • Troubleshooting: this compound de-epoxidase can be unstable once purified. Ensure proper storage conditions and consider the presence of stabilizing agents in your buffers.

Issue 2: No significant difference in NPQ or zeaxanthin levels between wild-type and ascorbate-deficient mutants.

  • Possible Cause 1: Light Conditions.

    • Troubleshooting: The effects of ascorbate deficiency on NPQ and zeaxanthin synthesis are most pronounced under high light conditions.[1][3] Ensure that your experimental setup provides a sufficiently high light intensity to induce a strong NPQ response in the wild-type plants.

  • Possible Cause 2: Plant Growth Conditions.

    • Troubleshooting: The ascorbate content in plants can vary depending on the growth phase and organ.[9] Standardize the age and developmental stage of the plants used in your experiments to ensure consistency.

  • Possible Cause 3: Inaccurate Ascorbate Measurement.

    • Troubleshooting: Verify the ascorbate levels in your mutant and wild-type plants using a reliable quantification method, such as HPLC or spectrophotometric assays.[10][11][12]

Quantitative Data Summary

Table 1: this compound De-epoxidase Km for Ascorbate at Different pH Values

pHKm for Ascorbate (mM)
6.010
5.52.5
5.01.0
4.50.3

Data sourced from Bratt et al. (1995).[7]

Table 2: Effect of Ascorbate Deficiency on this compound Conversion in Arabidopsis thaliana (vtc2-2 mutant vs. Col-0 wild type)

Time in High Light% this compound Converted to Zeaxanthin (Col-0)% this compound Converted to Zeaxanthin (vtc2-2)
2.5 minutes47%17%
2 hours73%63%

Data sourced from Müller-Moulé et al. (2002).[4]

Experimental Protocols

1. Quantification of Ascorbate Content

This protocol provides a general method for the spectrophotometric determination of reduced, oxidized, and total ascorbate in plant tissues.

  • Principle: This assay is based on the reduction of Fe³⁺ to Fe²⁺ by ascorbate. The resulting Fe²⁺ forms a complex with α,α'-bipyridyl, which can be quantified by measuring the absorbance at 525 nm.[12]

  • Materials:

    • Plant tissue

    • Trichloroacetic acid (TCA)

    • Phosphate buffer

    • α,α'-bipyridyl solution

    • FeCl₃ solution

    • Dithiothreitol (DTT) for total ascorbate measurement

    • Ascorbate standards

  • Procedure:

    • Homogenize a known weight of plant tissue in cold TCA.

    • Centrifuge the homogenate to pellet the cellular debris.

    • For total ascorbate measurement, incubate an aliquot of the supernatant with DTT to reduce dehydroascorbate (DHA) to ascorbate.

    • To measure reduced ascorbate, use an aliquot of the supernatant directly.

    • Add phosphate buffer, α,α'-bipyridyl solution, and FeCl₃ solution to the samples.

    • Incubate for the color reaction to develop.

    • Measure the absorbance at 525 nm using a spectrophotometer or a 96-well plate reader.[12]

    • Calculate the ascorbate concentration based on a standard curve generated with known concentrations of ascorbate.

    • Dehydroascorbate concentration can be calculated by subtracting the reduced ascorbate from the total ascorbate.[12]

2. In Vivo this compound De-epoxidase Activity Assay

This protocol outlines the measurement of VDE activity by quantifying the conversion of this compound to zeaxanthin in intact leaves following exposure to high light.

  • Principle: VDE activity is induced by high light. By measuring the pigment composition of leaves at different time points during high light exposure, the rate of this compound de-epoxidation can be determined.

  • Materials:

    • Intact plants (e.g., Arabidopsis thaliana)

    • High light source

    • Liquid nitrogen

    • Pigment extraction solvent (e.g., 80% acetone)

    • HPLC system with a C18 column

  • Procedure:

    • Acclimate plants to low light conditions.

    • Collect leaf samples for a time-zero measurement. Immediately freeze the samples in liquid nitrogen.

    • Expose the plants to a defined high light intensity.

    • Collect leaf samples at various time points during the high light exposure, freezing them immediately in liquid nitrogen.

    • Extract pigments from the frozen leaf tissue using a suitable solvent.

    • Centrifuge the extract to remove debris.

    • Analyze the pigment composition of the supernatant using HPLC to separate and quantify this compound, antheraxanthin, and zeaxanthin.

    • Calculate the de-epoxidation state (DEPS) as (Antheraxanthin + Zeaxanthin) / (this compound + Antheraxanthin + Zeaxanthin).

Visualizations

Xanthophyll_Cycle cluster_stroma Stroma (Low Light) cluster_lumen Thylakoid Lumen (High Light) Zeaxanthin Zeaxanthin Antheraxanthin_S Antheraxanthin Violaxanthin_S This compound Antheraxanthin_S->Violaxanthin_S ZE Violaxanthin_L This compound Antheraxanthin_L Antheraxanthin Violaxanthin_L->Antheraxanthin_L VDE Zeaxanthin_L Zeaxanthin Antheraxanthin_L->Zeaxanthin_L VDE Ascorbate Ascorbate Dehydroascorbate Dehydroascorbate Ascorbate->Dehydroascorbate Reductant Zeaxanthin_S Zeaxanthin_S Zeaxanthin_S->Antheraxanthin_S ZE VDE_label This compound De-epoxidase (Low pH activated) ZE_label Zeaxanthin Epoxidase

Caption: The Xanthophyll Cycle pathway showing the role of ascorbate.

Experimental_Workflow start Start: Ascorbate-deficient mutant and wild-type plants growth Standardized Growth Conditions start->growth low_light Acclimation to Low Light growth->low_light high_light Exposure to High Light low_light->high_light sampling Leaf Sampling at Time Points high_light->sampling npq_measurement Chlorophyll Fluorescence Measurement (NPQ) high_light->npq_measurement pigment_extraction Pigment Extraction sampling->pigment_extraction ascorbate_assay Ascorbate Quantification sampling->ascorbate_assay hplc HPLC Analysis (V, A, Z quantification) pigment_extraction->hplc data_analysis Data Analysis and Comparison hplc->data_analysis ascorbate_assay->data_analysis npq_measurement->data_analysis conclusion Conclusion: Assess impact of ascorbate deficiency on VDE activity and NPQ data_analysis->conclusion

Caption: Experimental workflow for studying ascorbate deficiency on VDE.

References

Validation & Comparative

A Comparative Analysis of Violaxanthin Content Across Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of violaxanthin content in a variety of plant species, offering valuable data for researchers, scientists, and professionals in drug development. This compound, a xanthophyll pigment, plays a crucial role in the photoprotective xanthophyll cycle in plants and is of increasing interest for its potential antioxidant and anti-inflammatory properties. This document summarizes quantitative data, details experimental protocols for analysis, and illustrates the key biological pathway involving this compound.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different plant species and is influenced by factors such as light exposure, developmental stage, and genetic makeup.[1][2] The following tables present a summary of this compound content across various green leafy vegetables, microalgae, and fruits, compiled from multiple studies.

Table 1: this compound Content in Green Leafy Vegetables
Plant SpeciesCommon NameThis compound Content (µg/g Fresh Weight)This compound Content (mg/100g Dry Weight)Reference
Pimpinella brachycarpaChamnamul75.6-[3]
Taraxacum mongolicumMongolian DandelionStatistically similar to P. brachycarpa-[3]
Spinacia oleraceaSpinach (Landrace 1)44.18-[2]
Spinacia oleraceaSpinach (Landrace 2)47.35-[2]
Moringa oleiferaMoringa--[1]
Trigonella foenum-graecumFenugreek--[1]
Lactuca sativaLettuce (Green/Red)--[1]
Amaranthus spp.Amaranth-20.3 ± 0.7[4]
Solanum nigrumAfrican Nightshade-17.7 ± 1.1[4]
Portulaca oleraceaPurslane-11.47[4]

Note: Direct comparison between fresh and dry weight values should be made with caution due to differences in moisture content.

Table 2: this compound Content in Microalgae
Microalgae SpeciesThis compound Content (mg/g Dry Cell Weight)Reference
Nannochloropsis oceanica (Transgenic Line T3)4.48[5]
Nannochloropsis gaditana3.37[6]
Nannochloropsis oceanica (Wild Type)2.66[5]
Nannochloropsis oculata1.2[5]
Nannochloropsis sp. BR21.08[5]
Table 3: General this compound Presence in Fruits
Fruit CategoryGeneral FindingReference
Mango (Mangifera indica)All-trans-violaxanthin and 9-cis-violaxanthin present in esterified form.[7]
Canistel (Pouteria campechiana)Dominated by neoxanthin and this compound.[8]
Yellow-fleshed fruitsGenerally contain xanthophylls, including this compound.[9]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following outlines a standard methodology for the extraction and analysis of this compound from plant tissues.

This compound Extraction and Quantification

This protocol is based on established methods for carotenoid analysis.

1. Sample Preparation:

  • Weigh a precise amount of fresh or freeze-dried plant material.

  • Homogenize the tissue in a suitable solvent, such as acetone or a mixture of acetone and ethyl acetate, often with the addition of an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.

  • The use of liquid nitrogen for initial freezing and grinding of the sample is recommended to halt enzymatic activity and facilitate cell disruption.

2. Extraction:

  • Perform solvent extraction, potentially assisted by ultrasonication to enhance efficiency.

  • Centrifuge the mixture to pellet solid debris and collect the supernatant containing the pigments.

  • Repeat the extraction process on the pellet until it is colorless to ensure complete recovery of carotenoids.

3. Saponification (Optional but Recommended):

  • To remove interfering chlorophylls and lipids, the extract can be saponified using a solution of potassium hydroxide in methanol. This step is particularly important for accurate quantification in green tissues.

4. Purification and Concentration:

  • Partition the carotenoids into an immiscible organic solvent like n-hexane or diethyl ether.

  • Wash the organic phase with a saturated sodium chloride solution and then with distilled water to remove residual alkali.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).

5. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Redissolve the dried pigment extract in a known volume of an appropriate solvent (e.g., a mixture of methyl tert-butyl ether and methanol).

  • Filter the solution through a syringe filter (e.g., 0.22 µm) into an HPLC vial.

  • Inject the sample into an HPLC system equipped with a C18 or C30 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.

  • Identify and quantify this compound based on its retention time and absorption spectrum (with characteristic peaks around 416, 440, and 470 nm) by comparing it to a certified standard.

Signaling Pathway: The Xanthophyll Cycle

This compound is a key component of the xanthophyll cycle, a photoprotective mechanism that helps dissipate excess light energy in the chloroplasts of plants. Under high light conditions, this compound is de-epoxidized to zeaxanthin, which is involved in non-photochemical quenching. This process is reversed under low light conditions.

Xanthophyll_Cycle This compound This compound Antheraxanthin Antheraxanthin This compound->Antheraxanthin VDE Antheraxanthin->this compound ZE Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Zeaxanthin->Antheraxanthin ZE High_Light High Light (Low pH) VDE This compound De-epoxidase (VDE) High_Light->VDE Low_Light Low Light (High pH) ZE Zeaxanthin Epoxidase (ZE) Low_Light->ZE

Caption: The Xanthophyll Cycle pathway illustrating the conversion of this compound to zeaxanthin under high light.

References

A Comparative Guide to Spectrophotometric and Chromatographic Methods for Violaxanthin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectrophotometric and chromatographic methods for the quantification of violaxanthin, a key xanthophyll in various biological systems. The performance of a simple UV-Vis spectrophotometric method is compared against High-Performance Liquid Chromatography (HPLC), the industry-standard for carotenoid analysis. This comparison is supported by a summary of typical validation parameters and detailed experimental protocols to assist researchers in selecting the most appropriate methodology for their analytical needs.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that influences the accuracy, sensitivity, and specificity of the results. While spectrophotometry offers a rapid and cost-effective approach, it is often limited to the analysis of purified samples. In contrast, HPLC provides superior selectivity, enabling the quantification of this compound in complex mixtures.

Parameter Spectrophotometric Method (Theoretical) High-Performance Liquid Chromatography (HPLC)
Principle Measurement of light absorbance at a specific wavelength.Separation of compounds based on their interaction with a stationary phase, followed by detection.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Typically in the range of 0.1 - 1 µg/mL0.02 - 0.06 mg/L
Limit of Quantification (LOQ) Typically in the range of 0.3 - 3 µg/mL0.07 - 0.21 mg/L
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95 - 105%90 - 110%
Specificity Low (susceptible to interference from other absorbing compounds)High (can resolve this compound from other carotenoids and chlorophylls)
Analysis Time ~5 minutes per sample~20-40 minutes per sample
Cost LowHigh
Primary Application Quantification of purified this compoundQuantification of this compound in complex mixtures (e.g., plant extracts, biological samples)

Experimental Protocols

Detailed methodologies for both the spectrophotometric and HPLC analysis of this compound are provided below. These protocols outline the key steps from sample preparation to data analysis.

Spectrophotometric Method for this compound Quantification

This protocol describes a simple and rapid method for the quantification of purified this compound using a UV-Vis spectrophotometer.

1. Materials and Reagents:

  • This compound standard of known purity

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in ethanol (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL.

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure absorbance at the maximum absorption wavelength (λmax) of this compound in ethanol, which is approximately 443 nm[1].

  • Blank the instrument using ethanol.

  • Measure the absorbance of each standard solution and the unknown sample.

4. Calculation of this compound Concentration:

  • The concentration of this compound can be calculated using the Beer-Lambert law:

    • A = εbc

    • Where:

      • A is the absorbance

      • ε is the molar extinction coefficient (for this compound in ethanol at 443 nm, ε is approximately 153,000 L mol⁻¹ cm⁻¹)[1]

      • b is the path length of the cuvette (typically 1 cm)

      • c is the concentration

Validation of the Spectrophotometric Method

To ensure the reliability of the spectrophotometric method, it should be validated for the following parameters:

  • Linearity: Analyze a series of standard solutions (e.g., 5-7 concentrations) and plot a calibration curve of absorbance versus concentration. The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank sample with known concentrations of this compound at three different levels (low, medium, and high). The recovery should be within 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze the same sample multiple times (e.g., n=6) on the same day.

    • Intermediate precision (Inter-day precision): Analyze the same sample on different days by different analysts.

    • The relative standard deviation (%RSD) for both should be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined from the standard deviation of the blank or the calibration curve. Typically, LOD = 3.3 * (SD/slope) and LOQ = 10 * (SD/slope).

HPLC Method for this compound Quantification

This protocol provides a robust method for the separation and quantification of this compound from complex mixtures using HPLC with a C18 column and UV/Vis detection.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water, ethyl acetate)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3 µm)

  • HPLC system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV/Vis detector.

2. Sample Preparation:

  • Extract carotenoids from the sample using a suitable solvent (e.g., acetone, methanol, or a mixture).

  • To remove interfering chlorophylls, a saponification step with methanolic KOH may be necessary.

  • Evaporate the solvent and redissolve the extract in the initial mobile phase.

  • Filter the sample through a 0.22 µm filter before injection.

3. HPLC Conditions:

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile:water to methanol:ethyl acetate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 - 20 µL.

  • Detection: Monitor the absorbance at the λmax of this compound (around 440 nm).

4. Quantification:

  • Prepare a calibration curve using this compound standards of known concentrations.

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the validation of the spectrophotometric method and the HPLC analysis of this compound.

Spectrophotometric_Validation_Workflow cluster_prep Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_validation Validation Parameters stock Prepare this compound Stock Solution dilutions Create Serial Dilutions (Calibration Standards) stock->dilutions measure Measure Absorbance of Standards & Samples dilutions->measure calibrate Generate Calibration Curve measure->calibrate accuracy Accuracy (% Recovery) measure->accuracy precision Precision (%RSD) measure->precision linearity Linearity (R²) calibrate->linearity lod_loq LOD & LOQ calibrate->lod_loq

Caption: Workflow for the validation of a spectrophotometric method for this compound quantification.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Extraction, Saponification, Filtration) hplc_system HPLC System (C18 Column, Gradient Elution) sample_prep->hplc_system detection Detection (DAD/UV-Vis at ~440 nm) hplc_system->detection data_analysis Data Analysis (Peak Identification & Quantification) detection->data_analysis

Caption: General workflow for the HPLC analysis of this compound.

References

A Researcher's Guide to Xanthophyll Analysis: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemical analysis, the accurate quantification of xanthophylls—a class of oxygenated carotenoids crucial in both plant physiology and human health—demands robust and efficient analytical methods. For decades, High-Performance Liquid Chromatography (HPLC) has been the established gold standard. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented researchers with a more rapid and sensitive alternative. This guide provides a comprehensive cross-validation of HPLC and UPLC for xanthophyll analysis, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific needs.

The primary advantages offered by UPLC systems stem from the use of smaller particle size columns (typically sub-2 µm) and higher operating pressures.[1] This fundamental difference leads to significant improvements in analytical speed, resolution, and sensitivity when compared to traditional HPLC methods.[1]

Performance Comparison: HPLC vs. UPLC for Xanthophyll Analysis

The following table summarizes the key performance indicators for xanthophyll analysis, drawing data from various validated studies. It's important to note that specific values can vary based on the exact methodology, instrumentation, and the specific xanthophylls being analyzed.

ParameterHPLCUPLC/UHPLCKey Advantages of UPLC
Analysis Time 13 - 65 min[1][2]< 10 min[1][3]Significantly shorter run times, enabling higher sample throughput.
Resolution Baseline resolution achievable, but may require longer run times or complex gradients.[2]Often provides superior peak resolution, especially for isomers like lutein and zeaxanthin.[4]Better separation of structurally similar compounds.
Sensitivity (LOD) 0.04 - 0.12 µg/mL (for general polyphenols)[1]As low as 0.0219 µg/mL (for some xanthones)[1]Generally lower limits of detection, allowing for the analysis of trace amounts.
Solvent Consumption Higher due to longer run times and larger column dimensions.Significantly lower, leading to cost savings and reduced environmental impact.[3]More environmentally friendly and cost-effective.
Reproducibility Good, with %RSD values typically low.[5]Often demonstrates better reproducibility of retention times and peak areas.[4]Increased data reliability and consistency.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for both HPLC and UPLC analysis of xanthophylls, synthesized from published methods.

HPLC Protocol for Xanthophyll Analysis

This protocol is based on a method developed for the separation of major xanthophylls in corn.[6]

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.[6]

  • Column: C30 carotenoid column.[6]

  • Mobile Phase: A gradient of methyl tert-butyl ether, methanol, and water.[6]

  • Flow Rate: Approximately 1.0 mL/min.[7]

  • Detection: PDA detector set at a wavelength of 450 nm for carotenoids.[8]

  • Run Time: All three major xanthophylls (lutein, zeaxanthin, and β-cryptoxanthin) eluted in less than 25 minutes.[6]

UPLC Protocol for Xanthophyll Analysis

This protocol is a generalized representation of UPLC methods optimized for carotenoid analysis.[3][4]

  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a photodiode array or UV-Vis detector.[4]

  • Column: A UPLC column with a sub-2 µm particle size, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient solvent system, often consisting of a mixture of acetonitrile, methanol, and water, sometimes with modifiers like triethylamine.[4]

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

  • Detection: Diode array detector for spectral analysis and quantification at specific wavelengths (e.g., 450 nm).[3]

  • Run Time: A complete separation of multiple carotenoids can be achieved in under 10 minutes.[3]

Workflow for Chromatographic Analysis of Xanthophylls

The following diagram illustrates the general workflow for both HPLC and UPLC analysis of xanthophylls, from initial sample preparation to final data analysis.

Xanthophyll Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., plant tissue, biological fluid) Extraction Solvent Extraction (e.g., with acetone, ethanol, hexane) Sample->Extraction Saponification Saponification (optional) (to hydrolyze esters) Extraction->Saponification Concentration Concentration & Reconstitution Saponification->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (HPLC or UPLC) Injection->Separation Detection Detection (e.g., PDA, MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (using standard curves) Integration->Quantification Reporting Data Reporting & Interpretation Quantification->Reporting

Caption: General workflow for xanthophyll analysis.

Conclusion

The cross-validation of HPLC and UPLC for xanthophyll analysis clearly demonstrates the significant advantages of the latter in terms of speed, resolution, and sensitivity.[3][4] For laboratories with high sample throughput and the need for detailed separation of xanthophyll isomers, transitioning to a UPLC-based method can offer substantial gains in efficiency and productivity.[1] However, for routine quality control with a limited number of samples where the highest resolution is not critical, a well-validated HPLC method remains a cost-effective and reliable choice.[1] The decision to adopt HPLC or UPLC should be based on the specific analytical requirements, sample complexity, and desired sample throughput of the laboratory.

References

comparative analysis of xanthophyll cycles in algae and plants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the xanthophyll cycles in algae and plants, designed for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the various xanthophyll cycles, their enzymatic machinery, and their role in photoprotection. It includes quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of these critical photosynthetic processes.

Introduction to Xanthophyll Cycles

Xanthophyll cycles are crucial photoprotective mechanisms in photosynthetic eukaryotes, including algae and plants. These cycles involve the enzymatic interconversion of specific xanthophyll pigments in response to changes in light intensity. Under high light conditions, the de-epoxidation of xanthophylls, such as violaxanthin, diadinoxanthin, or lutein epoxide, leads to the formation of pigments like zeaxanthin, diatoxanthin, or lutein, respectively. These de-epoxidized xanthophylls play a pivotal role in dissipating excess light energy as heat, a process known as non-photochemical quenching (NPQ), thereby protecting the photosynthetic apparatus from photodamage.[1][2] In low light or darkness, the reverse reaction, epoxidation, regenerates the original xanthophylls.

Comparative Analysis of Xanthophyll Cycles

While the fundamental principle of the xanthophyll cycle is conserved, its specific components and regulation can vary significantly between algae and plants.

Types of Xanthophyll Cycles

Photosynthetic organisms have evolved several distinct xanthophyll cycles:

  • This compound Cycle (VAZ Cycle): This is the most common cycle, found in higher plants, green algae, and brown algae.[3][4] It involves the de-epoxidation of this compound (V) to antheraxanthin (A) and then to zeaxanthin (Z) under high light.[3]

  • Diadinoxanthin Cycle (DD Cycle): This cycle is prevalent in several algal groups, including diatoms, haptophytes, and dinoflagellates.[3] It involves the conversion of diadinoxanthin (Dd) to diatoxanthin (Dt) in a single de-epoxidation step.

  • Lutein Epoxide Cycle (Lx Cycle): This cycle is taxonomically restricted and has been observed in some families of higher plants. It involves the de-epoxidation of lutein epoxide (Lx) to lutein (L).

  • Loroxanthin Cycle: A more recently described cycle in some green algae, like Chlamydomonas reinhardtii, involving the interconversion of loroxanthin and lutein.[5]

Enzymatic Machinery

The key enzymes driving the xanthophyll cycles exhibit both similarities and differences between algae and plants:

  • This compound De-epoxidase (VDE): This enzyme catalyzes the de-epoxidation of this compound in the VAZ cycle. In higher plants, VDE is a lumenal protein that becomes active at low pH, a condition created by high light-induced proton pumping into the thylakoid lumen.[6][7][8] While a plant-like VDE has been identified in the green alga Chlorella vulgaris, other green algae like Chlamydomonas reinhardtii possess a different type of VDE.[9]

  • Zeaxanthin Epoxidase (ZEP): This enzyme catalyzes the epoxidation of zeaxanthin back to this compound. In plants, ZEP is located in the stroma of the chloroplast.[6][7]

  • Diadinoxanthin De-epoxidase (DDE): This enzyme is functionally analogous to VDE but acts on diadinoxanthin in the DD cycle in algae.

  • Diatoxanthin Epoxidase (DEP): This enzyme catalyzes the epoxidation of diatoxanthin in the DD cycle. The kinetics of DEP in diatoms are significantly faster than those of ZEP in plants.[3]

Regulation and Function in Non-Photochemical Quenching (NPQ)

The primary function of the xanthophyll cycle is to regulate NPQ. The accumulation of de-epoxidized xanthophylls (Z, Dt, L) is strongly correlated with the induction of NPQ.[1] However, the contribution of the xanthophyll cycle to NPQ can differ between algae and plants. In higher plants, there is a clear linear relationship between the amount of zeaxanthin and the magnitude of NPQ.[10] In contrast, in some green algae, the correlation is not as direct, suggesting a greater reliance on other NPQ mechanisms.[10] For instance, in Chlamydomonas reinhardtii, the LHCSR protein plays a more dominant role in NPQ than the xanthophyll cycle.

Quantitative Comparison of Xanthophyll Cycle Pigments

The following table summarizes quantitative data on the pool size of xanthophyll cycle pigments and their de-epoxidation state (DES) in representative species of algae and plants under varying light conditions. The DES is calculated as (A+Z)/(V+A+Z) for the VAZ cycle and Dt/(Dd+Dt) for the DD cycle.

Species/GroupXanthophyll Cycle TypeLight ConditionTotal Xanthophyll Pool Size (mmol/mol Chl a)De-epoxidation State (DES)Reference
Spinacia oleracea (Spinach)This compoundLow Light10-15~0.1[1]
High Light10-15>0.6[1]
Arabidopsis thalianaThis compoundLow Light8-12<0.1[9]
High Light8-12~0.5-0.6[9]
Chlamydomonas reinhardtiiThis compound & LoroxanthinLow Light5-8 (VAZ)<0.1[5][11]
High Light5-8 (VAZ)~0.4-0.5[5][11]
Chlorella vulgarisThis compoundLow Light6-10~0.1[9]
High Light6-10>0.5[9]
Phaeodactylum tricornutum (Diatom)Diadinoxanthin & this compoundLow Light15-25 (DD)<0.1[12]
High Light15-25 (DD)>0.7[12]

Note: The data presented are approximate values compiled from various studies and can vary depending on the specific experimental conditions.

Experimental Protocols

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the separation and quantification of photosynthetic pigments from algal and plant tissues.

1. Sample Collection and Storage:

  • Harvest fresh plant or algal material.

  • Immediately freeze the samples in liquid nitrogen to halt enzymatic activity.

  • Store samples at -80°C until extraction.

2. Pigment Extraction:

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extract the pigments with 100% acetone or methanol, buffered with a small amount of calcium carbonate or ammonium acetate to neutralize acids.[13] Perform this step on ice and in dim light to prevent pigment degradation.

  • Centrifuge the extract to pellet the cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

3. HPLC Analysis:

  • Column: A reverse-phase C18 column is commonly used.[14][15]

  • Mobile Phase: A gradient of solvents is typically employed. A common system involves a gradient of methanol, acetonitrile, and water.[13][14]

  • Detection: Pigments are detected using a photodiode array (PDA) detector, which allows for the identification of pigments based on their characteristic absorption spectra.[13]

  • Quantification: Pigment concentrations are determined by comparing the peak areas to those of known standards.

Measurement of Non-Photochemical Quenching (NPQ) by Chlorophyll Fluorescence

This protocol describes the measurement of NPQ using a pulse-amplitude-modulated (PAM) fluorometer.

1. Dark Adaptation:

  • Dark-adapt the sample (leaf or algal suspension) for at least 20-30 minutes to ensure all reaction centers are open.

2. Measurement of F₀ and Fₘ:

  • Measure the minimum fluorescence (F₀) using a weak measuring light.

  • Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fₘ).[16]

  • Calculate the maximum quantum yield of photosystem II (PSII) as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

3. NPQ Induction:

  • Expose the sample to a period of high-intensity actinic light to induce NPQ.

  • During the actinic light treatment, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').[17][18]

4. NPQ Calculation:

  • NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.[17]

5. NPQ Relaxation:

  • Turn off the actinic light and monitor the recovery of Fₘ' to Fₘ in the dark to assess the relaxation kinetics of NPQ.

Visualization of Pathways and Workflows

Xanthophyll_Cycles cluster_VAZ This compound Cycle (Plants, Green & Brown Algae) cluster_DD Diadinoxanthin Cycle (Diatoms, etc.) V This compound A Antheraxanthin V->A VDE (High Light, low pH) A->V ZEP (Low Light) Z Zeaxanthin A->Z VDE (High Light, low pH) Z->A ZEP (Low Light) Dd Diadinoxanthin Dt Diatoxanthin Dd->Dt DDE (High Light, low pH) Dt->Dd DEP (Low Light)

Caption: A comparison of the this compound and Diadinoxanthin cycles.

Experimental_Workflow cluster_Pigment Pigment Analysis (HPLC) cluster_NPQ NPQ Measurement (Chlorophyll Fluorescence) P_Sample Sample Collection (Algae/Plant) P_Extract Pigment Extraction (Acetone/Methanol) P_Sample->P_Extract P_HPLC HPLC Separation & Quantification P_Extract->P_HPLC P_Data Pigment Profile & Concentration P_HPLC->P_Data N_Sample Sample Collection & Dark Adaptation N_Measure PAM Fluorometry (F₀, Fₘ, Fₘ') N_Sample->N_Measure N_Calculate NPQ Calculation N_Measure->N_Calculate N_Data NPQ Capacity & Kinetics N_Calculate->N_Data

Caption: Workflow for xanthophyll cycle analysis.

References

Violaxanthin's Antioxidant Power: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of carotenoids, violaxanthin is emerging as a potent antioxidant with significant potential for applications in research, pharmaceuticals, and nutraceuticals. This guide offers a comparative analysis of this compound's antioxidant capacity against other well-known carotenoids, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their explorations.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound can be evaluated through various assays, each with a different mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal effective concentration (EC50) or IC50 values are used to express the concentration of the antioxidant required to scavenge 50% of the radicals, with a lower value indicating higher antioxidant activity.

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and other selected carotenoids. It is important to note that direct comparisons are most accurate when data is sourced from the same study using identical experimental conditions.

CarotenoidDPPH EC50 (µg/mL)ABTS EC50 (µg/mL)FRAP (µmol Trolox Equivalents/g)
This compound 41.42[1]15.25[1]Data not available
Fucoxanthin 140[1]30[1]Data not available
Lutein > 100~25~150
Zeaxanthin > 100~25~150
β-Carotene > 100~30< 50
Astaxanthin ~50~15> 200
Lycopene ~40~10~180

Note: The data for lutein, zeaxanthin, β-carotene, astaxanthin, and lycopene are compiled from various sources for comparative purposes and may not be directly comparable to the this compound data due to differing experimental protocols. Direct head-to-head studies are limited.

From the available data, this compound demonstrates potent radical scavenging activity, particularly in the ABTS assay where it shows a stronger effect than fucoxanthin.[1] Its DPPH scavenging capacity is also notable and has been reported to be higher than that of lutein, lycopene, betalain, and capsanthin at the same concentration.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant capacity data, detailed experimental protocols are crucial. Below are the methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: The carotenoid sample is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the carotenoid solution is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The carotenoid sample is dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: A small volume of the carotenoid solution is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the EC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM ferric chloride (FeCl₃·6H₂O) solution in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

  • Sample Preparation: The carotenoid sample is dissolved in a suitable solvent.

  • Reaction: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically Trolox, and is expressed as µmol of Trolox equivalents per gram of the sample.

Signaling Pathways in Carotenoid Antioxidant Activity

Carotenoids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in the increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

While the activation of the Nrf2 pathway has been demonstrated for several carotenoids, including astaxanthin and fucoxanthin, specific studies on this compound's direct interaction with this pathway are still emerging. However, it is plausible that this compound, like other carotenoids, contributes to cellular antioxidant defense through a similar mechanism.

Carotenoid_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Carotenoids Carotenoids (e.g., this compound) Carotenoids->ROS ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes

References

Functional Differences Between Violaxanthin and Lutein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between two key xanthophylls, violaxanthin and lutein. It delves into their distinct roles in photoprotection and antioxidant defense, supported by experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility and further investigation.

Core Functional Distinctions

This compound and lutein, while both members of the xanthophyll family of carotenoids, exhibit significant functional divergence rooted in their molecular structure. This compound is characterized by the presence of two epoxide groups, which are absent in lutein. This structural variance is central to their differing roles in biological systems, particularly in the context of photoprotection in plants.

This compound is a key participant in the xanthophyll cycle , a critical photoprotective mechanism in plants and algae. Under excess light conditions, this compound is enzymatically converted to zeaxanthin, a potent quencher of excess light energy. This process is reversible, allowing for dynamic regulation of light harvesting and dissipation.

Lutein , on the other hand, does not participate in a rapidly reversible cycle analogous to the this compound cycle. However, it plays a crucial structural role within the light-harvesting complexes (LHCs) of the photosynthetic apparatus and is also involved in non-photochemical quenching (NPQ), a process of heat dissipation of excess energy. Furthermore, both xanthophylls are recognized for their antioxidant properties, scavenging reactive oxygen species (ROS) and protecting against oxidative damage. In humans, lutein is a primary carotenoid found in the macula of the eye, where it is thought to protect against light-induced damage.

Quantitative Comparison of Photoprotective and Antioxidant Functions

The following tables summarize quantitative data from various studies, highlighting the functional differences between this compound and lutein.

ParameterThis compoundLuteinKey Findings & References
Role in Xanthophyll Cycle Direct precursor to antheraxanthin and zeaxanthinNot a direct participant in the primary this compound cycle; can be part of a slower lutein-epoxide cycle in some speciesThis compound is the substrate for this compound de-epoxidase in response to high light. Lutein can be converted to lutein epoxide, but this cycle is less common and slower.[1]
Non-Photochemical Quenching (NPQ) Capacity Contributes to NPQ primarily through its conversion to zeaxanthinDirectly involved in NPQ; essential for the formation of a quenched state in LHCIIWhile zeaxanthin (derived from this compound) is highly effective at NPQ, lutein is also crucial for the conformational changes in LHCII that lead to energy dissipation.[2]
Triplet State Quenching Efficiency Can replace lutein in chlorophyll triplet state quenching with comparable efficiencyPrimary quencher of chlorophyll triplet states in the L1 site of LHCIIStudies on mutant organisms show that this compound can substitute for lutein in the L1 binding site of LHCII and maintain efficient triplet-triplet energy transfer, preventing singlet oxygen formation.[3][4][5]
Antioxidant Activity (in vitro) Demonstrates significant radical scavenging activityExhibits potent radical scavenging and singlet oxygen quenching capabilitiesBoth molecules are effective antioxidants. Some studies suggest lutein may have higher singlet oxygen quenching rates due to its greater number of conjugated double bonds.[6]
Protection of Human Retinal Pigment Epithelial (RPE) Cells Not typically studied in this contextProtects RPE cells from oxidative stress-induced cell death and senescenceLutein is a major component of the macular pigment and has been shown to protect human RPE cells from oxidative damage.[7][8][9]

Signaling and Biochemical Pathways

The distinct roles of this compound and lutein are best understood through their respective biochemical pathways.

The Xanthophyll Cycle

The this compound cycle is a rapid response to changing light conditions, converting a light-harvesting pigment into a photoprotective one.

Xanthophyll_Cycle cluster_info Xanthophyll Cycle This compound This compound Antheraxanthin Antheraxanthin This compound->Antheraxanthin This compound de-epoxidase (VDE) (High Light, low pH) Antheraxanthin->this compound ZEP (Low Light) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE (High Light, low pH) Zeaxanthin->Antheraxanthin Zeaxanthin epoxidase (ZEP) (Low Light) info A rapid cycle for photoprotection.

The this compound Cycle
Lutein's Role in Photoprotection

Lutein's primary photoprotective role is structural and involves direct quenching within the Light-Harvesting Complex II (LHCII).

Lutein_Photoprotection cluster_LHCII Light-Harvesting Complex II (LHCII) Chl_a Chlorophyll a (Singlet Excited State) Chl_a_triplet Chlorophyll a (Triplet State) Chl_a->Chl_a_triplet Intersystem Crossing Heat Heat Dissipation (NPQ) Chl_a->Heat Non-Photochemical Quenching (NPQ) Lutein Lutein Chl_a_triplet->Lutein Triplet-Triplet Energy Transfer Singlet_Oxygen Singlet Oxygen (ROS) Chl_a_triplet->Singlet_Oxygen Energy Transfer to O2 Lutein->Heat Light Excess Light Energy Light->Chl_a

Lutein's Role in Energy Dissipation

Experimental Protocols

Quantification of Xanthophylls by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and lutein from biological samples.

Methodology:

  • Sample Preparation: Homogenize leaf tissue or cell pellets in a suitable solvent (e.g., 80% acetone or methanol) to extract pigments. Centrifuge to remove debris.

  • Saponification (Optional): To de-esterify carotenoids, the extract can be treated with a solution of potassium hydroxide in methanol.

  • Extraction: Partition the pigments into an organic solvent such as diethyl ether or a hexane/ethyl acetate mixture.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen gas and reconstitute the pigment extract in a small, precise volume of the initial mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of solvents is typically used, for example, a gradient of acetonitrile, methanol, and ethyl acetate.

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths for this compound (~440 nm) and lutein (~445 nm).

    • Quantification: The concentration of each pigment is determined by comparing the peak area to a standard curve generated with purified this compound and lutein standards.

Analysis of Triplet State Quenching by Optically Detected Magnetic Resonance (ODMR) and Time-Resolved Electron Paramagnetic Resonance (TR-EPR)

Objective: To investigate the efficiency of triplet-triplet energy transfer from chlorophyll to this compound or lutein.

Methodology:

  • Sample Preparation: Isolate and purify light-harvesting complexes from wild-type and mutant organisms (e.g., those lacking lutein and accumulating this compound).

  • ODMR Spectroscopy:

    • The sample is illuminated with a laser at low temperature (typically liquid helium temperatures) to generate excited triplet states.

    • The sample is simultaneously irradiated with microwaves.

    • Changes in the fluorescence or phosphorescence of the sample are monitored as the microwave frequency is swept. A decrease in luminescence at a specific microwave frequency indicates a resonance transition between the triplet sublevels.

    • The efficiency of triplet quenching by carotenoids can be inferred from the intensity of the chlorophyll triplet signal.

  • TR-EPR Spectroscopy:

    • A pulsed laser excites the sample, and the EPR spectrum of the transient triplet states is recorded at various time delays after the laser flash.

    • The decay kinetics of the chlorophyll and carotenoid triplet states are monitored to determine the rate of triplet energy transfer.

Assessment of Antioxidant Activity

Objective: To compare the radical scavenging capabilities of purified this compound and lutein.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of purified this compound and lutein.

  • Mix the xanthophyll solutions with the DPPH solution.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at ~517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculate the concentration required for 50% inhibition (IC50) for each compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at ~734 nm.

  • Add various concentrations of purified this compound and lutein to the ABTS•+ solution.

  • Measure the decrease in absorbance after a specific incubation time.

  • Calculate the IC50 value for each compound.

Conclusion

This compound and lutein, while structurally similar, are functionally distinct xanthophylls. This compound's primary role in photoprotection is as a convertible component of the xanthophyll cycle, providing a dynamic response to fluctuating light levels. Lutein's function is more static, providing structural integrity to the light-harvesting complexes and acting as a direct quencher of excited states. Both are potent antioxidants, with their relative efficacy potentially depending on the specific reactive species and the biological environment. Understanding these differences is crucial for research in plant physiology, as well as for the development of novel therapeutic strategies targeting oxidative stress in human health.

References

The Violaxanthin Cycle: A Comparative Analysis of Plant Responses to Abiotic Stress

Author: BenchChem Technical Support Team. Date: November 2025

A critical photoprotective mechanism, the violaxanthin cycle, plays a pivotal role in how plants adapt to and mitigate the damaging effects of various environmental challenges. This guide provides a comparative analysis of the this compound cycle's response to key abiotic stressors—high light, drought, and temperature extremes—offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

The this compound cycle is a rapid process occurring in the thylakoid membranes of chloroplasts, involving the enzymatic conversion of this compound to zeaxanthin via antheraxanthin under stress conditions. This conversion, which is reversed under normal conditions, helps to dissipate excess light energy as heat, thereby protecting the photosynthetic machinery from photo-oxidative damage. The efficiency of this cycle is a key indicator of a plant's ability to cope with environmental stress.

Comparative Response of the this compound Cycle to Abiotic Stresses

The activation of the this compound cycle is a common response to a range of abiotic stresses; however, the extent and dynamics of this response can vary significantly depending on the nature and severity of the stressor. High light is the primary trigger for the cycle, but drought and temperature extremes also induce significant changes in the pool of xanthophyll pigments.

Quantitative Analysis of Pigment Pools

The following table summarizes the quantitative changes in this compound (V), antheraxanthin (A), and zeaxanthin (Z) concentrations, as well as the de-epoxidation state (DEPS), in response to different abiotic stresses. DEPS, calculated as (A + Z) / (V + A + Z), indicates the proportion of the xanthophyll pool that has been converted to photoprotective forms.

Abiotic StressPlant SpeciesThis compound (µg/g FW)Antheraxanthin (µg/g FW)Zeaxanthin (µg/g FW)De-epoxidation State (DEPS)Reference
Control Medicago sativa (Alfalfa)24.51.22.10.10[1]
Drought + Heat Medicago sativa (Alfalfa)4.32.57.80.65[1]
Control Cicer arietinum (Chickpea)~18~1~1~0.10[2]
Heat Stress Cicer arietinum (Chickpea)~5~2~15~0.77[2]
High Light Arabidopsis thaliana---Increased significantly[3]
Chilling Stress Arabidopsis thaliana---Increased[3]

Note: Data for High Light and Chilling Stress in Arabidopsis thaliana is presented qualitatively as significant increases in DEPS were reported, but absolute concentrations in µg/g FW were not available in the cited source. Data for Chickpea was estimated from graphical representation.

Signaling Pathways and Experimental Workflows

To understand the intricate mechanisms governing the this compound cycle and the methodologies used to study it, the following diagrams illustrate the key pathways and experimental procedures.

Violaxanthin_Cycle_Pathway This compound This compound VDE This compound De-epoxidase (VDE) This compound->VDE Antheraxanthin Antheraxanthin Antheraxanthin->VDE ZE Zeaxanthin Epoxidase (ZE) Antheraxanthin->ZE Zeaxanthin Zeaxanthin Zeaxanthin->ZE VDE->Antheraxanthin De-epoxidation VDE->Zeaxanthin De-epoxidation ZE->this compound Epoxidation ZE->Antheraxanthin Epoxidation High Light\nDrought\nTemperature Stress High Light Drought Temperature Stress Low Lumen pH Low Lumen pH (H+ accumulation) High Light\nDrought\nTemperature Stress->Low Lumen pH Low Lumen pH->VDE Activates Recovery Recovery (Normal Light) Recovery->ZE Promotes

This compound Cycle Signaling Pathway

The diagram above illustrates that various abiotic stresses lead to the accumulation of protons (H+) in the thylakoid lumen, lowering the pH.[4] This acidic environment activates the enzyme this compound de-epoxidase (VDE), which catalyzes the conversion of this compound to antheraxanthin and then to zeaxanthin.[4] The reverse reaction, the epoxidation of zeaxanthin back to this compound, is catalyzed by zeaxanthin epoxidase (ZE) and is predominant under normal, non-stressful light conditions.[4]

Experimental_Workflow cluster_stress Stress Application cluster_analysis Pigment Analysis Plant Material Plant Material (e.g., Leaf Discs) Stress Treatment Abiotic Stress Treatment (High Light, Drought, Temperature) Plant Material->Stress Treatment Control Group Control Group (Normal Conditions) Plant Material->Control Group Sample Collection Sample Collection & Freezing in Liquid N2 Stress Treatment->Sample Collection Control Group->Sample Collection Pigment Extraction Pigment Extraction (e.g., 80% Acetone) Sample Collection->Pigment Extraction HPLC Analysis HPLC Analysis (e.g., C18 column) Pigment Extraction->HPLC Analysis Data Quantification Data Quantification (Peak Area vs. Standards) HPLC Analysis->Data Quantification

Experimental Workflow for this compound Cycle Analysis

This workflow outlines the key steps in studying the this compound cycle's response to stress. It begins with the application of a specific abiotic stress to the plant material, followed by sample collection and immediate freezing to halt metabolic processes. Pigments are then extracted using a solvent like acetone and subsequently separated and quantified using High-Performance Liquid Chromatography (HPLC).

Logical_Relationship Abiotic Stress Abiotic Stress Photosynthetic Imbalance Imbalance between Light Absorption & Utilization Abiotic Stress->Photosynthetic Imbalance Proton Gradient (ΔpH) Increased Proton Gradient (ΔpH) across Thylakoid Membrane Photosynthetic Imbalance->Proton Gradient (ΔpH) VDE Activation Activation of This compound De-epoxidase (VDE) Proton Gradient (ΔpH)->VDE Activation This compound to Zeaxanthin Conversion of this compound to Antheraxanthin & Zeaxanthin VDE Activation->this compound to Zeaxanthin Thermal Dissipation Enhanced Thermal Dissipation of Excess Energy (NPQ) This compound to Zeaxanthin->Thermal Dissipation Photoprotection Photoprotection of Photosystem II Thermal Dissipation->Photoprotection

Logical Progression of the this compound Cycle Response

This diagram illustrates the logical sequence of events from the onset of abiotic stress to the ultimate outcome of photoprotection. The initial stress leads to an imbalance in the plant's photosynthetic processes, which in turn triggers the cascade of events in the this compound cycle, culminating in the safe dissipation of excess light energy.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Application of Abiotic Stresses
  • High Light Stress: Plants are typically transferred from a low or moderate light environment (e.g., 100-200 µmol photons m⁻² s⁻¹) to a high light environment (e.g., 1000-1500 µmol photons m⁻² s⁻¹) for a specified duration (e.g., 2-4 hours). Control plants remain under the initial light conditions.

  • Drought Stress: Drought can be induced by withholding water until a specific soil water potential or relative water content is reached. For example, in the study on Medicago sativa, drought was imposed by stopping irrigation for 12 days.[1] Control plants are maintained with optimal watering.

  • Heat Stress: Plants are exposed to a sudden or gradual increase in temperature. For instance, in the study on Cicer arietinum, heat stress was applied by subjecting the plants to a temperature of 35/20°C (day/night).[2] Control plants are kept at an optimal growth temperature (e.g., 25/15°C).

  • Cold (Chilling) Stress: Plants are transferred to a low-temperature environment. In the study on Arabidopsis thaliana, chilling stress was imposed by moving plants to a growth chamber at 6°C during the day and 5°C at night.[3]

Pigment Extraction and Analysis
  • Sample Collection and Preparation: Immediately after the stress treatment, leaf samples (e.g., 0.1 g) are collected and flash-frozen in liquid nitrogen to stop all enzymatic activity. The samples are then stored at -80°C until analysis.

  • Extraction: The frozen leaf tissue is ground to a fine powder in a mortar and pestle with liquid nitrogen. The pigments are extracted by adding a known volume of 80% acetone (or another suitable solvent) and centrifuging to pellet the cell debris. This process is often repeated until the pellet is colorless.

  • HPLC Analysis: The pigment extract is filtered and injected into an HPLC system equipped with a C18 reverse-phase column. The pigments are separated using a gradient of solvents, typically a mixture of acetonitrile, methanol, and water. The separated pigments (this compound, antheraxanthin, and zeaxanthin) are detected by their absorbance at a specific wavelength (e.g., 445 nm).

  • Quantification: The concentration of each pigment is determined by comparing the peak area in the sample chromatogram to the peak areas of known concentrations of pure standards. The results are typically expressed as µg per gram of fresh weight (µg/g FW).[1]

The this compound cycle is a dynamic and essential mechanism for plant survival in the face of environmental adversity. Understanding its response to different abiotic stresses at a quantitative level provides valuable insights into plant stress physiology and opens avenues for developing more resilient crops and novel plant-derived therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further research in this critical area.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Violaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the safe handling and disposal of chemical compounds are paramount to maintaining a secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of violaxanthin, a xanthophyll pigment used in various research applications. Adherence to these procedures is critical for mitigating risks and ensuring compliance with safety regulations.

Key Safety and Handling Information

Before initiating any disposal procedures, it is essential to be familiar with the fundamental safety and handling precautions for this compound. This information, summarized from safety data sheets (SDS), is crucial for minimizing exposure and ensuring the safe management of the compound.

PropertyData
Molecular Formula C40H56O4
Molecular Weight 600.87 g/mol [1]
Appearance Powder[1]
Storage Conditions Store in a cool, dry, and well-ventilated place at -20°C. Protect from sunlight and moisture.[1][2][3]
Incompatible Materials Strong oxidizing agents.[1][3]
Hazardous Decomposition Carbon oxides upon combustion.[1][3]
Primary Hazards May cause skin and eye irritation.[1] Some sources indicate it is suspected of causing cancer and genetic defects.[1] Avoid dust formation.[1][2]

Experimental Protocol: this compound Disposal

The proper disposal of this compound waste must be conducted in compliance with all federal, state, and local environmental regulations.[1] The following procedure outlines the recommended steps for safe disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Wear protective gloves.[3]

  • Skin and Body Protection: Wear protective clothing.[3]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator, especially if there is a risk of dust formation.[1][3]

2. Waste Collection and Containment:

  • Carefully sweep up the solid this compound waste.[1] Use methods that avoid generating dust.[1][2]

  • For spills, cover the powder with a plastic sheet or tarp to minimize spreading.[1][3]

  • Place the collected waste into a suitable, sealed container for disposal.[2]

3. Labeling and Storage of Waste:

  • Clearly label the waste container with "cis-Violaxanthin Waste" and any applicable hazard symbols.[1]

  • Store the sealed waste container in a designated, secure area away from incompatible materials pending disposal.[1]

4. Final Disposal:

  • Offer the surplus and non-recyclable this compound waste to a licensed disposal company.[2]

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Contaminated packaging should also be disposed of in accordance with applicable regional, national, and local laws and regulations.[3] Do not reuse the container.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Violaxanthin_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe collect Step 2: Collect Waste (Sweep solid, cover spills) ppe->collect contain Step 3: Place in a Suitable, Sealed Container collect->contain label Step 4: Label Container ('this compound Waste' & Hazards) contain->label store Step 5: Store in a Designated Secure Area label->store disposal_company Step 6: Transfer to a Licensed Disposal Company store->disposal_company improper_disposal Improper Disposal Routes (Drain, Regular Trash) store->improper_disposal end End: Proper Disposal Complete disposal_company->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.